2-Fluoro-2-methylbutane
Description
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Properties
CAS No. |
661-53-0 |
|---|---|
Molecular Formula |
C5H11F |
Molecular Weight |
90.14 g/mol |
IUPAC Name |
2-fluoro-2-methylbutane |
InChI |
InChI=1S/C5H11F/c1-4-5(2,3)6/h4H2,1-3H3 |
InChI Key |
HLLCNVLEVVFTJB-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)F |
Canonical SMILES |
CCC(C)(C)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-2-methylbutane, also known as tert-amyl fluoride (B91410), is a tertiary organofluorine compound. The introduction of a fluorine atom into organic molecules can significantly alter their physical, chemical, and biological properties, a strategy frequently employed in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its structural and spectroscopic characteristics.
Core Chemical and Physical Properties
This compound is a colorless liquid at room temperature.[1] Its branched structure and the presence of the highly electronegative fluorine atom dictate its physical and chemical characteristics. It is generally less soluble in water and soluble in common organic solvents.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁F | [2][3] |
| Molecular Weight | 90.14 g/mol | [4][5] |
| CAS Number | 661-53-0 | [2][3] |
| Synonyms | 2-methyl-2-fluorobutane, tert-amyl fluoride | [6] |
| Melting Point | -121 °C | [3] |
| Boiling Point | 53.65 - 61 °C (estimate) | [3] |
| Density | 0.754 - 0.7915 g/cm³ (estimate) | [3][5] |
| Refractive Index | 1.3476 - 1.354 (estimate) | [3] |
| Vapor Pressure | 202 mmHg at 25 °C | [3] |
| LogP | ~2.1 | [3] |
| Enthalpy of Vaporization | 31.8 kJ/mol | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is most effectively achieved through the nucleophilic deoxyfluorination of its corresponding alcohol, 2-methyl-2-butanol (B152257) (tert-amyl alcohol). Due to the tertiary nature of the alcohol, the reaction proceeds via an S(_N)1 mechanism, involving the formation of a stable tertiary carbocation. While classic methods using hydrogen fluoride can be hazardous, modern fluorinating agents offer safer and more efficient alternatives.
General Experimental Protocol: Deoxyfluorination of a Tertiary Alcohol
Modern deoxyfluorination of tertiary alcohols can be achieved using various reagents such as DAST (diethylaminosulfur trifluoride), Deoxo-Fluor, or photoredox catalysis.[7][8] Below is a representative protocol adaptable for the synthesis of this compound using a modern fluorinating agent.
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with 2-methyl-2-butanol under an inert atmosphere of nitrogen or argon.
-
Solvent Addition: Anhydrous solvent is added to dissolve the alcohol.
-
Reagent Addition: The deoxyfluorinating agent (typically 1.1-1.5 equivalents) is added portion-wise at 0 °C or room temperature, depending on the reagent's reactivity.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or heated as necessary. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C. The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.
Diagram: General Workflow for Deoxyfluorination
Caption: General experimental workflow for the synthesis of this compound.
Reactivity and Structural Considerations
The chemical reactivity of this compound is largely influenced by the carbon-fluorine bond and the tertiary nature of the alkyl group. The C-F bond is highly polarized and strong, making the fluorine a poor leaving group in nucleophilic substitution reactions under normal conditions. However, the tertiary structure allows for the formation of a relatively stable tertiary carbocation, which can be a key intermediate in certain reactions.
Diagram: Structure-Property Relationships
Caption: Logical relationships between the structure and properties of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹⁹F NMR: This is the most direct method for observing the fluorine atom. For a tertiary alkyl fluoride, the chemical shift is expected to be in the upfield region of the spectrum.[10][11] The signal will be split by adjacent protons.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups and the ethyl group. The protons on the carbon adjacent to the fluorine-bearing carbon will exhibit coupling to the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant and a significant downfield shift due to the electronegativity of fluorine.
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling |
| ¹⁹F | Upfield region | Multiplet (coupling to adjacent protons) |
| ¹H (CH₃) | ~1.0 - 1.5 | Triplet (coupling to CH₂) and Doublet of triplets (coupling to F and CH₂) |
| ¹H (CH₂) | ~1.5 - 2.0 | Quartet of doublets (coupling to CH₃ and F) |
| ¹³C (C-F) | ~90 - 100 | Doublet (¹JCF ≈ 170-190 Hz) |
| ¹³C (Alkyl) | ~10 - 40 | Singlets or doublets (smaller ²JCF and ³JCF) |
Mass Spectrometry (MS)
In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z 90. The fragmentation pattern will be dominated by the loss of small neutral molecules or radicals to form stable carbocations.
Predicted Fragmentation Pathways:
-
Loss of an ethyl radical (•CH₂CH₃): This would lead to a fragment ion at m/z 61, corresponding to [C₃H₆F]⁺.
-
Loss of a methyl radical (•CH₃): This would result in a fragment at m/z 75, corresponding to [C₄H₈F]⁺.
-
Loss of hydrogen fluoride (HF): This would produce a fragment at m/z 70, corresponding to the tert-amylene cation [C₅H₁₀]⁺.
The relative abundance of these fragments will depend on the stability of the resulting ions. The formation of the tertiary carbocation by loss of a radical is expected to be a favorable pathway.[12]
References
- 1. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C5H11F | CID 13709961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. mass spectrum of 2-methylbutane fragmentation pattern of m/z m/e ions for analysis and identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 2-Fluoro-2-methylbutane (tert-amyl fluoride)
CAS Number: 661-53-0
This technical guide provides a comprehensive overview of 2-Fluoro-2-methylbutane, also known as tert-amyl fluoride (B91410). The document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. It covers the physicochemical properties, synthesis, and potential applications of this organofluorine compound.
Physicochemical Properties
This compound is a volatile, flammable liquid. Its key properties are summarized in the table below, compiled from various sources.[1][2][3][4]
| Property | Value | Unit |
| CAS Number | 661-53-0 | - |
| Molecular Formula | C₅H₁₁F | - |
| Molecular Weight | 90.14 | g/mol |
| Boiling Point | 61 | °C |
| Melting Point | -121 | °C |
| Density | 0.773 | g/cm³ |
| Refractive Index | 1.354 | - |
| Vapor Pressure | 202 | mmHg at 25°C |
| Enthalpy of Vaporization | 264 | kJ/mol |
Synthesis of this compound
The synthesis of tertiary alkyl fluorides such as this compound can be achieved through the nucleophilic fluorination of the corresponding tertiary alcohol, 2-methyl-2-butanol (B152257) (tert-amyl alcohol). Traditional methods involving direct hydrofluorination are often challenging due to the low nucleophilicity of the fluoride ion and the competing elimination reactions. However, modern synthetic methods provide efficient routes to these compounds.
Representative Experimental Protocol: Deoxyfluorination of 2-methyl-2-butanol
The following protocol is adapted from a general method for the deoxyfluorination of tertiary alcohols using methanesulfonic acid and potassium bifluoride. This approach is advantageous due to the use of readily available, inexpensive, and easy-to-handle reagents.
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Potassium bifluoride (KHF₂)
-
Methanesulfonic acid (MsOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a stirred solution of 2-methyl-2-butanol (1.0 eq) in dichloromethane (0.5 M) in a round-bottom flask, add potassium bifluoride (3.0 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonic acid (2.0 eq) to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by distillation.
Safety Precautions: Methanesulfonic acid is corrosive and should be handled with care in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Synthesis Workflow
Spectroscopic Data (Predicted)
¹H NMR:
-
Triplet (δ ≈ 0.9 ppm): Attributed to the methyl protons (-CH₃) of the ethyl group, coupled to the adjacent methylene (B1212753) protons.
-
Quartet (δ ≈ 1.5-1.7 ppm): Corresponding to the methylene protons (-CH₂-) of the ethyl group, coupled to the adjacent methyl protons.
-
Singlet (δ ≈ 1.3 ppm, possibly a doublet due to coupling with F): Arising from the two equivalent methyl protons attached to the fluorinated carbon.
¹³C NMR:
-
Quaternary Carbon (C-F bond): Expected to be significantly downfield (δ ≈ 90-100 ppm) and will appear as a doublet due to one-bond coupling with ¹⁹F.
-
Methylene Carbon (-CH₂-): Expected to appear around δ ≈ 30-40 ppm.
-
Methyl Carbons: The two equivalent methyls attached to the fluorinated carbon will be around δ ≈ 25-35 ppm, and the methyl of the ethyl group will be further upfield (δ ≈ 8-12 ppm).
IR Spectroscopy:
-
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.
-
C-F stretching: A characteristic strong absorption band in the 1000-1100 cm⁻¹ region, which is indicative of the presence of the fluorine atom.
Applications in Drug Development
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. While there are no specific approved drugs containing the this compound moiety as of this writing, its potential as a building block in drug discovery is significant.
The incorporation of a tertiary fluoride can offer several advantages:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
-
Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, acidity/basicity (pKa), and conformational preferences, which can lead to improved cell permeability and target binding affinity.
-
Enhanced Binding Affinity: The highly polarized C-F bond can participate in favorable electrostatic interactions with biological targets.
Conclusion
This compound is a valuable compound for research in synthetic and medicinal chemistry. Its synthesis from the corresponding tertiary alcohol is achievable through modern fluorination methods. The strategic incorporation of the tertiary fluoride moiety it provides can be a powerful tool for optimizing the properties of drug candidates. This guide provides a foundational resource for scientists and researchers interested in utilizing this compound in their work.
References
Technical Guide: Physicochemical Properties of 2-Fluoro-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the molecular weight of 2-Fluoro-2-methylbutane, a fluorinated organic compound. The document is intended for researchers, scientists, and professionals in drug development who require precise physicochemical data for this molecule. The guide outlines the fundamental properties, including molecular formula and atomic composition, and presents a detailed calculation of its molecular weight. Additionally, it includes a representative experimental protocol for the determination of molecular weight via mass spectrometry and a plausible synthetic route.
Molecular Composition and Weight
The molecular weight of a compound is a critical parameter in chemical synthesis, purification, and analysis. It is determined by the sum of the atomic weights of its constituent atoms.
Molecular Formula
The molecular formula for this compound is C5H11F .[1] This indicates that each molecule is composed of five carbon atoms, eleven hydrogen atoms, and one fluorine atom.
Atomic and Molecular Weight Data
The table below summarizes the standard atomic weights of the constituent elements and the calculated molecular weight of this compound.
| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 5 | 12.011 | 60.055 |
| Hydrogen | H | 11 | 1.008 | 11.088 |
| Fluorine | F | 1 | 18.998 | 18.998 |
| Total | 90.141 |
The molecular weight of this compound is approximately 90.14 g/mol .[2][3][4]
Experimental Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound involves the reaction of 2-methyl-2-butanol (B152257) with a fluorinating agent. The following is a representative protocol adapted from the synthesis of similar haloalkanes.[5][6][7][8][9]
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Hydrofluoric acid (HF) in pyridine (B92270) (Olah's reagent) or another suitable fluorinating agent
-
Anhydrous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Diethyl ether
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
In a fume hood, cool a solution of 2-methyl-2-butanol in a suitable solvent within a chemically resistant flask.
-
Slowly add the fluorinating agent to the cooled alcohol solution with constant stirring.
-
Allow the reaction mixture to stir at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Molecular Weight Determination by Mass Spectrometry
Mass spectrometry is a primary analytical technique for determining the molecular weight of a compound.[10][11]
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of purified this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection: Inject a small volume of the sample solution into the GC inlet. The compound will be vaporized and separated from the solvent and any impurities on the GC column.
-
Ionization: As the this compound elutes from the GC column, it enters the mass spectrometer's ion source. In the EI source, the molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. The m/z value of this peak provides the molecular weight of the compound. For this compound, the molecular ion peak would be expected at approximately m/z 90.
Visualizations
The following diagrams illustrate the logical relationship for molecular weight calculation and a typical experimental workflow for its determination.
Caption: Molecular Weight Calculation for this compound.
Caption: Experimental Workflow for Molecular Weight Determination by GC-MS.
References
- 1. mdanderson.org [mdanderson.org]
- 2. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 3. scribd.com [scribd.com]
- 4. This compound | C5H11F | CID 13709961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. studylib.net [studylib.net]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Solved Synthesis of 2-chloro-2-methylbutane Goal: 1-2 | Chegg.com [chegg.com]
- 9. youtube.com [youtube.com]
- 10. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
An In-depth Technical Guide to the Boiling Point of 2-Fluoro-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point of 2-fluoro-2-methylbutane, including comparative data with its isomers, a detailed experimental protocol for its determination, and an analysis of the structural factors influencing this critical physical property.
Quantitative Data on the Physical Properties of this compound and Its Isomers
The boiling point of a compound is a fundamental physical property that provides insights into its volatility and the strength of its intermolecular forces. For this compound, a tertiary fluoroalkane, its boiling point is influenced by its molecular weight, branching, and the presence of the highly electronegative fluorine atom.
There is some discrepancy in the reported boiling point of this compound in the literature, with values of 45°C and 61°C at 760 mmHg being cited.[1] The value of 61°C is frequently listed in chemical supplier databases. It is crucial for researchers to consult multiple sources and consider the purity of the sample when utilizing this data.
For comparative purposes, the following table summarizes the boiling points and other relevant physical properties of this compound and several of its C5H11F isomers.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Refractive Index |
| This compound | This compound | 661-53-0 | C5H11F | 90.14 | 61 | -121 | 1.354 |
| 1-Fluoropentane | 1-Fluoropentane | 592-50-7 | C5H11F | 90.14 | 62-63 | -120 | 1.359-1.361 |
| 2-Fluoropentane | 2-Fluoropentane | 590-87-4 | C5H11F | 90.14 | 56 | N/A | 1.353 |
| 3-Fluoropentane | 3-Fluoropentane | 41909-29-9 | C5H11F | 90.14 | ~54-59 | -120.5 (estimate) | 1.354 (estimate) |
| 1-Fluoro-3-methylbutane | 1-Fluoro-3-methylbutane | 407-06-7 | C5H11F | 90.14 | 54 | N/A | N/A |
| 1-Fluoro-2-methylbutane | 1-Fluoro-2-methylbutane | 10086-64-3 | C5H11F | 90.14 | 56 | N/A | N/A |
| 2-Fluoro-3-methylbutane | 2-Fluoro-3-methylbutane | 62108-95-6 | C5H11F | 90.14 | Not available | N/A | N/A |
| 1-Fluoro-2,2-dimethylpropane | 1-Fluoro-2,2-dimethylpropane | 59006-05-2 | C5H11F | 90.14 | Not available | N/A | N/A |
Factors Influencing the Boiling Point of Fluoroalkanes
The boiling points of haloalkanes are primarily determined by the nature and strength of their intermolecular forces. The key factors include:
-
Van der Waals Forces: As the size of the molecule and the number of electrons increase, the strength of the London dispersion forces (a type of van der Waals force) increases, leading to a higher boiling point.
-
Dipole-Dipole Interactions: The carbon-fluorine bond is polar due to the high electronegativity of fluorine. This creates a molecular dipole, resulting in dipole-dipole attractions between molecules, which contributes to a higher boiling point compared to their nonpolar alkane counterparts.
-
Molecular Shape and Branching: The extent of branching in the carbon chain significantly impacts the boiling point. More compact, spherical molecules resulting from branching have a smaller surface area for intermolecular contact. This reduces the effectiveness of the van der Waals forces, leading to a lower boiling point compared to their straight-chain isomers.
In the case of this compound, its tertiary and branched structure results in a more spherical shape compared to its linear isomer, 1-fluoropentane. This increased sphericity leads to a lower boiling point, despite having the same molecular weight.
Experimental Protocol for Boiling Point Determination
The boiling point of a liquid can be accurately determined using various methods. The Thiele tube method is a common and efficient technique for small sample volumes.
Objective: To determine the boiling point of this compound.
Materials:
-
This compound sample
-
Thiele tube
-
High-boiling point mineral oil or silicone oil
-
Thermometer (-10 to 110°C)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or heating mantle
-
Clamp and stand
Procedure:
-
Apparatus Setup:
-
Fill the Thiele tube with the heating oil to a level just above the top of the side arm.
-
Clamp the Thiele tube securely to the stand.
-
Attach a small test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
-
Sample Preparation:
-
Add approximately 0.5 mL of this compound to the small test tube.
-
Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.
-
-
Measurement:
-
Immerse the thermometer and the attached test tube into the oil bath of the Thiele tube. The sample should be positioned in the center of the main tube.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the Thiele tube ensures uniform heating of the oil through convection currents.
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Continue to heat gently until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
Record this temperature.
-
For accuracy, repeat the heating and cooling cycle two to three times and calculate the average boiling point.
-
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.
-
Perform the experiment in a well-ventilated fume hood.
-
This compound is flammable; keep it away from open flames.
-
Handle the hot oil bath with care to avoid burns.
-
Visualization of Structure-Boiling Point Relationships
The following diagrams illustrate the logical relationships between the molecular structures of C5H11F isomers and their respective boiling points.
Caption: Relationship between Isomeric Structure and Boiling Point of C5H11F.
Caption: Key Factors Influencing the Boiling Point of Fluoroalkanes.
References
Technical Guide: Physicochemical Properties of 2-Fluoro-2-methylbutane with a Focus on Melting Point Determination
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-fluoro-2-methylbutane, with a detailed focus on its melting point. The document outlines the theoretical basis and a detailed experimental protocol for the determination of the melting point of low-temperature melting substances. A structured summary of key quantitative data is presented, and a logical workflow for the experimental determination is visualized.
Introduction
This compound, also known as tert-amyl fluoride, is a halogenated alkane with the chemical formula C5H11F. Its structure and properties are of interest in various fields of chemical research and development. Accurate determination of its physicochemical properties, such as the melting point, is crucial for its application and for understanding its behavior in different chemical environments. This guide provides key data and methodologies relevant to the melting point of this compound.
Physicochemical Data of this compound
The following table summarizes the key physicochemical properties of this compound, with data compiled from various chemical databases.
| Property | Value | Source |
| Melting Point | -121°C | [1][2][3][4] |
| Boiling Point | 61°C at 760 mmHg | [1][2] |
| Density | 0.773 g/cm³ | [1] |
| Refractive Index | 1.354 | [1][2] |
| Molecular Weight | 90.14 g/mol | [1][5] |
| XLogP3 | 2.1 | [1][2] |
| Vapor Pressure | 202 mmHg at 25°C | [1] |
Experimental Protocol: Low-Temperature Melting Point Determination
The determination of the melting point of a substance with a very low melting point, such as this compound (-121°C), requires specialized equipment and procedures. A standard capillary melting point apparatus is often not suitable for such low temperatures. The following protocol outlines a general method that can be adapted for this purpose.
Objective: To determine the melting point range of this compound.
Apparatus and Materials:
-
Sample of this compound
-
Thin-walled capillary tubes
-
Low-temperature thermometer (e.g., alcohol or pentane (B18724) thermometer)
-
Thiele tube or a similar apparatus for controlled cooling and heating
-
Cooling bath (e.g., liquid nitrogen, dry ice/acetone slush)
-
Stirring mechanism
-
Magnifying lens for observation
Procedure:
-
Sample Preparation:
-
A small amount of liquid this compound is drawn into a capillary tube.
-
The capillary tube is then sealed at one end.
-
The sample within the capillary tube is frozen by immersing the end of the tube in a suitable cooling bath (e.g., liquid nitrogen).
-
-
Apparatus Setup:
-
The Thiele tube is filled with a suitable heat-transfer fluid that remains liquid at the expected melting point (e.g., ethanol (B145695) or another low-temperature fluid).
-
The sealed capillary tube containing the frozen sample is attached to a low-temperature thermometer.
-
The thermometer and the attached capillary tube are immersed in the Thiele tube, ensuring the sample is level with the thermometer bulb.
-
-
Melting Point Determination:
-
The Thiele tube is initially cooled to a temperature below the expected melting point using an external cooling bath.
-
The cooling bath is then removed, and the apparatus is allowed to warm up very slowly. A slow and steady rate of temperature increase (e.g., 1-2°C per minute) is crucial for an accurate measurement.
-
The sample is observed continuously through a magnifying lens.
-
-
Data Recording:
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal of the solid disappears is recorded as the end of the melting range.
-
For a pure compound, this range should be narrow, typically 0.5-1°C.[6]
-
-
Safety Precautions:
-
Handle this compound in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Exercise caution when working with cryogenic substances like liquid nitrogen.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the melting point of a low-temperature substance.
Caption: Workflow for low-temperature melting point determination.
Conclusion
The accurate determination of the melting point of this compound is essential for its use in scientific research and industrial applications. This guide provides the established melting point of -121°C and outlines a detailed experimental protocol for its verification, which can be adapted for other low-melting-point substances. The provided workflow visualization further clarifies the experimental process, ensuring a systematic and accurate approach.
References
2-Fluoro-2-methylbutane safety data sheet
An In-depth Technical Guide on the Safety Data for 2-Fluoro-2-methylbutane
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound that have been reported across multiple sources.
| Property | Value | Source(s) |
| Molecular Formula | C5H11F | [1][2][3] |
| Molecular Weight | 90.14 g/mol | [1][2][3] |
| Melting Point | -121°C | [1][4][5] |
| Boiling Point | 45°C to 61°C | [1][4][5] |
| Density | 0.754 to 0.7915 g/cm³ | [1][4][5] |
| Vapor Pressure | 202 mmHg at 25°C | [1] |
| Refractive Index | 1.338 to 1.354 | [1][4][5] |
| LogP (Octanol/Water Partition Coefficient) | 2.1 to 2.1445 | [1][3] |
| Hydrogen Bond Donor Count | 0 | [1][3] |
| Hydrogen Bond Acceptor Count | 1 | [1][3] |
| Rotatable Bond Count | 1 | [1][3] |
| Exact Mass | 90.084478513 Da | [1][2][3] |
Safety and Hazard Information
The available safety information for this compound is limited. Many standard safety data sheet sections, such as GHS classification, hazard statements, and detailed toxicological data, are reported as "no data available". The following table reflects this lack of comprehensive data.
| Safety Parameter | Information | Source(s) |
| GHS Pictogram(s) | No data available | [2][6] |
| Signal Word | No data available | [2][6] |
| Hazard Statement(s) | No data available | [2][6] |
| Precautionary Statement(s) | No data available | [2][6] |
| Toxicity Data (e.g., LD50, LC50) | No data available | [6] |
| Ecological Information | No data available | [6] |
Given the low boiling point and the presence of fluorine, it is prudent to treat this compound as a highly flammable and potentially toxic substance. Standard precautions for handling volatile organic compounds should be strictly followed.
Experimental Protocols
Detailed experimental protocols for determining the safety parameters of this compound are not available in the searched literature. General methodologies for determining properties like melting point, boiling point, and density are standard laboratory procedures and are not detailed here.
Logical Workflow for Safe Handling
The following diagram outlines a general workflow for the safe handling of a chemical with limited safety information, such as this compound. This workflow is based on standard laboratory safety principles.
Caption: General workflow for handling this compound.
First Aid Measures
While specific first aid measures for this compound are not available, general procedures for handling similar chemicals should be followed in case of exposure:
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Fire-Fighting Measures
For related flammable compounds, the following fire-fighting measures are recommended and should be considered for this compound:
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards : The substance is expected to be highly flammable. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8] Containers may explode when heated.[8]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9]
Handling and Storage
General guidelines for handling and storing volatile, flammable liquids should be strictly adhered to:
-
Handling : Work in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid breathing vapors.[10] Ground and bond containers when transferring material to prevent static discharge.[8][9] Use non-sparking tools.[8]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.[11][12]
Given the significant gaps in the safety data for this compound, it is imperative that any work with this chemical is preceded by a thorough risk assessment and that it is handled only by trained personnel in a controlled laboratory setting.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C5H11F | CID 13709961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 661-53-0 [amp.chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pdf.lowes.com [pdf.lowes.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
2-Fluoro-2-methylbutane structural formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Fluoro-2-methylbutane (tert-amyl fluoride), focusing on its structural properties, synthesis, and characterization. This guide is intended for professionals in chemical research and drug development who may utilize fluorinated aliphatic compounds as building blocks, reagents, or reference standards.
Physicochemical and Structural Data
This compound is a simple tertiary alkyl fluoride. Its fundamental properties are summarized below. The introduction of a fluorine atom imparts specific characteristics to the parent alkane skeleton, including altered polarity and electronic properties, without adding significant steric bulk.
The structural formula and key identifiers for this compound are presented below.
Caption: 2D Structural Formula of this compound.
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Reference(s) |
| Identifiers | ||
| IUPAC Name | This compound | [1] |
| CAS Number | 661-53-0 | [1] |
| Molecular Formula | C₅H₁₁F | [1] |
| Molecular Weight | 90.14 g/mol | [1] |
| Canonical SMILES | CCC(C)(C)F | [1] |
| Physical Properties | ||
| Boiling Point | 61 °C at 760 mmHg | [2][3] |
| Melting Point | -121 °C | [2][3] |
| Density | 0.773 - 0.792 g/cm³ | [2][3] |
| Refractive Index | 1.354 | [2][3] |
| Vapor Pressure | 202 mmHg at 25 °C | [3] |
| Enthalpy of Vaporization | 29.8 kJ/mol | |
| Computed Properties | ||
| XLogP3 | 2.1 | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Rotatable Bond Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
Experimental Protocols
Synthesis of this compound from 2-methyl-2-butanol (B152257)
The synthesis of tertiary alkyl fluorides from their corresponding alcohols is efficiently achieved via nucleophilic substitution, often employing a specialized fluorinating agent. The reaction proceeds through a stable tertiary carbocation intermediate (Sₙ1 mechanism). Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this deoxofluorination transformation.[4][5] The following protocol is adapted from standard procedures for the conversion of tertiary alcohols to alkyl fluorides.[1]
Caption: Experimental workflow for the synthesis of this compound.
Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a low-temperature thermometer, add 2-methyl-2-butanol (1.0 eq.) and anhydrous dichloromethane (B109758) (DCM) to make a ~0.5 M solution.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Add diethylaminosulfur trifluoride (DAST, 1.1-1.2 eq.) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise above -65 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude product is a volatile liquid. Purify by simple distillation, collecting the fraction boiling at approximately 61 °C to yield pure this compound.
Safety Note: DAST is a toxic and moisture-sensitive reagent that can undergo exothermic decomposition if heated.[5] All operations should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).
Spectroscopic Characterization
2.2.1 Infrared (IR) Spectroscopy
A general protocol involves depositing a thin film of the purified liquid product on a salt plate (e.g., NaCl or KBr) and acquiring the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Expected Peaks:
-
C-H stretch (sp³): Strong, sharp peaks in the 2970-2850 cm⁻¹ region.
-
C-F stretch: A strong, characteristic absorption band is expected in the 1100-1000 cm⁻¹ region for a monofluorinated alkane.[4]
-
Absence of O-H stretch: Critically, the broad peak from the alcohol precursor's hydroxyl group (typically ~3300 cm⁻¹) should be absent, confirming the conversion.
-
2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample is prepared by dissolving a small amount of the product in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Both ¹H and ¹⁹F NMR spectra should be acquired.
-
¹H NMR Predictions:
-
-CH₂- group: A quartet of triplets (qt) due to coupling with the adjacent methyl group (³JHH) and the geminal fluorine atom (³JHF).
-
Terminal -CH₃ (ethyl): A triplet (t) due to coupling with the adjacent methylene (B1212753) group (³JHH).
-
Two equivalent geminal -CH₃ groups: A doublet (d) due to coupling with the fluorine atom (³JHF).
-
-
¹⁹F NMR Predictions:
-
Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR.[5][6]
-
A single resonance is expected for the fluorine atom.
-
This resonance will be split into a multiplet due to coupling with the five protons on the adjacent methyl and methylene carbons (³JHF). The signal for tertiary alkyl fluorides is expected to be significantly downfield (less shielded) compared to primary alkyl fluorides.[7][8]
-
2.2.3 Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is suitable for this volatile, non-polar compound. A general protocol involves direct injection or GC-MS analysis.
-
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 90, corresponding to the molecular weight of C₅H₁₁F. This peak may be of low intensity due to the instability of the molecular ion.
-
Base Peak / Major Fragments: The fragmentation will be dominated by the formation of the stable tertiary carbocation.
-
Loss of an ethyl radical (-•CH₂CH₃): A prominent peak at m/z = 61 ([C₃H₆F]⁺).
-
Loss of a methyl radical (-•CH₃): A peak at m/z = 75 ([C₄H₈F]⁺). The relative stability of the resulting carbocation structures will determine the base peak.
-
-
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DAST - Enamine [enamine.net]
- 5. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
An In-depth Guide to the IUPAC Nomenclature of 2-Fluoro-2-methylbutane
For Immediate Release
This document provides a detailed analysis of the International Union of Pure and Applied Chemistry (IUPAC) name for the compound 2-Fluoro-2-methylbutane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a foundational understanding of systematic nomenclature.
Introduction to IUPAC Nomenclature
The IUPAC system of nomenclature is a globally recognized, systematic method for naming chemical compounds.[1][2] It ensures that every distinct compound has a unique and unambiguous name, facilitating clear communication in scientific and professional contexts.[1] For haloalkanes, the naming convention treats the halogen as a substituent on the parent alkane chain.[3][4]
Analysis of this compound
The name "this compound" is the correct and officially recognized IUPAC name for the chemical structure with the formula C5H11F.[5][6][7][8][9] The derivation of this name follows a logical, rule-based protocol designed to be systematic and unambiguous.
The IUPAC naming process for this haloalkane involves the following sequential steps:
-
Identification of the Parent Hydrocarbon Chain: The first step is to identify the longest continuous chain of carbon atoms. In this molecule, the longest chain consists of four carbon atoms, which corresponds to the parent alkane "butane".
-
Identification of Substituents: Two different chemical groups are attached to the butane (B89635) backbone:
-
A fluorine atom (-F), referred to as a "fluoro" group.
-
A methyl group (-CH3), referred to as a "methyl" group.
-
-
Numbering the Parent Chain (The Lowest Locant Rule): The carbon chain must be numbered to assign the lowest possible numbers (locants) to the substituents.[3][10]
-
Scenario A (Numbering from left to right): The fluoro and methyl groups are both located on carbon #2.
-
Scenario B (Numbering from right to left): The fluoro and methyl groups are both located on carbon #3.
According to the lowest locant rule, Scenario A is the correct numbering scheme as it assigns the number '2' to the substituents, which is lower than '3'.
-
-
Alphabetical Ordering of Substituents: All substituents must be listed in alphabetical order, irrespective of their numerical position.[3][10]
-
"Fluoro" precedes "methyl" alphabetically.
-
-
Assembly of the Final IUPAC Name: The final name is constructed by combining the locants, the alphabetized substituent names, and the parent alkane name. No spaces are included in the final name.[4]
-
Final Name: this compound
-
Structural Visualization
To further clarify the molecular structure and the logic of the IUPAC name, a 2D structural diagram is provided below. The diagram illustrates the four-carbon butane chain with the fluoro and methyl groups attached to the second carbon atom.
Caption: Molecular structure of this compound.
Compound Data
A summary of key identifiers and properties for this compound is presented for reference.
| Identifier | Value | Source |
| Molecular Formula | C5H11F | [5][8][9] |
| Molecular Weight | 90.14 g/mol | [5] |
| CAS Registry Number | 661-53-0 | [7] |
| InChIKey | HLLCNVLEVVFTJB-UHFFFAOYSA-N | [7] |
| Canonical SMILES | CCC(C)(C)F | [8] |
This guide confirms that This compound is the definitive IUPAC name, derived directly from the core principles of chemical nomenclature. This systematic approach is crucial for accurate identification in research, development, and regulatory documentation.
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Haloalkanes Nomenclature: Rules, Types & Practice Examples [vedantu.com]
- 4. IUPAC Naming Straight-Chain Haloalkanes Chemistry Tutorial [ausetute.com.au]
- 5. This compound [stenutz.eu]
- 6. This compound | C5H11F | CID 13709961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. echemi.com [echemi.com]
- 10. byjus.com [byjus.com]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Fluoro-2-methylbutane, also known as tert-amyl fluoride (B91410), is a valuable organofluorine compound with applications in medicinal chemistry and materials science. The introduction of a fluorine atom into a molecule can significantly alter its biological and chemical properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on the conversion of the readily available precursor, 2-methyl-2-butanol (B152257) (tert-amyl alcohol). Detailed experimental protocols, comparative data on various fluorinating agents, and mechanistic insights are presented to aid researchers in the efficient and safe synthesis of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₁F |
| Molecular Weight | 90.14 g/mol |
| CAS Number | 661-53-0 |
| Boiling Point | 45-46 °C |
| Density | Not available |
| Refractive Index | Not available |
Synthetic Routes
The primary and most efficient method for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group in 2-methyl-2-butanol. Due to the formation of a stable tertiary carbocation intermediate, this reaction proceeds via an S(_N)1 mechanism. The choice of the fluorinating agent is critical for achieving high yields and minimizing side reactions.
Primary Synthetic Pathway: Fluorination of 2-Methyl-2-butanol
The conversion of 2-methyl-2-butanol to this compound involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a planar tert-amyl carbocation. The fluoride anion then attacks the carbocation to form the final product.
Caption: S(_{N})1 mechanism for the synthesis of this compound.
Comparative Analysis of Fluorinating Agents
Several reagents can be employed for the fluorination of tertiary alcohols. The selection of the appropriate reagent depends on factors such as reactivity, safety, and substrate scope.
| Fluorinating Agent | Abbreviation | Typical Yield (%) | Key Considerations |
| Diethylaminosulfur Trifluoride | DAST | 88 | Highly effective but moisture-sensitive and can be hazardous if heated. |
| Olah's Reagent | HF-Pyridine | Not reported for this specific substrate | A mixture of hydrogen fluoride and pyridine. Highly corrosive and toxic. |
| Yarovenko's Reagent | CClF₂C(NEt₂)H | Not reported for this specific substrate | Less common, prepared from chlorotrifluoroethylene (B8367) and diethylamine. |
| Ishikawa's Reagent | C₃F₇NEt₂ | Not reported for this specific substrate | A safer alternative to DAST for some applications. |
Experimental Protocols
Synthesis of this compound using Diethylaminosulfur Trifluoride (DAST)
This protocol is adapted from a literature procedure and has been reported to provide a high yield of the desired product.[1]
Materials:
-
2-Methyl-2-butanol (22 g, 0.25 mol)
-
Diethylaminosulfur Trifluoride (DAST) (31.3 g, 0.25 mol)
-
Diglyme (B29089) (150 mL)
-
Water
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a flask equipped with a stirrer and under an inert atmosphere, a solution of DAST (31.3 g, 0.25 mol) in diglyme (150 mL) is cooled to -50 °C.
-
2-Methyl-2-butanol (22 g, 0.25 mol) is added dropwise to the stirred, cooled solution.
-
After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature.
-
The volatile components are distilled under reduced pressure.
-
The distillate is diluted with water, and the organic layer is separated.
-
The organic layer is washed with a saturated aqueous sodium bicarbonate solution.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The dried organic layer is redistilled to afford this compound.
Yield: 19.8 g (88%)
Boiling Point of Product: 45-46 °C
Caption: Experimental workflow for the synthesis using DAST.
Safety Considerations
-
Diethylaminosulfur Trifluoride (DAST) is a hazardous substance. It is highly reactive with water and can release toxic fumes. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. DAST should not be heated above 90°C as it can decompose explosively.
-
Olah's Reagent (HF-Pyridine) is extremely corrosive and toxic. Hydrogen fluoride can cause severe burns that may not be immediately painful. All work with this reagent must be conducted in a specialized fume hood with appropriate safety measures in place.
Conclusion
The synthesis of this compound from 2-methyl-2-butanol is most effectively achieved through an S(_N)1 reaction utilizing a suitable fluorinating agent. Diethylaminosulfur trifluoride (DAST) has been demonstrated to be a high-yielding reagent for this transformation. This guide provides the necessary information for researchers to successfully and safely perform this synthesis, enabling further exploration of the applications of this fluorinated building block in drug discovery and materials science. Careful adherence to the detailed experimental protocols and safety precautions is paramount.
References
A Technical Guide to the Reactivity of 2-Fluoro-2-methylbutane
Abstract: This technical guide provides an in-depth analysis of the chemical reactivity of 2-fluoro-2-methylbutane (tert-amyl fluoride). Primarily aimed at researchers, scientists, and professionals in drug development, this document elucidates the core principles governing the reactions of this tertiary alkyl fluoride (B91410). We explore the profound influence of the carbon-fluorine bond on reaction pathways, focusing on the competition between substitution and elimination mechanisms. A significant emphasis is placed on the regioselectivity of elimination reactions, detailing the mechanistic nuances that dictate the formation of Zaitsev versus Hofmann products. The guide includes structured data tables, detailed experimental protocols for key transformations, and Graphviz diagrams to visualize reaction mechanisms and workflows, offering a comprehensive resource for synthetic and medicinal chemists.
Physicochemical Properties
This compound is a tertiary alkyl fluoride characterized by the exceptional strength of its carbon-fluorine (C-F) bond. This property is central to its chemical behavior, rendering it significantly less reactive than its heavier halogen analogs (Cl, Br, I) in many contexts.[1] Its key physical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁F | [2] |
| Molecular Weight | 90.14 g/mol | [2] |
| CAS Number | 661-53-0 | [3] |
| Boiling Point | 61°C at 760 mmHg | [4] |
| Melting Point | -121°C | [4] |
| Density | 0.773 g/cm³ | [4] |
| Refractive Index | 1.354 | [4] |
Core Reactivity and Mechanisms
The reactivity of this compound is dominated by the nature of the C-F bond and the tertiary substitution of the α-carbon.
Nucleophilic Substitution (Sₙ1 and Sₙ2)
-
Sₙ2 Reaction: The Sₙ2 pathway is effectively inhibited for this compound. The tertiary nature of the substrate results in significant steric hindrance, preventing the backside attack required for a concerted Sₙ2 mechanism.[5]
-
Sₙ1 Reaction: While tertiary alkyl halides are prone to Sₙ1 reactions via a stable tertiary carbocation, this pathway is extremely slow for this compound. The C-F bond is the strongest single bond to carbon, making the fluoride ion (F⁻) an exceptionally poor leaving group.[1] Consequently, the initial, rate-determining step of heterolytic cleavage to form the tert-amyl carbocation has a very high activation energy.
Caption: The Sₙ1 pathway for this compound, hindered by a slow initial step.
Elimination Reactions (E2 and E1cB)
Elimination reactions are the predominant pathways when this compound is treated with a base. The reaction can yield two constitutional isomers: the more substituted, thermodynamically stable 2-methyl-2-butene (Zaitsev product) and the less substituted 2-methyl-1-butene (Hofmann product).[6]
The regiochemical outcome is dictated by a mechanistic continuum between a concerted E2 pathway and a stepwise E1cB (Elimination, Unimolecular, conjugate Base) pathway. Due to fluorine's poor leaving group ability and strong inductive effect, the transition state often has significant carbanionic character, favoring the E1cB-like route.[1]
E2 Mechanism: In a classic E2 reaction, a strong base abstracts a β-proton simultaneously as the leaving group departs. With small, non-hindered bases, the reaction typically favors the more stable Zaitsev product. However, the use of a sterically bulky base hinders the abstraction of the more sterically inaccessible internal proton, leading to the preferential formation of the Hofmann product.[5][7]
Caption: E2 elimination pathways leading to Zaitsev and Hofmann products.
E1cB-like Mechanism: The high electronegativity of fluorine increases the acidity of the β-protons.[8][9] Combined with the poor leaving group nature of F⁻, this allows for a mechanism where the base first abstracts a proton to form a carbanion intermediate. This carbanion is more stable on the less substituted carbon (primary > secondary). The subsequent expulsion of the fluoride ion leads to the Hofmann product. This pathway is particularly relevant for alkyl fluorides and explains the common observation of Hofmann-selective elimination even with small bases.[1][10][11]
Caption: The E1cB mechanism, favoring the Hofmann product via a stabilized carbanion.
Quantitative Data and Regioselectivity
Direct quantitative yield data for the elimination of this compound is sparse in readily available literature. However, the product distribution can be reliably predicted based on established principles for tertiary alkyl halides and the unique behavior of alkyl fluorides.[1][6] The choice of base is the critical factor.
| Base | Base Type | Predicted Major Product | Predicted Minor Product | Rationale |
| Sodium Ethoxide (NaOEt in EtOH) | Strong, Non-hindered | 2-Methyl-1-butene (Hofmann) | 2-Methyl-2-butene (Zaitsev) | The E1cB-like mechanism dominates due to the poor F⁻ leaving group, favoring abstraction of the more acidic terminal proton to form a more stable primary carbanion.[1][10] |
| Potassium tert-Butoxide (KOtBu in t-BuOH) | Strong, Bulky | 2-Methyl-1-butene (Hofmann) | 2-Methyl-2-butene (Zaitsev) | Steric hindrance from the bulky base overwhelmingly favors abstraction of the sterically accessible terminal proton.[5][6][12] |
Experimental Protocols
The following are representative protocols for the dehydrofluorination of this compound.
Protocol: Elimination Using Potassium tert-Butoxide
This protocol is designed to maximize the yield of the Hofmann product, 2-methyl-1-butene.
-
Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Ensure the apparatus is dry and under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add 20 mL of anhydrous tert-butanol (B103910) followed by potassium tert-butoxide (e.g., 5.6 g, 50 mmol). Stir the mixture until the base is fully dissolved.
-
Substrate Addition: Slowly add this compound (e.g., 3.0 g, 33.3 mmol) to the stirred solution at room temperature using a dropping funnel over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by gas chromatography (GC) if desired.
-
Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of ice-cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic extracts and wash sequentially with 20 mL of water and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent by simple distillation, taking care due to the volatility of the product alkene.
-
Analysis: Characterize the product mixture by GC-MS and NMR to determine the product ratio and confirm structures.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H11F | CID 13709961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. When 2-chloro-2-methylbutane is treated with a variety of strong ... | Study Prep in Pearson+ [pearson.com]
- 7. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Provide the major product if the following compound reacts with potassium.. [askfilo.com]
Spectroscopic Profile of 2-Fluoro-2-methylbutane: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-fluoro-2-methylbutane (tert-amyl fluoride), a fluorinated alkane. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics.
Molecular Structure and Properties
This compound is a halogenated organic compound with the chemical formula C5H11F.[1][2][3][4][5] Its structure consists of a butane (B89635) backbone with a fluorine atom and a methyl group attached to the second carbon atom.
| Property | Value |
| Molecular Formula | C5H11F[1][2][3][4][5] |
| Molecular Weight | 90.14 g/mol [1][2] |
| CAS Number | 661-53-0[1][5] |
| Boiling Point | 61°C at 760 mmHg[4] |
| Density | 0.773 g/cm³[4] |
| Melting Point | -121°C[4] |
Spectroscopic Data
The following sections detail the nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide valuable insights into its molecular framework. The presence of fluorine introduces characteristic splitting patterns due to spin-spin coupling between ¹H, ¹³C, and ¹⁹F nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons. The proton on the carbon adjacent to the fluorine atom is expected to be shifted downfield to the 2.0-4.5 ppm range.[6]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.5 | Triplet | 3H | -CH₃ (ethyl) |
| ~1.7 | Quartet | 2H | -CH₂- |
| ~1.3 | Singlet (or very narrow multiplet due to coupling with F) | 6H | 2 x -CH₃ (gem-dimethyl) |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound will exhibit four signals, one for each unique carbon environment. The carbon atom bonded to the fluorine will show a significant downfield shift and will be split into a doublet due to one-bond coupling with the ¹⁹F nucleus. Other carbons may also show smaller couplings to fluorine.
| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |
| ~95 | Doublet | C-F |
| ~35 | Doublet | -CH₂- |
| ~25 | Doublet | 2 x -CH₃ (gem-dimethyl) |
| ~9 | Singlet | -CH₃ (ethyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 90.[1][2][3] Fragmentation of alkyl halides is a key feature of their mass spectra.[7][8] Common fragmentation patterns include the loss of the halogen atom and alpha-cleavage.
| m/z | Relative Intensity | Possible Fragment |
| 90 | Low | [C₅H₁₁F]⁺ (Molecular Ion) |
| 75 | Moderate | [C₅H₁₀]⁺ (Loss of HF) |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation, loss of CH₂F) |
| 43 | Moderate | [C₃H₇]⁺ (isopropyl cation) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an alkyl halide is characterized by the absorption corresponding to the carbon-halogen bond stretching vibration.
For this compound, the key absorption bands are expected in the fingerprint region. The C-F stretch for fluoroalkanes typically appears in the range of 1000-1400 cm⁻¹. Other characteristic absorptions include those for C-H stretching and bending vibrations.[9][10]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2850 | Strong | C-H stretch (alkane) |
| 1470-1370 | Medium | C-H bend (alkane) |
| 1300-1150 | Medium | -CH₂X wag[6][9][10] |
| 1200-1000 | Strong | C-F stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.
-
Transfer the filtered solution into a clean, dry NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
The ¹H NMR spectrum can be recorded on a 400 MHz spectrometer.[11]
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).[11]
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum can be recorded on the same spectrometer at a frequency of 100 MHz.[11]
-
The chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[11]
-
Proton decoupling is typically used to simplify the spectrum by removing C-H coupling.[12]
Mass Spectrometry
Sample Introduction:
-
For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method.[13]
-
The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.
Ionization and Analysis:
-
The separated compound enters the mass spectrometer and is ionized, typically using electron ionization (EI) at 70 eV.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion.
Infrared (IR) Spectroscopy
Sample Preparation:
-
As this compound is a liquid at room temperature, the IR spectrum can be obtained using a neat sample.
-
A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
Data Acquisition:
-
The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques for the structural elucidation of this compound.
Caption: Workflow of spectroscopic techniques for structural elucidation.
References
- 1. This compound | C5H11F | CID 13709961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. This compound [stenutz.eu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. scribd.com [scribd.com]
- 11. rsc.org [rsc.org]
- 12. 13Carbon NMR [chem.ch.huji.ac.il]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-2-methylbutane
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-fluoro-2-methylbutane. Due to the scarcity of publicly available experimental spectra with complete assignments, this document focuses on a predicted spectrum derived from established NMR principles, including chemical shift theory and spin-spin coupling rules. It serves as a robust reference for spectral interpretation and experimental design.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals, corresponding to the three non-equivalent proton environments in the molecule. The presence of a fluorine atom significantly influences the spectrum through electron-withdrawing effects on chemical shifts and through-bond scalar (J) coupling.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-a (2 x CH ₃) | ~ 1.35 | 6H | Doublet of Triplets (dt) | ²JH-F ≈ 22 Hz; ³JH-H ≈ 7 Hz |
| H-b (CH ₂) | ~ 1.65 | 2H | Doublet of Quartets (dq) | ³JH-F ≈ 8 Hz; ³JH-H ≈ 7 Hz |
| H-c (CH ₃) | ~ 0.95 | 3H | Triplet (t) | ³JH-H ≈ 7 Hz |
Note: Predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm and are estimates. Actual experimental values may vary based on solvent and instrument conditions.
Analysis of Spectral Features
-
Chemical Shifts:
-
The two methyl groups (H-a ) attached to the fluorine-bearing carbon (C2) are the most deshielded of the methyl protons due to the electronegativity of the adjacent fluorine atom.
-
The methylene (B1212753) protons (H-b ) are also deshielded by the inductive effect of the fluorine, appearing downfield from typical methylene signals.
-
The terminal methyl protons (H-c ) of the ethyl group are the most shielded, appearing at the highest field (lowest ppm).
-
-
Spin-Spin Splitting and Coupling Constants:
-
The signal for the H-a protons is split into a doublet by the geminal fluorine atom (²JH-F), with a characteristically large coupling constant. Each peak of this doublet is further split into a triplet by the two vicinal H-b protons (³JH-H).[1][2]
-
The signal for the H-b protons is split into a doublet by the vicinal fluorine atom (³JH-F). Each peak of this doublet is then split into a quartet by the three vicinal H-c protons (³JH-H).[1][2]
-
The signal for the H-c protons is split into a triplet by the two vicinal H-b protons (³JH-H). Coupling to the fluorine atom is over four bonds and is expected to be negligible or unresolved.
-
Visualization of Coupling Pathways
The following diagram illustrates the structure of this compound and the key through-bond interactions that determine the splitting patterns in its ¹H NMR spectrum.
References
An In-depth Technical Guide to the ¹³C NMR Spectrum of 2-Fluoro-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-fluoro-2-methylbutane. Due to the absence of publicly available experimental spectra, this document presents a predicted spectrum, supplemented with a comprehensive discussion of the underlying principles and a detailed experimental protocol for the acquisition of such data for organofluorine compounds.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four unique carbon environments in the molecule. The presence of the fluorine atom introduces spin-spin coupling with the carbon nuclei, resulting in the splitting of signals. The predicted chemical shifts and expected multiplicities due to ¹³C-¹⁹F coupling are summarized in Table 1.
Table 1: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C1 (CH₃) | 8.5 | Quartet | ³JCF ≈ 4-5 |
| C2 (C-F) | 95.0 | Doublet of quartets | ¹JCF ≈ 170-190, ³JCF ≈ 4-5 |
| C3 (CH₂) | 35.0 | Triplet | ²JCF ≈ 20-25 |
| C4 (CH₃) | 25.0 | Quartet | ²JCF ≈ 20-25 |
Note: The chemical shifts are predicted and may vary from experimental values. Coupling constants are estimated based on typical values for similar structural motifs.
Structural Assignment and Signal Multiplicity
The structure of this compound features four chemically non-equivalent carbon atoms. The predicted ¹³C NMR spectrum reflects this, with each carbon giving rise to a unique signal. The multiplicities of these signals are a result of coupling with the adjacent fluorine atom.
A diagram illustrating the relationship between the carbon atoms and their predicted NMR signals is provided below.
Caption: Correlation of carbon atoms in this compound with their predicted ¹³C NMR signals.
Experimental Protocol for ¹³C NMR of Organofluorine Compounds
The acquisition of a high-quality ¹³C NMR spectrum of a volatile organofluorine compound like this compound requires careful sample preparation and specific instrument parameters.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known, non-interfering signal. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the analyte in 0.5-0.7 mL of solvent is recommended.[1]
-
Sample Handling: Due to the volatility of this compound, prepare the sample in a well-ventilated area. The NMR tube should be securely capped to prevent evaporation. For long-term storage or measurements at elevated temperatures, flame-sealing the NMR tube is advisable.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
NMR Instrument Parameters
The following parameters are a general guideline for acquiring a proton-decoupled ¹³C NMR spectrum on a 400 MHz spectrometer. Optimization may be necessary based on the specific instrument and sample concentration.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons, although this is not a primary concern for this molecule.
-
Number of Scans (NS): 1024-4096 scans, depending on the sample concentration.
-
Spectral Width (SW): 0-200 ppm.
-
Temperature: 298 K (25 °C).
Note on ¹⁹F Decoupling: For simplified spectra, simultaneous proton and fluorine decoupling can be employed. This requires a triple-resonance probe and a more complex pulse program. Without ¹⁹F decoupling, the carbon signals will be split by the fluorine atom as described in Table 1.
Interpretation of Spectral Features
-
Chemical Shift: The electron-withdrawing effect of the fluorine atom causes a significant downfield shift for the directly attached carbon (C2) to approximately 95.0 ppm. The effect diminishes with distance, with C3 and C4 being moderately deshielded, and C1 being the least affected.
-
¹JCF Coupling: The one-bond coupling between C2 and the fluorine atom is expected to be large, in the range of 170-190 Hz, resulting in a doublet.
-
²JCF Coupling: The two-bond couplings between C3 and C4 and the fluorine atom are expected to be in the range of 20-25 Hz, leading to a triplet for C3 (coupled to two equivalent methyl protons and the fluorine) and a quartet for C4 (coupled to three equivalent methyl protons and the fluorine).
-
³JCF Coupling: The three-bond coupling between C1 and the fluorine atom is smaller, typically around 4-5 Hz, resulting in a quartet for the C1 methyl group.
This in-depth guide provides a comprehensive overview of the predicted ¹³C NMR spectrum of this compound, offering valuable insights for researchers and professionals in the field of drug development and chemical analysis. While experimental data is not currently available, the predicted spectrum and detailed experimental protocol serve as a robust foundation for future studies.
References
An In-depth Technical Guide to the ¹⁹F NMR Spectrum of 2-Fluoro-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of 2-fluoro-2-methylbutane, also known as tert-amyl fluoride. Due to the increasing importance of organofluorine compounds in pharmaceuticals and agrochemicals, a thorough understanding of their NMR characteristics is essential for structural elucidation and quality control. This document outlines the expected spectral parameters, a general experimental protocol for data acquisition, and a visualization of the key spin-spin coupling interactions.
Core Concepts in ¹⁹F NMR of this compound
The ¹⁹F nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity. The chemical shift of the fluorine atom in this compound is influenced by the electron-donating alkyl groups surrounding the tertiary carbon to which it is attached.
The primary interaction affecting the multiplicity of the ¹⁹F signal is the through-bond scalar coupling (J-coupling) with neighboring protons. In the case of this compound (CH₃CH₂C(F)(CH₃)₂), the fluorine atom is coupled to the two protons of the methylene (B1212753) (CH₂) group and the three protons of the distant methyl (CH₃) group of the ethyl moiety. The coupling to the geminal methyl groups is not observed due to magnetic equivalence. The most significant coupling is the three-bond coupling (³JHF) with the methylene protons, which splits the ¹⁹F signal into a triplet. Further coupling to the terminal methyl protons (a four-bond coupling, ⁴JHF) is expected to be negligible and is often not resolved.
Predicted ¹⁹F NMR Spectral Data
Table 1: Predicted ¹⁹F NMR Data for this compound
| Parameter | Predicted Value | Multiplicity | Coupling Protons |
| Chemical Shift (δ) | ~ -130 to -150 ppm | Triplet | Methylene (CH₂) |
| Coupling Constant (³JHF) | ~ 20 - 25 Hz | - | Methylene (CH₂) |
Note: The chemical shift is referenced to CFCl₃. The predicted range is based on the shielding of similar tertiary alkyl fluorides.
Experimental Protocol for ¹⁹F NMR Spectroscopy
The following provides a general methodology for acquiring a high-quality ¹⁹F NMR spectrum of this compound.
1. Sample Preparation:
-
Analyte: this compound (5-10 mg)
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent (e.g., acetone-d₆, acetonitrile-d₃) (0.5-0.7 mL). The choice of solvent can slightly influence the chemical shift.
-
Internal Standard (Optional): A known amount of an internal standard, such as trifluorotoluene, can be added for precise chemical shift referencing and quantification.
-
Procedure: Dissolve the analyte in the deuterated solvent in a clean, dry NMR tube. Ensure the solution is homogeneous.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer equipped with a fluorine-observe probe.
-
Frequency: Tune the probe to the ¹⁹F frequency (e.g., ~376 MHz on a 400 MHz spectrometer).
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is generally sufficient.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for accurate integration if quantitative analysis is required.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Spectral Width: A spectral width of approximately 250 ppm, centered around the expected chemical shift, should be adequate.
4. Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Referencing: Reference the chemical shift to the internal standard or externally to CFCl₃ (0 ppm).
Visualization of Spin-Spin Coupling
The following diagram illustrates the key scalar coupling interaction in this compound that gives rise to the observed multiplicity in the ¹⁹F NMR spectrum.
Caption: Spin-spin coupling pathway in this compound.
This guide provides a foundational understanding of the ¹⁹F NMR spectrum of this compound. For definitive structural confirmation, it is always recommended to acquire experimental data and consider additional NMR experiments, such as ¹H NMR and ¹³C NMR, in conjunction with the ¹⁹F NMR data.
References
Commercial Availability and Technical Profile of 2-Fluoro-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and potential applications of 2-Fluoro-2-methylbutane (tert-amyl fluoride), a fluorinated aliphatic compound of interest in synthetic and medicinal chemistry.
Commercial Availability
This compound (CAS No. 661-53-0) is commercially available from a number of chemical suppliers, primarily for research and development purposes. The compound is typically offered in various quantities, with purity specifications suitable for laboratory synthesis. While it has reportedly reached commercial mass production, it is most commonly sourced from suppliers specializing in fine chemicals and fluorinated building blocks.
A summary of representative suppliers is provided in Table 1. Researchers are advised to contact suppliers directly to obtain the most current pricing, availability, and detailed certificates of analysis.
Table 1: Commercial Suppliers of this compound
| Supplier | Location | Purity/Grade | Available Quantities |
| Alfa Aesar | Global | Inquiry needed | Inquiry needed |
| American Custom Chemicals Corporation | USA | 95.00% | 5mg |
| Energy Chemical | China | Inquiry needed | Inquiry needed |
| TCI Chemicals | Global | Inquiry needed | Inquiry needed |
| Sinopharm Chemical Reagent Co.,Ltd. | China | Inquiry needed | Inquiry needed |
| Santa Cruz Biotechnology | USA | Inquiry needed | Inquiry needed |
Note: This table is not exhaustive and represents a snapshot of publicly available information. Availability and specifications are subject to change.
Physicochemical and Spectroscopic Data
A compilation of key physical, chemical, and spectroscopic properties of this compound is presented in Table 2. This data is essential for its appropriate handling, storage, and use in experimental setups.
Table 2: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Identifiers | ||
| CAS Number | 661-53-0 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | tert-amyl fluoride (B91410), 2-methyl-2-fluorobutane | [2] |
| Molecular Formula | C5H11F | [1] |
| Molecular Weight | 90.14 g/mol | [1] |
| Physical Properties | ||
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | 61 °C at 760 mmHg | |
| Melting Point | -121 °C | |
| Density | 0.773 g/cm³ | |
| Refractive Index | 1.354 | |
| Vapor Pressure | 202 mmHg at 25°C | |
| Solubility | ||
| Water | Insoluble (presumed) | |
| Organic Solvents | Soluble in common organic solvents (e.g., diethyl ether, ethanol) | |
| Spectroscopic Data | ||
| 1H NMR | Predicted shifts: ~1.6 ppm (q), ~1.0 ppm (t), ~1.3 ppm (s) | |
| 13C NMR | Predicted shifts: ~95 ppm (C-F), ~35 ppm, ~25 ppm, ~8 ppm | |
| 19F NMR | Characteristic singlet in the alkyl fluoride region | |
| Safety Information | ||
| GHS Pictograms | Flammable liquid, potential irritant (inferred from analogous compounds) | |
| Hazard Statements | Highly flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation. (inferred from analogous compounds) |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction (SN1) from the corresponding alcohol, 2-methyl-2-butanol (B152257) (tert-amyl alcohol). The tertiary nature of the carbocation intermediate makes this a favorable pathway. While specific fluorinating agents can vary, a common approach involves the use of a hydrofluoric acid source.
Experimental Protocol: Synthesis from tert-Amyl Alcohol
This protocol is adapted from established procedures for the synthesis of tertiary alkyl halides.
Reagents and Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Hydrofluoric acid (HF) pyridine (B92270) or Olah's reagent (70% HF-pyridine)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus
-
Ice bath
Procedure:
-
Reaction Setup: In a fume hood, cool a round-bottom flask containing 2-methyl-2-butanol in an ice bath.
-
Fluorination: Slowly add the hydrofluoric acid reagent to the cooled alcohol with stirring. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if a suitable standard is available.
-
Workup - Extraction: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing ice-cold water and diethyl ether. Gently mix and allow the layers to separate.
-
Workup - Washing: Remove the aqueous layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution) and then with brine.
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield pure this compound.
Synthesis and Purification Workflow
References
An In-depth Technical Guide on the Handling and Storage of 2-Fluoro-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and physical properties of 2-Fluoro-2-methylbutane, a crucial compound in various research and development applications. Adherence to these guidelines is paramount to ensure a safe laboratory environment and maintain the integrity of the chemical.
Physicochemical Properties
Proper handling and storage procedures are directly influenced by the physicochemical properties of a substance. The following tables summarize the key physical and chemical data for this compound.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 661-53-0 | [1][2][3][4] |
| Molecular Formula | C5H11F | [1][3][4][5] |
| Molecular Weight | 90.14 g/mol | [1][3][5] |
| Appearance | Not explicitly stated, but likely a clear, colorless liquid based on similar compounds. | |
| Melting Point | -121 °C | [1][2][6] |
| Boiling Point | 45 °C to 61 °C | [1][2][6] |
| Density | 0.754 to 0.7915 g/cm³ | [1][2][6] |
| Vapor Pressure | 202 mmHg at 25°C | [1] |
| Refractive Index | 1.338 to 1.354 | [1][2][6] |
Table 2: Solubility and Distribution
| Property | Value | Source(s) |
| LogP | 2.14450 | [1] |
| Water Solubility | Immiscible with water (inferred from properties of similar compounds). | [7] |
| Solubility in other solvents | Miscible with ether, hydrocarbons, and oils. Slightly soluble in alcohol (inferred from properties of similar compounds). | [7] |
Hazard Identification and Safety Precautions
Table 3: Recommended Safety Precautions
| Precaution Category | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | - Wear tightly fitting safety goggles with side-shields. - Wear fire/flame resistant and impervious clothing. - Wear appropriate protective gloves. | [8][9][10] |
| Engineering Controls | - Use only in a well-ventilated area or under a chemical fume hood. - Ensure eyewash stations and safety showers are readily accessible. | [10][11] |
| Hygiene Measures | - Wash hands thoroughly after handling. - Do not eat, drink, or smoke in handling areas. - Contaminated clothing should be laundered separately before reuse. | [10][11] |
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain the quality of this compound.
3.1. Handling
-
Keep away from heat, sparks, open flames, and other ignition sources.[8][12]
-
Use non-sparking tools and explosion-proof equipment.[8][12]
-
Ground and bond containers when transferring material to prevent static discharge.[8][10]
-
Avoid inhalation of vapors and contact with skin and eyes.[11]
-
Work in a well-ventilated area.[11]
3.2. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12]
-
Keep away from incompatible materials, particularly strong oxidizing agents.[7][8]
-
Store in a flammables-approved area.[7]
-
Refrigeration may be recommended for long-term storage.[10]
3.3. Spill Management
-
In case of a spill, remove all sources of ignition.[10]
-
Ventilate the area.
-
Absorb the spill with an inert material such as sand, earth, or vermiculite.[10][11]
-
Place the absorbed material in a suitable, labeled container for disposal.[11]
-
Do not allow the spill to enter drains or waterways.[10][12]
Experimental Workflow: Safe Handling and Storage
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound in a laboratory setting.
Caption: Workflow for the safe handling and storage of this compound.
Chemical Compatibility
Detailed experimental data on the chemical compatibility of this compound is limited. However, based on its chemical structure and information for similar compounds, it is crucial to avoid contact with:
It is always recommended to consult a comprehensive chemical compatibility chart or perform small-scale compatibility testing before mixing with other chemicals.
Conclusion
The safe handling and storage of this compound are of utmost importance in a laboratory setting. By understanding its physicochemical properties and adhering to the recommended safety protocols outlined in this guide, researchers can minimize risks and ensure the integrity of their experiments. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound CAS#: 661-53-0 [amp.chemicalbook.com]
- 3. This compound | C5H11F | CID 13709961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound [stenutz.eu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
2-Fluoro-2-methylbutane as a Solvent in Organic Reactions: Application Notes and Protocols
Initial searches for the application of 2-fluoro-2-methylbutane as a solvent in specific organic reactions have yielded limited publicly available data and detailed experimental protocols. While its physical and chemical properties suggest potential as a non-polar solvent, extensive literature detailing its use in common organic transformations such as Grignard reactions, lithiations, or cross-coupling reactions is not readily accessible. This document, therefore, summarizes the known physical and chemical properties of this compound and provides a general overview of its potential solvent characteristics based on this information.
Physicochemical Properties
This compound, also known as tert-amyl fluoride, is a colorless, non-polar liquid.[1] Its key physical and chemical properties are summarized in the table below. The presence of the fluorine atom influences its intermolecular forces, resulting in a relatively low boiling point compared to other hydrocarbons of similar molecular weight.[1]
| Property | Value | Reference |
| Molecular Formula | C5H11F | [1] |
| Molecular Weight | 90.14 g/mol | [1] |
| Boiling Point | 61 °C at 760 mmHg | [1] |
| Density | 0.773 g/cm³ | [1] |
| Solubility | Insoluble in water, soluble in organic solvents | [1] |
| Vapor Pressure | 202 mmHg at 25°C | [1] |
| Melting Point | -121°C | [1] |
| Refractive Index | 1.354 | [1] |
Potential Applications and Considerations
While specific documented applications are scarce, the properties of this compound suggest its potential utility in certain reaction environments.
Potential Advantages:
-
Inertness: As a saturated fluoroalkane, it is expected to be chemically inert under many reaction conditions, making it a suitable medium for reactions involving highly reactive reagents.
-
Low Boiling Point: The low boiling point facilitates easy removal of the solvent post-reaction via distillation.
-
Non-polar Nature: Its non-polar character makes it a potential solvent for reactions involving non-polar substrates and reagents.
Considerations and Limitations:
-
Limited Polarity: Its low polarity may limit its ability to dissolve polar or ionic reagents and substrates, which could negatively impact reaction rates and yields.
-
Lack of Precedent: The absence of established protocols means that significant optimization of reaction conditions would be necessary for any new application.
-
Cost and Availability: The cost and commercial availability of this compound compared to more common non-polar solvents like hexanes or toluene (B28343) may be a limiting factor.
Experimental Protocols
Due to the lack of specific examples of this compound being used as a solvent in the reviewed literature, detailed experimental protocols for specific reactions cannot be provided at this time. Researchers interested in exploring its use would need to conduct their own systematic studies to determine its suitability for their specific transformations.
A general workflow for evaluating a new solvent like this compound in an organic reaction is outlined below.
References
Application Notes and Protocols: SN1 Synthesis of 2-Fluoro-2-methylbutane from 2-methyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed examination of the synthesis of 2-fluoro-2-methylbutane from 2-methyl-2-butanol (B152257) via a putative SN1 (Substitution Nucleophilic Unimolecular) reaction. Due to the inherent challenges and significant hazards associated with using hydrofluoric acid (HF) as a direct reagent for this transformation, this application note first presents a well-established, analogous protocol for the synthesis of 2-chloro-2-methylbutane (B165293) using hydrochloric acid (HCl) as a model system. Subsequently, a hypothetical protocol for the desired fluorination is presented, emphasizing the theoretical challenges and stringent safety precautions required. This document is intended to provide a thorough understanding of the SN1 mechanism in the context of tertiary alcohols and to highlight the practical considerations for attempting such a fluorination reaction.
Introduction
The SN1 reaction is a cornerstone of organic synthesis, providing a pathway for the substitution of a leaving group on a tertiary or secondary carbon. The reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. Tertiary alcohols, such as 2-methyl-2-butanol, are excellent substrates for SN1 reactions with hydrohalic acids. The reaction is initiated by the protonation of the hydroxyl group by the acid, which transforms the poor leaving group (-OH) into a good leaving group (-OH2+). The departure of a water molecule results in the formation of a stable tertiary carbocation. In the final step, the carbocation is attacked by a nucleophile (a halide ion) to form the final product.
While this reaction is highly efficient with strong hydrohalic acids like HCl, HBr, and HI, the use of hydrofluoric acid (HF) is problematic. HF is a weak acid, meaning it does not fully dissociate in solution. This low acidity makes the initial protonation of the alcohol's hydroxyl group thermodynamically unfavorable, thus hindering the formation of the crucial carbocation intermediate. Consequently, the direct SN1 reaction of a tertiary alcohol with HF is not a standard or efficient method for the synthesis of tertiary alkyl fluorides. For this reason, modern fluorinating agents such as DAST, Deoxo-Fluor®, or PyFluor are typically employed for such transformations.
This document first details the practical and reliable synthesis of 2-chloro-2-methylbutane, followed by a theoretical protocol for the synthesis of this compound to illustrate the procedural similarities and highlight the significant safety and reactivity differences.
Data Presentation
Physical and Chemical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 2-Methyl-2-butanol | C₅H₁₂O | 88.15 | 102 | 0.805 | 1.405 |
| This compound | C₅H₁₁F | 90.14 | 61 | 0.773 | 1.354 |
Spectral Data
2-Methyl-2-butanol
| Spectrum | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ 1.48 (q, 2H, -CH₂-), δ 1.22 (s, 6H, 2 x -CH₃), δ 0.88 (t, 3H, -CH₃), δ ~1.6 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃) | δ 70.9 (C-OH), δ 36.8 (-CH₂-), δ 28.8 (2 x -CH₃), δ 8.7 (-CH₃) |
| IR (liquid film) | ~3400 cm⁻¹ (broad, O-H stretch), ~2970 cm⁻¹ (C-H stretch), ~1380 cm⁻¹ (C-H bend), ~1150 cm⁻¹ (C-O stretch) |
This compound (Predicted)
| Spectrum | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ 1.65 (q, 2H, -CH₂-), δ 1.35 (d, JHF ≈ 20 Hz, 6H, 2 x -CH₃), δ 0.95 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 95.0 (d, JCF ≈ 170 Hz, C-F), δ 34.0 (d, JCCF ≈ 20 Hz, -CH₂-), δ 25.0 (d, JCCF ≈ 20 Hz, 2 x -CH₃), δ 8.0 (-CH₃) |
| IR (liquid film) | ~2970 cm⁻¹ (C-H stretch), ~1380 cm⁻¹ (C-H bend), ~1100 cm⁻¹ (strong, C-F stretch) |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-2-methylbutane (Model System)
This protocol is a well-established procedure for the SN1 synthesis of a tertiary alkyl halide.
Materials:
-
2-methyl-2-butanol
-
Concentrated hydrochloric acid (12 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Ice bath
Procedure:
-
Reaction Setup: In a 125 mL separatory funnel, combine 10.0 mL of 2-methyl-2-butanol with 25 mL of cold, concentrated hydrochloric acid.
-
Reaction: Gently swirl the mixture for 1 minute without the stopper. Then, stopper the funnel, invert it, and immediately vent to release any pressure. Shake the funnel for 5-10 minutes, venting frequently.
-
Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic product, and the lower layer is the aqueous phase.
-
Work-up:
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with 15 mL of cold water by shaking and venting, then drain the aqueous layer.
-
Carefully wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ gas will be evolved. Swirl gently without the stopper initially, then stopper and shake, venting frequently. Drain the aqueous layer.
-
Wash the organic layer with 15 mL of saturated sodium chloride solution (brine) to aid in the removal of dissolved water. Drain the aqueous layer.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.
-
Isolation: Decant or filter the dried product into a pre-weighed, dry flask.
-
Characterization: Obtain the yield and characterize the product by IR and NMR spectroscopy.
Protocol 2: Hypothetical Synthesis of this compound
!!! EXTREME CAUTION !!! Hydrofluoric acid is a highly corrosive and toxic substance that can cause severe, delayed-onset burns and systemic toxicity upon contact with skin, eyes, or lungs. All work with concentrated HF must be conducted in a specialized, acid-resistant fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant apron, and specialized gloves (e.g., neoprene or butyl rubber). A calcium gluconate gel must be readily available as a first aid antidote for skin exposure. Never work alone when handling HF.
Materials:
-
2-methyl-2-butanol
-
Concentrated hydrofluoric acid (48-52%)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
All glassware and equipment must be made of HF-resistant plastic (e.g., Teflon®, polyethylene). Glass will be etched and weakened by HF.
-
Plastic separatory funnel
-
Plastic Erlenmeyer flasks and beakers
-
Ice bath
Procedure:
-
Reaction Setup: In a plastic separatory funnel, cool 10.0 mL of 2-methyl-2-butanol in an ice bath. Slowly and carefully add 25 mL of cold, concentrated hydrofluoric acid.
-
Reaction: Gently swirl the mixture for 1 minute without the stopper. Stopper the funnel, invert, and vent immediately. Shake the funnel for an extended period (e.g., 30-60 minutes), venting frequently. The reaction is expected to be much slower than with HCl.
-
Phase Separation: Allow the mixture to stand until two distinct layers form.
-
Work-up:
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with 15 mL of cold water.
-
Carefully wash the organic layer with 15 mL of saturated sodium bicarbonate solution.
-
Wash the organic layer with 15 mL of saturated sodium chloride solution.
-
-
Drying: Transfer the organic layer to a plastic flask and add anhydrous sodium sulfate.
-
Isolation: Decant or filter the dried product into a pre-weighed, dry plastic container.
-
Characterization: Obtain the yield (expected to be low) and characterize the product.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the SN1 synthesis of an alkyl halide from a tertiary alcohol.
Signaling Pathway (Reaction Mechanism)
Caption: The stepwise mechanism of an SN1 reaction of a tertiary alcohol with a hydrohalic acid.
Discussion
The stark difference in reactivity between HCl and HF in the SN1 reaction with tertiary alcohols underscores the importance of the acid strength in the initial protonation step. The protocol for 2-chloro-2-methylbutane is a robust and high-yielding reaction, representative of a classic SN1 transformation. In contrast, the hypothetical protocol for this compound is presented for illustrative purposes and is not recommended as a practical synthetic route. The yield is anticipated to be very low due to the weak acidity of HF.
Side Reactions: The primary side reaction in an SN1 reaction of this type is an E1 (Elimination Unimolecular) reaction, which would lead to the formation of alkenes (2-methyl-2-butene and 2-methyl-1-butene). This is favored at higher temperatures. However, in the presence of excess acid, these alkenes can be protonated to re-form the carbocation, which can then be trapped by the halide nucleophile, thus favoring the substitution product.
Purification: For both the chloro- and fluoro-analogues, if significant alkene byproducts are formed, purification by distillation would be necessary. The boiling points of the desired alkyl halides are significantly different from those of the starting alcohol and potential alkene byproducts, allowing for effective separation.
Conclusion
The SN1 synthesis of 2-chloro-2-methylbutane from 2-methyl-2-butanol with concentrated HCl is a straightforward and effective laboratory procedure. The analogous synthesis of this compound using concentrated HF is not a viable method due to the weak acidity of HF. This application note serves to provide a practical guide for the synthesis of the chloro-analogue and to offer a theoretical and safety-focused perspective on the challenges of using HF in this context. For the synthesis of tertiary alkyl fluorides, the use of specialized fluorinating agents is strongly recommended. The extreme hazards of hydrofluoric acid cannot be overstated, and any consideration of its use must be accompanied by a thorough risk assessment and adherence to the most stringent safety protocols.
Application Notes and Protocols: Synthesis of 2-Fluoro-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-fluoro-2-methylbutane, a tertiary alkyl fluoride (B91410). The synthesis is achieved through the reaction of 2-methyl-2-butanol (B152257) with a hydrogen fluoride-pyridine complex, commonly known as Olah's reagent. This method proceeds via a substitution nucleophilic unimolecular (SN1) mechanism, which is characteristic for the conversion of tertiary alcohols to alkyl halides. This protocol outlines the necessary reagents, equipment, step-by-step procedure, safety precautions, and expected outcomes.
Introduction
This compound is a valuable organofluorine compound used in various chemical research and development applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The introduction of a fluorine atom can significantly alter the biological activity and physicochemical properties of a molecule. The protocol described herein utilizes Olah's reagent (a complex of hydrogen fluoride and pyridine), a more manageable and less volatile source of hydrogen fluoride for the fluorination of alcohols.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Methyl-2-butanol | 2-methylbutan-2-ol | C₅H₁₂O | 88.15 | 102 | 0.805 |
| This compound | This compound | C₅H₁₁F | 90.14 | 61 | 0.773 |
| Olah's Reagent | Pyridinium poly(hydrogen fluoride) | C₅H₅N·(HF)ₓ | Variable | - | ~1.15 |
Table 2: Expected Reaction Parameters and Yield
| Parameter | Value |
| Reaction Time | 1-2 hours |
| Reaction Temperature | 0 °C to room temperature |
| Expected Yield | 70-90% |
| Purity (post-purification) | >95% |
Experimental Protocol
Materials and Reagents
-
2-Methyl-2-butanol (tert-amyl alcohol), ≥99%
-
Hydrogen fluoride-pyridine (Olah's reagent, ~70% HF)
-
Diethyl ether, anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Equipment
-
Polypropylene (B1209903) or Teflon reaction vessel (e.g., a Falcon tube or a specialized flask)
-
Magnetic stirrer and stir bar
-
Polyethylene (B3416737) separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Rotary evaporator
-
Fume hood
Safety Precautions
-
Hydrogen fluoride is extremely corrosive and toxic. Olah's reagent should be handled with extreme care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves (nitrile gloves are not sufficient; neoprene or butyl rubber gloves are recommended).
-
Have a calcium gluconate gel or solution readily available as a first aid measure for HF exposure.
-
The reaction can generate pressure. Ensure the reaction vessel is not tightly sealed.
-
The workup with sodium bicarbonate will produce CO₂ gas. Vent the separatory funnel frequently to release pressure.
Procedure
-
Reaction Setup:
-
In a fume hood, place a 50 mL polypropylene tube or a suitable Teflon reaction flask, equipped with a magnetic stir bar, in an ice bath.
-
Add 10 mL of 2-methyl-2-butanol to the reaction vessel.
-
-
Addition of Olah's Reagent:
-
Slowly and carefully add 20 mL of Olah's reagent (hydrogen fluoride-pyridine) to the chilled 2-methyl-2-butanol with continuous stirring. The addition should be done dropwise to control the reaction temperature.
-
-
Reaction:
-
Once the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes.
-
Remove the ice bath and let the reaction mixture warm to room temperature. Continue stirring for an additional 1-2 hours.
-
-
Workup:
-
Pour the reaction mixture slowly and carefully into a beaker containing 50 mL of ice-cold diethyl ether.
-
Transfer the ethereal solution to a polyethylene separatory funnel.
-
Slowly add 50 mL of a saturated sodium bicarbonate solution to the separatory funnel. Caution: This will cause vigorous gas evolution (CO₂). Swirl gently at first and vent frequently.
-
Once the gas evolution has subsided, stopper the funnel and shake, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with another 25 mL of saturated sodium bicarbonate solution.
-
Wash the organic layer with 25 mL of saturated sodium chloride (brine) solution.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
-
Drying and Solvent Removal:
-
Add a small amount of anhydrous magnesium sulfate to the organic layer and swirl to remove any residual water. The drying agent should no longer clump together when the solution is dry.
-
Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator. The product, this compound, is volatile, so use a low bath temperature (e.g., 30-40 °C) and do not apply high vacuum.
-
-
Characterization:
-
Determine the final weight of the product and calculate the percent yield.
-
Characterize the product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS, to confirm its identity and purity.
-
Visualization of the Experimental Workflow
Application Notes and Protocols: Use of 2-Fluoro-2-methylbutane in Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and development. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the metabolic stability, lipophilicity, binding affinity, and bioavailability of bioactive compounds. Consequently, the development of efficient and selective fluorination methods is of paramount importance.
This document provides detailed application notes and protocols related to 2-fluoro-2-methylbutane (tert-amyl fluoride), focusing on its synthesis as a model for the nucleophilic fluorination of tertiary alcohols. Due to the high reactivity of the tertiary carbocation intermediate, the synthesis of tertiary alkyl fluorides like this compound presents unique challenges, primarily the propensity for competing elimination reactions. These notes will explore methodologies designed to overcome these challenges, providing researchers with practical guidance for the preparation of this and similar fluorinated compounds.
Synthesis of this compound: A Case Study in Tertiary Alcohol Fluorination
The conversion of tertiary alcohols to their corresponding fluorides is a key transformation in organofluorine chemistry. This compound is synthesized from 2-methyl-2-butanol (B152257) (tert-amyl alcohol) via a nucleophilic substitution reaction. This reaction typically proceeds through an S(_N)1 mechanism, involving the formation of a tertiary carbocation. The stability of this carbocation makes the reaction feasible, but also increases the likelihood of elimination to form alkenes.
Several fluorinating agents can be employed for this transformation, each with its own advantages and disadvantages in terms of yield, selectivity, and operational simplicity.
Comparative Data of Synthetic Methods for Tertiary Alkyl Fluorides
The following table summarizes various reagents used for the deoxyfluorination of tertiary alcohols, which is the process of converting an alcohol to an alkyl fluoride (B91410).
| Fluorinating Agent | Typical Reaction Conditions | Typical Yield of Alkyl Fluoride | Key Characteristics |
| Olah's Reagent (HF-Pyridine) | Neat or in a solvent like CH(_2)Cl(_2), 0 °C to room temperature | 50-80% | A classical and effective reagent, but hydrogen fluoride is highly corrosive and toxic, requiring special handling precautions. |
| Diethylaminosulfur Trifluoride (DAST) | Anhydrous CH(_2)Cl(_2), -78 °C to room temperature | 40-60% | Prone to promoting elimination reactions, especially with tertiary alcohols; thermally unstable. |
| Deoxo-Fluor® | Anhydrous CH(_2)Cl(_2), -78 °C to room temperature | 50-70% | More thermally stable than DAST, but can still lead to significant amounts of elimination byproducts. |
| PyFluor® | Anhydrous CH(_2)Cl(_2) or other aprotic solvents, room temperature | 70-90% | Offers high selectivity for fluorination over elimination; thermally stable and often provides higher yields for challenging substrates. |
| Nonbasic O–H Activation | Phosphorus triamide, organic fluoride source (e.g., Ph(_3)CF), Lewis acid catalyst (e.g., BF(_3)·OEt(_2)) | 42-90% | Mild, nonbasic conditions suppress elimination, enabling stereospecific synthesis of tertiary alkyl fluorides.[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound from 2-methyl-2-butanol.
Protocol 1: Synthesis of this compound using Olah's Reagent (HF-Pyridine)
This protocol describes a classical method for the fluorination of a tertiary alcohol. Extreme caution must be exercised when handling Olah's Reagent due to the presence of hydrogen fluoride. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.
Materials:
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
Olah's Reagent (70% HF/30% pyridine)
-
Anhydrous dichloromethane (B109758) (CH(_2)Cl(_2))
-
Saturated sodium bicarbonate (NaHCO(_3)) solution
-
Anhydrous sodium sulfate (B86663) (Na(_2)SO(_4))
-
Standard glassware for organic synthesis (round-bottom flask, addition funnel, condenser)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-butanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Olah's Reagent (1.5 eq) to the stirred solution via an addition funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution. Caution: Vigorous gas evolution (CO(_2)) will occur.
-
Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Visualizations
Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
General Mechanism of S(_N)1 Fluorination of a Tertiary Alcohol
Caption: S(_N)1 mechanism for tertiary alcohol fluorination.
The Role of tert-Amyl Alcohol in Fluorination Chemistry
Recent studies have highlighted the beneficial role of tertiary alcohols, such as tert-amyl alcohol (2-methyl-2-butanol), as reaction media in nucleophilic fluorination reactions. While protic solvents are generally considered suboptimal for S(_N)2 reactions due to their ability to solvate and deactivate the nucleophile, tertiary alcohols have been shown to enhance the reactivity of alkali metal fluorides.[2][3] This is attributed to a "flexible" fluoride effect, where hydrogen bonding between the tertiary alcohol and the fluoride anion in the metal fluoride lattice facilitates the dissolution and activation of the fluoride nucleophile.[3][4]
Furthermore, adducts of fluoride salts with tertiary alcohols, such as tetramethylammonium (B1211777) fluoride tert-amyl alcohol (Me(4)NF•t-AmylOH), have been developed as practical, bench-stable reagents for nucleophilic aromatic (S(_N)Ar) fluorination.[5][6] These reagents offer the advantage of being effective under milder and less rigorously anhydrous conditions compared to traditional fluoride sources.
Troubleshooting and Optimization
-
Low Yield: If the yield of this compound is low, consider optimizing the reaction time and temperature. Ensure that the starting alcohol is completely consumed before workup. The choice of fluorinating agent can also significantly impact the yield; for instance, PyFluor® may offer higher yields than DAST for this transformation.
-
Formation of Elimination Byproducts: The primary side products in the fluorination of tertiary alcohols are alkenes (e.g., 2-methyl-1-butene (B49056) and 2-methyl-2-butene). To minimize elimination, conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Using less basic fluorinating agents or methodologies specifically designed to suppress elimination, such as nonbasic O-H activation, can also be beneficial.
-
Incomplete Reaction: Ensure that all reagents and solvents are anhydrous, as water can consume the fluorinating agent and hydrolyze the carbocation intermediate back to the starting alcohol.
Conclusion
While this compound is not typically used as a fluorinating agent itself, its synthesis serves as an excellent model for studying the nucleophilic fluorination of tertiary alcohols. Understanding the challenges associated with this transformation, particularly the competition from elimination reactions, and the various reagents and methodologies available to address these challenges is crucial for researchers in medicinal chemistry and drug development. The use of tert-amyl alcohol as a reaction medium or as part of a more complex fluorinating reagent highlights the evolving landscape of fluorination chemistry, offering new strategies for the efficient synthesis of fluorinated molecules.
References
- 1. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Fluorine-18 Labeled PET Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the administration of radiolabeled tracers to visualize and quantify physiological processes in vivo. Fluorine-18 ([¹⁸F]) is a positron-emitting radionuclide widely used for the synthesis of PET tracers due to its favorable physical and chemical properties, including a convenient half-life of 109.8 minutes and low positron energy.[1] The development of novel PET tracers is a critical area of research in oncology, neurology, and cardiology for early disease detection, monitoring treatment response, and understanding disease mechanisms.[2]
This document provides an overview of the synthesis of [¹⁸F]-labeled PET tracers. Following a comprehensive review of the scientific literature, it is important to note that 2-fluoro-2-methylbutane (tert-amyl fluoride) is not a commonly utilized precursor for the direct synthesis of PET tracers. The chemical stability of the tertiary fluoride (B91410) and the lack of a suitable leaving group for nucleophilic substitution make it an unlikely candidate for standard [¹⁸F]-radiolabeling reactions.
Therefore, these notes will focus on established and widely used precursors and methodologies for the synthesis of clinically relevant PET tracers, providing a valuable resource for researchers in the field.
Established Precursors for [¹⁸F]-PET Tracer Synthesis
The synthesis of [¹⁸F]-labeled PET tracers typically involves the nucleophilic substitution of a suitable precursor with cyclotron-produced [¹⁸F]fluoride.[3] Ideal precursors possess a good leaving group (e.g., tosylate, mesylate, triflate, or a nitro group) attached to a molecule of biological interest.[4]
Key Precursors and Corresponding PET Tracers:
| Precursor Name | Target PET Tracer | Application |
| 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose | [¹⁸F]FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose) | Oncology, Neurology, Cardiology |
| 3-N-Boc-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methylpyrimidine | [¹⁸F]FLT (3'-deoxy-3'-[¹⁸F]fluorothymidine) | Oncology (Cell Proliferation) |
| 5'-O-dimethoxytrityl-2',3'-O-anhydronucleosides | Various [¹⁸F]-labeled nucleoside analogs | Antiviral and antitumor research |
| N-((4-(6-(isopropylamino)pyrimidin-4-yl)-1,4-diazepan-1-yl)sulfonyl)benzamide derivatives | [¹⁸F]-Labeled CXCR4 antagonists | Imaging of CXCR4 expression in cancer |
Experimental Protocols for Key [¹⁸F]-PET Tracer Syntheses
Automated Synthesis of [¹⁸F]FDG
[¹⁸F]FDG is the most widely used PET tracer for assessing glucose metabolism.[1] Its synthesis is typically performed using an automated synthesis module.
Materials:
-
1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose triflate)
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Sterile water for injection
-
Sep-Pak® C18 and Alumina N cartridges
Protocol:
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is passed through an anion exchange cartridge to trap the [¹⁸F]⁻. The [¹⁸F]⁻ is then eluted into the reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed by heating under a stream of nitrogen to obtain the anhydrous [¹⁸F]fluoride-K₂₂₂ complex. This step is critical for activating the fluoride for nucleophilic substitution.
-
Radiolabeling: A solution of mannose triflate in acetonitrile is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a specific temperature (e.g., 85-120 °C) for a set time (e.g., 5-15 minutes) to facilitate the nucleophilic substitution.
-
Hydrolysis: After cooling, the acetyl protecting groups are removed by acid or base hydrolysis. For example, by adding HCl and heating.
-
Purification: The reaction mixture is neutralized and passed through a series of purification cartridges (e.g., C18 and Alumina N) to remove unreacted [¹⁸F]fluoride, K₂₂₂, and other impurities.
-
Formulation: The purified [¹⁸F]FDG is eluted with sterile saline and passed through a sterile filter into a sterile vial for quality control and subsequent injection.
Quantitative Data Summary:
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 50-80% |
| Synthesis Time | 20-30 minutes |
| Radiochemical Purity | > 95% |
| Molar Activity | 1-10 Ci/µmol |
Synthesis of [¹⁸F]FLT
[¹⁸F]FLT is a PET tracer used to image cellular proliferation by tracking thymidine (B127349) kinase 1 activity.[5]
Materials:
-
3-N-Boc-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methylpyrimidine (Boc-protected FLT precursor)
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Hydrochloric acid (HCl)
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
[¹⁸F]Fluoride Activation: Similar to the [¹⁸F]FDG synthesis, the aqueous [¹⁸F]fluoride is trapped and eluted into the reactor, followed by azeotropic drying with K₂₂₂ and K₂CO₃ in acetonitrile.
-
Radiolabeling: The Boc-protected FLT precursor, dissolved in a suitable solvent like dimethylformamide (DMF) or acetonitrile, is added to the reactor. The mixture is heated (e.g., at 120-160 °C) for a defined period (e.g., 10-20 minutes).
-
Deprotection: The Boc protecting group is removed by adding hydrochloric acid and heating.
-
Purification: The crude product is purified using semi-preparative HPLC to separate [¹⁸F]FLT from the precursor and byproducts.
-
Formulation: The collected HPLC fraction containing [¹⁸F]FLT is diluted with sterile water and passed through a C18 cartridge to remove the HPLC solvent. The final product is eluted with ethanol (B145695) and then sterile saline, followed by sterile filtration.
Quantitative Data Summary:
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 20-40% |
| Synthesis Time | 40-60 minutes |
| Radiochemical Purity | > 98% |
| Molar Activity | 2-15 Ci/µmol |
Visualizations
[¹⁸F]FDG Synthesis Workflow
Caption: Automated synthesis workflow for [¹⁸F]FDG.
General Nucleophilic [¹⁸F]-Fluorination Pathway
Caption: Sₙ2 mechanism for nucleophilic [¹⁸F]-fluorination.
Conclusion
While this compound does not appear to be a viable precursor for PET tracer synthesis based on current literature, the field of [¹⁸F]-radiochemistry is rich with established and robust methods for the production of a wide array of valuable imaging agents. The protocols for [¹⁸F]FDG and [¹⁸F]FLT synthesis provided herein represent foundational techniques that can be adapted and optimized for the development of novel PET tracers. A thorough understanding of precursor design, reaction conditions, and purification methods is paramount for the successful and reproducible synthesis of high-quality radiopharmaceuticals for preclinical and clinical research.
References
- 1. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key [radiologykey.com]
- 5. This compound [webbook.nist.gov]
Application Notes and Protocols for the Synthesis of ¹⁸F-Labeled Compounds
Topic: General Principles of Nucleophilic ¹⁸F-Fluorination with Potential Relevance for Novel Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorine-18 (¹⁸F) is a positron-emitting radionuclide with a half-life of 109.7 minutes, making it a nuclide of choice for Positron Emission Tomography (PET) imaging in clinical diagnostics and preclinical research. The synthesis of ¹⁸F-labeled radiotracers typically involves the late-stage introduction of the ¹⁸F isotope into a precursor molecule. While a variety of precursors are utilized, this document outlines the general principles and a representative protocol for nucleophilic ¹⁸F-fluorination, a cornerstone of modern radiochemistry.
Due to a lack of specific documented applications, the direct use of tertiary alkyl fluorides, such as 2-fluoro-2-methylbutane, as a leaving group for nucleophilic ¹⁸F-fluorination is not a standard or established method. Such precursors are sterically hindered and prone to elimination reactions, which complicates direct substitution with [¹⁸F]fluoride. Therefore, this document will focus on a generalized protocol using more conventional precursors with good leaving groups (e.g., tosylates, mesylates, triflates, or halides on primary or secondary carbons) to illustrate the fundamental workflow. Researchers aiming to explore novel precursors like tertiary alkyl fluorides would need to significantly adapt and optimize these general conditions.
General Principles of Nucleophilic ¹⁸F-Fluorination
Nucleophilic substitution is the most common method for producing ¹⁸F-labeled compounds with high specific activity. [¹⁸F]Fluoride is produced in a cyclotron as an aqueous solution, typically [¹⁸F]F⁻ in [¹⁸O]H₂O. The key challenge is to convert this highly solvated and weakly nucleophilic fluoride (B91410) into a reactive, "naked" form capable of participating in substitution reactions.
This is typically achieved by:
-
Trapping: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).
-
Elution: The [¹⁸F]fluoride is then eluted with a solution containing a phase-transfer catalyst (PTC) such as Kryptofix 2.2.2 (K₂₂₂) complexed with a cation (e.g., K⁺ from K₂CO₃) or a tetraalkylammonium salt (e.g., tetrabutylammonium (B224687) carbonate).
-
Azeotropic Drying: The eluted [¹⁸F]fluoride, now in an organic solvent like acetonitrile (B52724), is rigorously dried via azeotropic distillation to remove residual water, which would otherwise inhibit its nucleophilicity.
-
Nucleophilic Substitution: The dried, activated [¹⁸F]fluoride is then reacted with a precursor molecule containing a suitable leaving group at elevated temperatures.
-
Purification: The final ¹⁸F-labeled product is purified, typically using High-Performance Liquid Chromatography (HPLC) or solid-phase extraction (SPE), to remove unreacted [¹⁸F]fluoride, the precursor, and any byproducts.
Experimental Protocols
General Protocol for Nucleophilic ¹⁸F-Fluorination
This protocol is a generalized procedure and should be optimized for specific precursors and automated synthesis platforms.
Materials and Equipment:
-
Cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O
-
Anion exchange cartridge (e.g., Sep-Pak Light QMA Carbonate)
-
Elution solution: Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water
-
Anhydrous acetonitrile (MeCN)
-
Precursor with a suitable leaving group (e.g., tosylate, mesylate)
-
Reaction vessel (e.g., 5 mL V-vial)
-
Automated radiosynthesis unit or shielded hot cell with remote manipulators
-
HPLC system for purification and analysis
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for final formulation
-
Radiation detector and dose calibrator
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Pass the cyclotron target water containing [¹⁸F]fluoride through the QMA cartridge to trap the [¹⁸F]F⁻.
-
Prepare an elution solution of K₂₂₂ (5-15 mg) and K₂CO₃ (1-3 mg) in a mixture of acetonitrile (0.8 mL) and water (0.2 mL).
-
Slowly pass the elution solution through the QMA cartridge to elute the [¹⁸F]fluoride into the reaction vessel.
-
-
Azeotropic Drying:
-
Heat the reaction vessel to 100-120 °C under a stream of nitrogen or under vacuum to evaporate the water and acetonitrile.
-
Add 1-2 mL of anhydrous acetonitrile and repeat the evaporation step. This is typically done 2-3 times to ensure the [¹⁸F]fluoride complex is anhydrous.
-
-
Radiolabeling Reaction:
-
Dissolve the precursor (5-20 mg) in a suitable anhydrous solvent (e.g., acetonitrile, DMSO, DMF).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex in the reaction vessel.
-
Seal the vessel and heat to the desired reaction temperature (typically 80-150 °C) for a specified time (5-20 minutes). The optimal temperature and time are highly dependent on the precursor's reactivity and stability.
-
-
Purification and Formulation:
-
After the reaction, cool the vessel and dilute the mixture with a suitable solvent (e.g., water/acetonitrile).
-
Inject the crude reaction mixture onto a semi-preparative HPLC column to separate the desired ¹⁸F-labeled product from impurities.
-
Collect the fraction corresponding to the product peak.
-
Remove the HPLC solvent (e.g., by rotary evaporation or passing through a C18 SPE cartridge).
-
If using SPE, wash the cartridge with water to remove residual organic solvents and then elute the product with ethanol.
-
Formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) and pass it through a sterile filter.
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity and specific activity.
-
Measure the final radioactivity using a dose calibrator.
-
Data Presentation
The following table provides representative data for the nucleophilic synthesis of common ¹⁸F-labeled compounds. These values can serve as a benchmark when developing new radiosyntheses.
| Radiotracer | Precursor Leaving Group | Solvent | Temperature (°C) | Time (min) | Radiochemical Yield (Decay-Corrected) | Specific Activity (GBq/µmol) |
| [¹⁸F]FDG | Triflate | MeCN | 120 | 10 | 60-80% | > 370 |
| [¹⁸F]FLT | Nosylate | MeCN | 130 | 15 | 30-50% | > 185 |
| [¹⁸F]FMISO | Tosylate | DMSO | 150 | 20 | 40-60% | > 74 |
| [¹⁸F]FES | Triflate | MeCN | 85 | 10 | 25-40% | > 150 |
Visualizations
General Workflow for Nucleophilic ¹⁸F-Radiolabeling
Caption: General workflow for the synthesis of ¹⁸F-labeled compounds.
Application Notes and Protocols for 2-Fluoro-2-methylbutane in Medicinal Chemistry
Disclaimer: Direct medicinal chemistry applications and experimental data for 2-fluoro-2-methylbutane are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the established principles of fluorine chemistry in drug discovery and data extrapolated from structurally related fluorinated alkyl moieties, such as the tert-butyl fluoride (B91410) group. These notes serve as a guide for researchers exploring the potential of incorporating the 2-fluoro-2-methylbutyl (or tert-amyl fluoride) group into drug candidates.
Application Notes
The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles.[1][2][3] The 2-fluoro-2-methylbutyl group, a fluorinated tertiary alkyl moiety, offers a unique combination of steric and electronic properties that can be leveraged in drug design.
Key Potential Advantages of Incorporating a 2-Fluoro-2-methylbutyl Moiety:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1][2][4] Introducing the 2-fluoro-2-methylbutyl group at a metabolically labile position within a drug candidate can block oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.
-
Modulation of Physicochemical Properties:
-
Lipophilicity: Fluorination of alkyl groups can subtly alter lipophilicity. While the replacement of a hydrogen atom with fluorine generally increases lipophilicity, the effect is highly context-dependent within the overall molecular structure.[1][2] This modulation can be used to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.
-
pKa: The high electronegativity of fluorine can influence the pKa of nearby functional groups, which can affect a drug's solubility, permeability, and target binding.[3]
-
-
Conformational Control: The steric bulk of the tert-amyl group, combined with the electronic properties of the fluorine atom, can influence the preferred conformation of a molecule. This can lead to improved binding affinity and selectivity for the target protein by locking the molecule into a more bioactive conformation.
-
Improved Target Binding: The polarized C-F bond can participate in favorable interactions with protein targets, such as dipole-dipole interactions and hydrogen bonds, potentially enhancing binding affinity and potency.[4]
Illustrative Applications in Drug Discovery:
While specific examples for the 2-fluoro-2-methylbutyl group are scarce, its application can be envisioned in various therapeutic areas, mirroring the use of other fluorinated motifs:
-
Kinase Inhibitors: To block metabolism at the solvent-exposed regions of the ATP-binding pocket.
-
GPCR Modulators: To enhance metabolic stability and fine-tune lipophilicity for improved brain penetration.
-
Protease Inhibitors: To improve bioavailability and metabolic stability of peptide or small molecule inhibitors.
Quantitative Data Summary
The following table provides hypothetical data to illustrate the potential impact of incorporating a 2-fluoro-2-methylbutyl group into a lead compound, "Lead-H," to generate "Lead-F." This data is for illustrative purposes and should be experimentally verified.
| Parameter | Lead-H (Parent Compound) | Lead-F (Fluorinated Analog) | Rationale for Change |
| Target Binding Affinity (IC50, nM) | 50 | 25 | Potential for improved hydrophobic and dipolar interactions with the target. |
| Metabolic Stability (t1/2 in Human Liver Microsomes, min) | 15 | 90 | Blocking of a key metabolic soft spot by the fluorine atom. |
| Cell Permeability (Papp, 10-6 cm/s) | 5 | 8 | Increased lipophilicity can enhance passive diffusion across cell membranes. |
| Aqueous Solubility (µM) | 100 | 75 | Increased lipophilicity may lead to a slight decrease in aqueous solubility. |
| Lipophilicity (LogD7.4) | 2.5 | 3.1 | The fluorine substitution is expected to increase the octanol-water distribution coefficient. |
Experimental Protocols
Protocol 1: Synthesis of a Drug Candidate Containing a 2-Fluoro-2-methylbutyl Moiety
This protocol describes a general method for the nucleophilic fluorination of a tertiary alcohol precursor of a hypothetical drug candidate.
Materials:
-
Tertiary alcohol precursor of the drug candidate (1.0 eq)
-
Deoxofluorinating agent (e.g., Deoxo-Fluor®, 1.5 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tertiary alcohol precursor in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the deoxofluorinating agent to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to yield the final fluorinated compound.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol outlines a method to assess the metabolic stability of a compound containing the 2-fluoro-2-methylbutyl group in human liver microsomes.
Materials:
-
Test compound (1 mM stock solution in DMSO)
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) with an internal standard
-
Control compound with known metabolic stability (e.g., Verapamil)
Procedure:
-
Prepare a reaction mixture containing HLM and phosphate buffer in a 96-well plate.
-
Pre-incubate the mixture at 37 °C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (final concentration, 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) from the disappearance rate of the parent compound.
Visualizations
Caption: Workflow for the synthesis and metabolic stability evaluation of a fluorinated drug candidate.
Caption: Logical relationships of incorporating a 2-fluoro-2-methylbutyl group on drug properties.
References
Application of 2-Fluoro-2-methylbutane in ¹⁹F NMR Spectroscopy: A Comprehensive Guide for Researchers
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has become an indispensable tool in chemical and biomedical research, particularly in drug discovery and development. The unique properties of the ¹⁹F nucleus, such as its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range, offer exceptional sensitivity and resolution for molecular analysis. 2-Fluoro-2-methylbutane, also known as tert-amyl fluoride (B91410), is a simple aliphatic fluoride that serves as a valuable reference and probe in ¹⁹F NMR studies. Its distinct singlet signal, arising from the magnetically equivalent fluorine atom, provides a clean and sharp resonance, making it suitable for various applications, including as a chemical shift reference and for quantitative NMR (qNMR) analysis. This document provides detailed application notes and protocols for the effective utilization of this compound in ¹⁹F NMR spectroscopy.
Physicochemical Properties and ¹⁹F NMR Spectral Data
A thorough understanding of the physical and spectral properties of this compound is crucial for its application in ¹⁹F NMR.
| Property | Value |
| Molecular Formula | C₅H₁₁F |
| Molecular Weight | 90.14 g/mol |
| Boiling Point | 45-61°C |
| Melting Point | -121°C |
| Density | ~0.773 g/cm³ |
| ¹⁹F Chemical Shift (δ) | -142.5 ppm (relative to CFCl₃) |
| Multiplicity | Singlet (proton-decoupled) |
| Solubility | Soluble in most organic solvents (e.g., CDCl₃, Acetone-d₆) |
Note: The ¹⁹F chemical shift can be influenced by solvent, temperature, and concentration. It is recommended to use a consistent experimental setup for reproducible results.
Applications in ¹⁹F NMR Spectroscopy
Internal Chemical Shift Reference
The sharp and well-defined singlet of this compound makes it an excellent internal standard for referencing ¹⁹F NMR spectra. Its chemical shift at -142.5 ppm is in a region that typically does not overlap with the signals of many fluorinated drug candidates or biomolecules.
Advantages:
-
Provides a precise reference point for accurate chemical shift determination.
-
Chemically inert under most NMR experimental conditions.
-
Its volatility allows for easy removal from the sample after analysis if required.
Quantitative ¹⁹F NMR (qNMR)
Quantitative NMR is a powerful technique for determining the concentration or purity of a substance without the need for identical reference standards. This compound can be used as an internal standard for the quantification of fluorine-containing analytes.
Key Principles:
-
The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
-
By comparing the integral of the analyte's ¹⁹F signal to the integral of a known amount of this compound, the concentration of the analyte can be accurately determined.
Experimental Protocols
Protocol 1: Sample Preparation for ¹⁹F NMR with this compound as an Internal Reference
This protocol outlines the steps for preparing a sample for routine ¹⁹F NMR analysis using this compound as an internal chemical shift reference.
Caption: Workflow for preparing a ¹⁹F NMR sample with an internal reference.
Protocol 2: Quantitative ¹⁹F NMR (qNMR) Analysis
This protocol provides a detailed methodology for determining the purity or concentration of a fluorinated compound using this compound as an internal standard.
1. Preparation of a Stock Solution of the Internal Standard:
-
Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen deuterated solvent (e.g., CDCl₃).
-
Calculate the exact concentration of the stock solution in mol/L.
2. Sample Preparation:
-
Accurately weigh a known amount of the fluorinated analyte (e.g., 10-30 mg) into a vial.
-
Precisely add a known volume (e.g., 500 µL) of the internal standard stock solution to the vial.
-
Ensure complete dissolution of the analyte.
-
Transfer the solution to a 5 mm NMR tube.
3. ¹⁹F NMR Data Acquisition:
-
Use a high-resolution NMR spectrometer.
-
Acquire the ¹⁹F NMR spectrum with proton decoupling.
-
Crucial Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation between scans. A d1 of 30 seconds is generally a safe starting point.
-
Pulse Angle: Use a 90° pulse angle for maximum signal intensity.
-
Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio (S/N > 100:1 is recommended for good precision).
-
4. Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to the analyte and this compound.
-
Calculate the purity or concentration of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * 100
Where:
-
I = Integral value
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
Caption: Step-by-step workflow for quantitative ¹⁹F NMR analysis.
Logical Relationships in qNMR
The accuracy of qNMR is dependent on several interconnected factors. The following diagram illustrates the logical flow and dependencies for obtaining reliable quantitative results.
Caption: Key factors influencing the accuracy of quantitative ¹⁹F NMR.
Conclusion
This compound is a versatile and practical compound for various applications in ¹⁹F NMR spectroscopy. Its well-defined singlet and chemical inertness make it an ideal internal standard for both chemical shift referencing and quantitative analysis. By following the detailed protocols and understanding the critical parameters outlined in these application notes, researchers, scientists, and drug development professionals can confidently and accurately employ this compound to enhance their ¹⁹F NMR studies.
2-Fluoro-2-methylbutane: Application Notes and Protocols for Use as an Internal Standard in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the application of 2-fluoro-2-methylbutane as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. An ideal internal standard for ¹H and ¹⁹F NMR should exhibit a simple spectrum, with a single, sharp signal that does not overlap with analyte signals, and be chemically inert. This compound, a tertiary alkyl fluoride, possesses properties that make it a potentially suitable candidate for this purpose. These application notes and protocols are intended to guide researchers in the effective use of this compound in their analytical workflows.
Introduction
Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration and purity of substances. The accuracy of qNMR relies heavily on the use of a suitable internal standard. An internal standard is a compound of known concentration and purity that is added to the sample, providing a reference signal against which the analyte signals can be quantified.
For ¹H and ¹⁹F NMR, an ideal internal standard should possess the following characteristics:
-
A simple NMR spectrum: Preferably a single, sharp resonance to simplify integration and avoid spectral overlap.
-
Chemical inertness: It should not react with the analyte, solvent, or any other components in the sample.
-
Good solubility: It must be soluble in the deuterated solvent used for the NMR analysis.
-
Appropriate volatility: It should be non-volatile enough to allow for accurate weighing and sample preparation but volatile enough to be easily removed if necessary.
-
Chemical shift in a clear spectral region: Its resonance should not overlap with any signals from the analyte or solvent.
This compound (tertiary-amyl fluoride) is a fluorinated alkane that presents potential as an internal standard due to its structural simplicity. Lacking protons on the fluorine-bearing carbon, its ¹H NMR spectrum is simplified, and its single fluorine atom gives rise to a singlet in a proton-decoupled ¹⁹F NMR spectrum.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₁F |
| Molecular Weight | 90.14 g/mol |
| Boiling Point | 45 °C |
| Melting Point | -121 °C |
| Density | 0.754 g/mL |
Predicted NMR Spectral Data
Due to the absence of publicly available experimental NMR spectra for this compound, the following data is based on established principles of NMR spectroscopy and predictions.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show two main signals:
-
A quartet corresponding to the methylene (B1212753) protons (-CH₂-) of the ethyl group.
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A singlet corresponding to the two equivalent methyl protons attached to the tertiary carbon.
The integration of these signals would be in the ratio of 2:3:6, respectively. The chemical shifts will be in the typical alkyl region, generally upfield (lower ppm values).
Predicted ¹⁹F NMR Spectrum
In a proton-decoupled ¹⁹F NMR spectrum, this compound is expected to exhibit a single, sharp singlet. The chemical shift of this singlet is anticipated to be in a region typical for tertiary alkyl fluorides. The absence of neighboring protons on the same or adjacent carbons simplifies the spectrum by eliminating proton-fluorine coupling in a decoupled experiment.
Table of Predicted NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| ¹H | ||
| -CH₂- | ~1.5 - 2.0 | Quartet |
| -CH₃ (ethyl) | ~0.8 - 1.2 | Triplet |
| -CH₃ (gem-dimethyl) | ~1.2 - 1.6 | Singlet |
| ¹⁹F | Varies with reference | Singlet (proton-decoupled) |
Note: Predicted chemical shifts are estimates and can vary depending on the solvent and other experimental conditions.
Experimental Protocols
The following protocols provide a general framework for using this compound as an internal standard in qNMR experiments.
Preparation of a Stock Solution of the Internal Standard
A stock solution of the internal standard allows for consistent and accurate addition to multiple samples.
Caption: Workflow for preparing a stock solution of the internal standard.
Methodology:
-
Accurately weigh a precise amount of high-purity this compound into a clean, dry volumetric flask.
-
Add a known volume of the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to the flask.
-
Seal the flask and mix the solution thoroughly by inversion or vortexing until the standard is completely dissolved.
-
Calculate the exact concentration of the stock solution in mol/L.
-
Store the stock solution in a tightly sealed container to prevent solvent evaporation.
Sample Preparation for qNMR Analysis
Caption: Workflow for preparing a sample for quantitative NMR analysis.
Methodology:
-
Accurately weigh a known amount of the analyte into a clean vial.
-
Add a precise volume of the deuterated solvent to dissolve the analyte.
-
Add a carefully measured volume of the this compound stock solution to the analyte solution.
-
Mix the final solution thoroughly to ensure homogeneity.
-
Transfer an appropriate volume (typically 0.6-0.7 mL) of the solution into a clean, high-quality NMR tube.
NMR Data Acquisition
For accurate quantification, specific NMR acquisition parameters must be carefully optimized.
Caption: Logical relationship of key parameters for quantitative NMR acquisition.
Recommended Parameters:
-
Relaxation Delay (D1): This is a critical parameter for accurate integration. The relaxation delay should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. An inversion-recovery experiment should be performed to determine the T₁ values.
-
Pulse Angle: A calibrated 90° pulse should be used to ensure uniform excitation across the spectrum.
-
Number of Scans: An adequate number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for both the analyte and the internal standard signals to ensure integration accuracy.
-
Proton Decoupling (for ¹⁹F NMR): For ¹⁹F qNMR, inverse-gated proton decoupling is recommended to suppress the Nuclear Overhauser Effect (NOE) and provide accurate integrals.
Data Processing and Quantification
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio without significantly distorting the peak shapes.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the well-resolved signals of both the analyte and this compound.
-
Calculate the concentration or purity of the analyte using the following formula:
Purity_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
Purity = Purity of the substance
-
Advantages and Limitations
Advantages of this compound as an Internal Standard:
-
Simplified Spectra: The lack of α-protons in ¹H NMR and a single fluorine atom in ¹⁹F NMR are expected to yield simple, easily integrable signals.
-
Chemical Inertness: As a saturated alkyl fluoride, it is expected to be chemically stable and non-reactive under typical NMR conditions.
-
Distinct Chemical Shifts: The fluorine signal is likely to appear in a region of the ¹⁹F NMR spectrum that is free from common interferences.
Limitations and Considerations:
-
Volatility: With a boiling point of 45°C, care must be taken during weighing and sample preparation to avoid loss of the standard due to evaporation.
-
Lack of Experimental Data: The absence of readily available, experimentally verified NMR data necessitates initial characterization by the user.
-
Potential for Overlap: While unlikely, the possibility of signal overlap with the analyte in both ¹H and ¹⁹F spectra should always be assessed on a case-by-case basis.
Conclusion
This compound presents the characteristics of a promising internal standard for both ¹H and ¹⁹F qNMR spectroscopy. Its simple predicted spectral features and chemical inertness are advantageous for quantitative analysis. However, researchers should be mindful of its volatility and the current lack of extensive experimental data. The protocols outlined in this document provide a solid foundation for the successful implementation of this compound as an internal standard in a variety of research and development applications. It is recommended that users perform initial validation experiments to confirm the chemical shifts and relaxation times in their specific solvent systems and with their analytes of interest.
Application Notes and Protocols for Reactions Involving 2-Fluoro-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocols for chemical reactions involving 2-Fluoro-2-methylbutane. Due to the limited availability of direct experimental data for this compound, this document adapts established protocols for analogous 2-halo-2-methylbutanes (where the halogen is chlorine or bromine). Researchers should consider these protocols as a starting point, and optimization may be necessary to account for the unique reactivity of the carbon-fluorine bond.
Overview of Reactivity
This compound is a tertiary alkyl halide. As such, its reactivity is primarily governed by its ability to form a relatively stable tertiary carbocation upon cleavage of the carbon-fluorine bond. Consequently, it is expected to predominantly undergo unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1) reactions. The high electronegativity and strong bond energy of the C-F bond compared to C-Cl and C-Br bonds will influence the reaction rates and conditions required.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₁F[1] |
| Molecular Weight | 90.14 g/mol [2][3] |
| CAS Number | 661-53-0[2][1] |
| Boiling Point | ~45-46 °C |
| Density | ~0.78 g/mL |
Synthesis of this compound
The synthesis of this compound can be adapted from the well-established synthesis of 2-Chloro-2-methylbutane from 2-methyl-2-butanol (B152257).[4][5] This method involves the reaction of the tertiary alcohol with a suitable fluorinating agent.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Distillation apparatus
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-2-butanol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.1 equivalents) dropwise to the stirred solution. Caution: DAST is toxic and corrosive; handle with appropriate personal protective equipment in a fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Table 2: Typical Reaction Parameters for Synthesis
| Parameter | Value |
| Reactant Ratio (Alcohol:DAST) | 1 : 1.1 |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 2 hours |
| Expected Yield | 60-80% (requires optimization) |
Nucleophilic Substitution (SN1) Reactions
This compound is expected to undergo SN1 reactions in the presence of weak nucleophiles and polar protic solvents. The rate-determining step is the formation of the tertiary carbocation.
Experimental Protocol: Solvolysis of this compound (SN1)
Materials:
-
This compound
-
Ethanol (B145695) (or other polar protic solvent)
-
Sodium bicarbonate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a solution of this compound in ethanol (e.g., 0.1 M).
-
Maintain the solution at a constant temperature (e.g., 25 °C or 50 °C) in a water bath.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquot by adding it to a vial containing a small amount of sodium bicarbonate (to neutralize the H-F formed).
-
Analyze the composition of the aliquot using GC-MS to determine the concentration of the starting material and the substitution product (2-ethoxy-2-methylbutane).
-
Plot the natural logarithm of the concentration of this compound versus time to determine the first-order rate constant.
Table 3: Expected Products and Relative Rates for Solvolysis
| Substrate | Solvent | Substitution Product | Elimination Product(s) | Relative Rate |
| This compound | Ethanol | 2-Ethoxy-2-methylbutane | 2-Methyl-2-butene, 2-Methyl-1-butene | Slower |
| 2-Chloro-2-methylbutane | Ethanol | 2-Ethoxy-2-methylbutane | 2-Methyl-2-butene, 2-Methyl-1-butene | Intermediate |
| 2-Bromo-2-methylbutane | Ethanol | 2-Ethoxy-2-methylbutane | 2-Methyl-2-butene, 2-Methyl-1-butene | Faster |
Note: The C-F bond is the strongest carbon-halogen bond, leading to a slower rate of solvolysis compared to its chloro and bromo analogs.
Elimination (E1) Reactions
Concurrent with SN1 reactions, this compound will undergo E1 elimination, especially at higher temperatures and in the presence of a non-nucleophilic base or a polar protic solvent acting as a weak base. The reaction proceeds through the same carbocation intermediate as the SN1 pathway.
Experimental Protocol: Elimination of this compound (E1)
Materials:
-
This compound
-
Ethanol
-
Potassium hydroxide (B78521) (for E2 comparison)
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure (E1):
-
Follow the same procedure as for the SN1 solvolysis reaction.
-
Use GC analysis to quantify the ratio of the substitution product to the elimination products (2-methyl-2-butene and 2-methyl-1-butene). According to Zaitsev's rule, the more substituted alkene (2-methyl-2-butene) is expected to be the major elimination product.[6]
Procedure (E2 Comparison):
-
To favor the E2 mechanism, a strong, non-nucleophilic base should be used. Dissolve this compound in a polar aprotic solvent like tetrahydrofuran (B95107) (THF).
-
Add a strong base, such as potassium tert-butoxide, and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by GC to observe the formation of the elimination products.
Table 4: Product Ratios in Elimination Reactions
| Reaction | Base/Solvent | Major Product | Minor Product(s) |
| E1 | Ethanol (weak base) | 2-Methyl-2-butene | 2-Methyl-1-butene, 2-Ethoxy-2-methylbutane |
| E2 | Potassium tert-butoxide/THF | 2-Methyl-1-butene (Hofmann product due to bulky base) | 2-Methyl-2-butene |
Grignard Reagent Formation (Challenges)
The formation of a Grignard reagent from an alkyl fluoride (B91410) is generally not feasible under standard conditions due to the high strength of the carbon-fluorine bond.[7][8] The direct reaction of this compound with magnesium metal in ether is unlikely to proceed.[9] Alternative methods, such as the use of highly reactive Rieke magnesium or mechanochemical activation, might be required but are beyond the scope of standard laboratory protocols.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Competing SN1 and E1 reaction pathways for this compound.
Caption: The E2 elimination pathway favored by a strong, bulky base.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [stenutz.eu]
- 3. (2R)-1-fluoro-2-methylbutane | C5H11F | CID 101658542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Elimination Reaction Of 2-Methylbutane Lab Report - 379 Words | Bartleby [bartleby.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: The tert-Amyl Group as a Protective Strategy for Alcohols
Topic: tert-Amyl Protecting Group in Organic Synthesis Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing them from undergoing undesired transformations while other parts of a molecule are being modified. The tert-amyl group, a five-carbon tertiary alkyl moiety, offers a valuable strategy for the protection of hydroxyl groups due to its steric bulk and specific reactivity profile.
While the direct application of 2-fluoro-2-methylbutane as a reagent for introducing the tert-amyl protecting group is not a widely documented or standard procedure in the chemical literature, the resulting tert-amyl ether is a recognized and useful protected form of an alcohol. These application notes will focus on the properties, installation, and cleavage of the tert-amyl protecting group, drawing parallels with the more common tert-butyl group.
The tert-Amyl Protecting Group: Properties and Advantages
The tert-amyl (t-Am) group is structurally similar to the more common tert-butyl (t-Bu) group, offering comparable levels of steric hindrance. This bulkiness effectively shields the protected alcohol from a wide range of reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents.
Key Advantages:
-
Stability: tert-Amyl ethers exhibit significant stability under basic and nucleophilic conditions.
-
Orthogonality: The acid-lability of the tert-amyl group allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions (e.g., silyl (B83357) ethers cleaved by fluoride (B91410) ions).
-
Tunable Reactivity: While stable to many conditions, the tert-amyl group can be cleaved under acidic conditions, often with milder acids or at a different rate compared to the tert-butyl group, offering a degree of tunable reactivity.
General Principles of tert-Amyl Protection of Alcohols
The formation of a tert-amyl ether from an alcohol typically proceeds via the generation of a transient tert-amyl cation, which is then trapped by the alcohol.
Caption: General mechanism for alcohol protection as a tert-amyl ether.
Experimental Protocols
While the use of this compound is not standard, the following protocols describe established methods for the formation and cleavage of tert-amyl ethers.
Protocol 1: Protection of a Primary Alcohol using tert-Amyl Alcohol and Acid Catalyst
This protocol describes a typical procedure for the protection of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Amyl alcohol (excess, ~10 eq)
-
Anhydrous Dichloromethane (DCM)
-
Strong acid catalyst (e.g., sulfuric acid, catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM.
-
Add tert-amyl alcohol to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Deprotection of a tert-Amyl Ether using Trifluoroacetic Acid
This protocol outlines the cleavage of a tert-amyl ether under acidic conditions.
Materials:
-
tert-Amyl protected alcohol (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the tert-amyl protected alcohol in DCM.
-
Add trifluoroacetic acid dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully neutralize the excess acid with saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting alcohol by column chromatography.
Caption: Experimental workflow for the deprotection of a tert-amyl ether.
Data Summary
The stability of ether protecting groups is often compared qualitatively. The following table provides a general comparison of the tert-amyl group with other common ether protecting groups.
| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Cleavage Conditions |
| Methyl | Me | Very High | Very High | HBr, BBr₃ |
| Benzyl | Bn | Moderate | High | H₂, Pd/C |
| tert-Butyl | t-Bu | Low | High | TFA, HCl |
| tert-Amyl | t-Am | Low | High | TFA, HCl |
| Tetrahydropyranyl | THP | Very Low | High | aq. Acid |
| Methoxymethyl | MOM | Low | High | aq. Acid |
| tert-Butyldimethylsilyl | TBDMS | Moderate | Moderate | F⁻, Acid |
Discussion and Conclusion
The tert-amyl protecting group serves as a robust and reliable tool for the protection of alcohols in organic synthesis. Its stability under a wide range of non-acidic conditions, coupled with its facile removal under acidic conditions, makes it a valuable orthogonal protecting group. While the direct use of this compound as a reagent for its installation is not a conventional method, the underlying stability and reactivity of the resulting tert-amyl ether remain a cornerstone of modern synthetic strategies. Researchers and drug development professionals can leverage the properties of the tert-amyl group to streamline complex synthetic routes and achieve their molecular targets with greater efficiency. Further investigation into novel reagents for the introduction of this protecting group could expand its utility and applicability in the future.
Application Notes and Protocols: Reaction of 2-Fluoro-2-methylbutane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-2-methylbutane, a tertiary alkyl fluoride (B91410), presents a unique case study in nucleophilic substitution and elimination reactions. Its structure favors pathways involving a tertiary carbocation, yet the carbon-fluorine bond's strength and the fluoride ion's poor leaving group ability significantly hinder reactivity. These application notes provide a detailed overview of the expected reactivity of this compound with various nucleophiles, outlining the theoretical basis for predicting reaction outcomes and offering generalized experimental protocols.
Due to the low reactivity of alkyl fluorides, quantitative data such as precise reaction rates and product yields are not extensively documented in the literature for this compound.[1][2][3][4] The information presented herein is based on established principles of organic reaction mechanisms.
Reaction Mechanisms
The reactions of this compound with nucleophiles are primarily governed by two competing mechanistic pathways: unimolecular (SN1/E1) and bimolecular (E2).
1. SN1 and E1 Mechanisms:
With weak nucleophiles/bases in polar protic solvents, this compound is expected to react, albeit slowly, through a mechanism involving the formation of a tertiary carbocation intermediate. This intermediate can then be attacked by a nucleophile (SN1) or lose a proton (E1) to form an alkene.[5][6][7]
Figure 1: SN1 and E1 reaction pathways for this compound.
2. E2 Mechanism:
In the presence of strong, sterically hindered bases, an E2 mechanism is favored.[8][9] Due to the poor leaving group ability of fluoride, the transition state is expected to have significant carbanionic character. This leads to a preference for the Hofmann elimination product, where the proton is abstracted from the least sterically hindered β-carbon.[10][11][12][13]
Figure 2: E2 reaction pathway leading to the Hofmann product.
Data Presentation: Predicted Reactivity and Products
The following table summarizes the predicted reaction outcomes of this compound with representative nucleophiles. Note that elevated temperatures are likely required to overcome the high activation energy associated with C-F bond cleavage.
| Nucleophile/Base | Solvent | Expected Major Mechanism(s) | Predicted Major Product(s) | Notes |
| H₂O (Water) | Water | SN1, E1 | 2-methyl-2-butanol (B152257), 2-methyl-2-butene, 2-methyl-1-butene (B49056) | Solvolysis is expected to be very slow. Elimination may be favored at higher temperatures. |
| ROH (Alcohol, e.g., Ethanol) | Ethanol | SN1, E1 | 2-ethoxy-2-methylbutane, 2-methyl-2-butene, 2-methyl-1-butene | Similar to solvolysis in water, the reaction is likely slow.[14] |
| ⁻OH (Hydroxide) | Protic (e.g., H₂O/EtOH) | E2 > SN1/E1 | 2-methyl-1-butene (Hofmann) | A strong, small base can act as both a base and a nucleophile, but elimination is expected to dominate. |
| ⁻OR (Alkoxide, e.g., EtO⁻) | Alcohol (e.g., EtOH) | E2 | 2-methyl-1-butene (Hofmann) | A strong base will favor the E2 pathway. |
| t-BuOK (Potassium tert-butoxide) | t-BuOH | E2 | 2-methyl-1-butene (Hofmann) | A strong, sterically hindered base will strongly favor Hofmann elimination. |
Experimental Protocols
The following are generalized protocols for reacting this compound with nucleophiles. Caution: These reactions may require high temperatures and prolonged reaction times. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Solvolysis in a Protic Solvent (SN1/E1 Conditions)
Objective: To synthesize 2-methyl-2-butanol via the reaction of this compound with water.
Materials:
-
This compound
-
Deionized Water
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add this compound and a 10-fold molar excess of deionized water.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the low reactivity, this may take several hours or even days.
-
Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation.
Protocol 2: Elimination with a Strong Base (E2 Conditions)
Objective: To synthesize 2-methyl-1-butene via the reaction of this compound with potassium tert-butoxide.
Materials:
-
This compound
-
Potassium tert-butoxide
-
tert-Butanol (B103910) (anhydrous)
-
Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar
-
Heating mantle
-
Apparatus for collecting a gaseous product (e.g., cold trap)
Procedure:
-
Set up a dry three-neck round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous tert-butanol to the flask, followed by the slow addition of potassium tert-butoxide.
-
Heat the mixture to a gentle reflux.
-
Slowly add this compound to the reaction mixture via a dropping funnel.
-
The product, 2-methyl-1-butene, is a low-boiling alkene and may be collected as it is formed using a cold trap cooled with dry ice/acetone.
-
Monitor the reaction by GC analysis of the starting material.
-
Upon completion, the collected alkene can be further purified if necessary.
Logical Workflow for Reaction Prediction
Figure 3: Decision workflow for predicting reaction outcomes.
References
- 1. In aliphatic nucleophilic substitution reactions, alkyl fluorides are the.. [askfilo.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. Organic Chemistry Study Guide: SN1, SN2, E1, E2 Mechanisms & Tips | Notes [pearson.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The E2 Reaction Mechanism [chemistrysteps.com]
- 10. Hofmann Elimination and Cope Elimination- Chad's Prep® [chadsprep.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 13. The Hofmann Elimination [sites.science.oregonstate.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 2-Fluoro-2-methylbutane for Low-Temperature Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-fluoro-2-methylbutane as a solvent in low-temperature reactions. While specific literature precedents for its use are not widely documented, its physical properties make it a promising candidate for various cryogenic applications in organic synthesis and analysis.
Introduction
This compound (tert-amyl fluoride) is a fluorinated alkane with physical characteristics that make it theoretically suitable for use as a solvent in reactions conducted at very low temperatures. Its extremely low melting point and relatively low boiling point define a wide liquid range that encompasses the temperature regimes required for many sensitive chemical transformations, such as those involving organometallic reagents or the study of reactive intermediates. This document outlines the key properties of this compound and provides generalized protocols for its application in a research setting.
Physical and Chemical Properties
The suitability of a solvent for low-temperature applications is primarily determined by its physical properties. The very low melting point of this compound is its most compelling feature.
| Property | Value | Source |
| Molecular Formula | C5H11F | [1] |
| Molecular Weight | 90.14 g/mol | [1] |
| Melting Point | -121 °C | [1] |
| Boiling Point | 61 °C at 760 mmHg | [1] |
| Density | 0.773 g/cm³ | [1] |
| Refractive Index | 1.354 | [1] |
| Vapor Pressure | 202 mmHg at 25°C | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Potential Applications in Low-Temperature Reactions
Based on its physical properties, this compound can be considered for the following low-temperature applications:
-
Solvent for Organometallic Reactions: The low freezing point and expected low reactivity of the C-F bond make it a potential solvent for reactions involving highly reactive organometallic species, such as organolithium or Grignard reagents.[2][3] These reactions are often conducted at temperatures of -78 °C or lower to control reactivity and prevent side reactions.
-
Medium for Low-Temperature Spectroscopy: For the spectroscopic study (e.g., NMR, UV-Vis) of thermally sensitive molecules or reaction intermediates, this compound could serve as a suitable solvent, allowing for the acquisition of spectra at temperatures where the species of interest are stable.
-
Co-solvent for Cryo-Crystallography: While not a standard cryoprotectant, its ability to remain liquid at very low temperatures could make it a candidate as a co-solvent or additive in the preparation of samples for cryo-crystallography, provided it does not interfere with crystal packing.
Experimental Protocols
The following are generalized protocols. Note: As with any work involving volatile and potentially flammable organic compounds, all procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
General Protocol for a Low-Temperature Reaction
This protocol describes a general setup for a reaction conducted at -78 °C, a common temperature for low-temperature synthesis.
Materials:
-
Round-bottom flask equipped with a magnetic stir bar
-
Septa and needles
-
Schlenk line or argon/nitrogen inlet
-
Low-temperature thermometer
-
Dewar flask
-
Dry ice
-
This compound (anhydrous)
-
Reagents (anhydrous)
Procedure:
-
Drying Glassware: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction flask and purge with a dry, inert gas (argon or nitrogen) for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add the required volume of anhydrous this compound to the reaction flask via a syringe.
-
Cooling Bath: Prepare a cooling bath by carefully adding dry ice to acetone or isopropanol in a Dewar flask until a slush is formed. The temperature should equilibrate to approximately -78 °C.
-
Cooling the Reaction: Immerse the reaction flask in the cooling bath and allow the solvent to cool to the bath temperature, monitoring with a low-temperature thermometer.
-
Reagent Addition: Add the reagents sequentially via syringe. If adding a solid, it can be added via a powder funnel under a positive flow of inert gas before sealing the flask. For highly reactive reagents, addition should be done dropwise to control the reaction rate and any exotherm.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature for the desired amount of time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching small aliquots of the reaction mixture and analyzing them by GC-MS or NMR.
-
Quenching the Reaction: Once the reaction is complete, it can be quenched by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride, methanol) while the flask is still in the cooling bath.
-
Workup: Allow the reaction mixture to warm to room temperature. Proceed with a standard aqueous workup and extraction with an appropriate organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.
Protocol for Low-Temperature NMR Sample Preparation
This protocol outlines the preparation of an NMR sample for analysis at low temperatures using this compound as the solvent.
Materials:
-
NMR tube
-
Small vial
-
Pasteur pipette
-
Compound for analysis
-
This compound (anhydrous)
-
Deuterated solvent for locking (e.g., acetone-d₆, in a sealed capillary)
Procedure:
-
Sample Dissolution: In a small, dry vial, dissolve an appropriate amount of the compound to be analyzed in approximately 0.5-0.7 mL of anhydrous this compound.
-
Lock Solvent: If the NMR spectrometer requires a deuterium (B1214612) lock, a sealed capillary containing a deuterated solvent (e.g., acetone-d₆) can be inserted into the NMR tube.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution to a clean, dry NMR tube.
-
Capping: Cap the NMR tube securely.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The spectrometer's variable temperature unit should be pre-cooled to the desired temperature.
-
Equilibration: Allow the sample to equilibrate at the target temperature for several minutes before acquiring the spectrum.
-
Data Acquisition: Acquire the NMR spectrum according to the instrument's standard procedures for low-temperature measurements.
Solvent Selection for Low-Temperature Applications
The choice of a solvent for low-temperature reactions is critical. The following decision tree illustrates the thought process, highlighting where this compound fits.
References
Application Notes and Protocols: 2-Fluoro-2-methylbutane as a Non-Polar Solvent Alternative
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the continuous effort to adopt greener and safer laboratory practices, the search for alternatives to traditional non-polar solvents remains a key focus in chemical research and drug development. 2-Fluoro-2-methylbutane (tert-amyl fluoride), with the chemical formula C5H11F, presents itself as a promising candidate.[1][2] This fluorinated alkane is a colorless liquid at room temperature and is characterized by its non-polar nature, rendering it sparingly soluble in water but miscible with many organic solvents.[2] The presence of a fluorine atom significantly influences its physical and chemical properties, including its boiling point and intermolecular forces, distinguishing it from its non-fluorinated counterparts.[2]
The incorporation of fluorine into molecules is a well-established strategy in drug discovery to enhance metabolic stability, bioavailability, and binding affinity.[3][4][5] While the primary focus is often on incorporating fluorine into active pharmaceutical ingredients, the use of fluorinated solvents like this compound can offer unique advantages in synthesis and purification processes. This document provides a comprehensive overview of the properties of this compound, alongside detailed protocols for its potential application as a non-polar solvent alternative in various laboratory settings.
Physicochemical Properties and Comparison with Common Non-Polar Solvents
A clear understanding of the physical and chemical properties of this compound is essential for its effective implementation as a solvent. The following table summarizes its key properties and provides a comparison with commonly used non-polar solvents.
| Property | This compound | n-Hexane | Toluene (B28343) | Dichloromethane (B109758) (DCM) |
| CAS Number | 661-53-0[1][6] | 110-54-3 | 108-88-3 | 75-09-2 |
| Molecular Formula | C5H11F[1][2] | C6H14 | C7H8 | CH2Cl2 |
| Molecular Weight ( g/mol ) | 90.14[1][7] | 86.18 | 92.14 | 84.93 |
| Boiling Point (°C) | 45[1] | 69 | 111 | 40 |
| Melting Point (°C) | -121[1][8] | -95 | -95 | -97 |
| Density (g/mL at 20°C) | 0.754[1] | 0.659 | 0.867 | 1.326 |
| Dielectric Constant | 5.89[1] | 1.88 | 2.38 | 9.08 |
| Refractive Index | 1.338[1] | 1.375 | 1.496 | 1.424 |
Application Notes
As a non-polar solvent, this compound is a potential substitute for alkanes like hexane (B92381) and heptane, as well as other solvents such as toluene and dichloromethane in specific applications. Its lower boiling point compared to hexane and toluene suggests it may be more suitable for reactions requiring milder conditions and for easier removal post-reaction. Its non-polar nature makes it an excellent candidate for:
-
Extractions: Particularly for the extraction of non-polar natural products from aqueous mixtures or plant matter.
-
Chromatography: As a mobile phase component in normal-phase chromatography for the separation of non-polar compounds.
-
Reaction Medium: For organic reactions involving non-polar reagents and intermediates, where protic solvents are to be avoided. The C-F bond is generally stable, making it less reactive than chlorinated solvents under many conditions.
-
Crystallization: As a solvent for the recrystallization of non-polar to moderately polar organic compounds.
The fluorinated nature of this compound may offer unique solubility characteristics for certain classes of compounds, particularly those containing fluorine atoms.
Experimental Protocols
The following are example protocols demonstrating the potential use of this compound as a non-polar solvent alternative.
Protocol 1: Liquid-Liquid Extraction of a Non-Polar Compound
Objective: To extract a non-polar organic compound from an aqueous solution using this compound as the extraction solvent.
Materials:
-
Aqueous solution containing the target non-polar compound
-
This compound
-
Separatory funnel
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of this compound to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The top layer will be the organic phase (this compound has a density less than water).
-
Drain the lower aqueous layer.
-
Collect the organic layer in a clean, dry Erlenmeyer flask.
-
Repeat the extraction of the aqueous layer with a fresh portion of this compound to maximize recovery.
-
Combine the organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Decant or filter the dried organic solution into a round-bottom flask.
-
Remove the this compound using a rotary evaporator. The relatively low boiling point of 45°C allows for efficient removal under mild vacuum and temperature.
-
The isolated non-polar compound can then be further purified or analyzed.
Caption: Liquid-Liquid Extraction Workflow.
Protocol 2: Thin-Layer Chromatography (TLC) Mobile Phase
Objective: To use this compound as a component of the mobile phase in the TLC analysis of a mixture of non-polar compounds.
Materials:
-
TLC plate (silica gel)
-
Sample mixture dissolved in a volatile solvent
-
This compound
-
Ethyl acetate (B1210297) (or other more polar co-solvent)
-
TLC developing chamber
-
Capillary spotter
-
UV lamp for visualization
Procedure:
-
Prepare a mobile phase mixture. A starting point could be a 9:1 or 8:2 ratio of this compound to ethyl acetate. The optimal ratio will depend on the polarity of the compounds being separated.
-
Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate with the solvent vapors.
-
Using a capillary spotter, apply a small spot of the sample mixture to the baseline of the TLC plate.
-
Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the level of the mobile phase.
-
Allow the solvent front to ascend the plate.
-
Once the solvent front is near the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the separated spots under a UV lamp.
-
Calculate the Retention Factor (Rf) values for each spot.
Caption: Factors influencing TLC separation.
Protocol 3: Non-Polar Reaction Medium for a Grignard Reaction (Hypothetical)
Objective: To investigate the feasibility of using this compound as an alternative to diethyl ether or THF in a Grignard reaction. Note: This is a hypothetical protocol and would require experimental validation.
Materials:
-
Magnesium turnings
-
An alkyl or aryl halide (e.g., bromobenzene)
-
This compound (anhydrous)
-
An electrophile (e.g., benzaldehyde)
-
Round-bottom flask with a reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere. All glassware must be flame-dried to remove any traces of water.
-
Place the magnesium turnings in the round-bottom flask.
-
Add a small amount of anhydrous this compound to the flask.
-
In the dropping funnel, prepare a solution of the alkyl/aryl halide in anhydrous this compound.
-
Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. Initiation may be aided by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux. The low boiling point of this compound will facilitate reflux at a relatively low temperature.
-
After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.
-
Cool the reaction mixture in an ice bath.
-
Add a solution of the electrophile in anhydrous this compound dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Perform a workup as described in Protocol 1 to extract the product.
Caption: Simplified Grignard Reaction Pathway.
Safety and Handling
This compound is a flammable liquid and should be handled with the same precautions as other volatile organic solvents.[9][10] Work in a well-ventilated fume hood and avoid sources of ignition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[11]
Conclusion
This compound shows potential as a viable non-polar solvent alternative in various chemical applications. Its distinct physical properties, particularly its low boiling point, may offer advantages in specific experimental setups. While further research is needed to fully evaluate its performance and compatibility across a broader range of reactions and processes, the protocols outlined in this document provide a solid foundation for its exploration in the modern research laboratory. Its adoption could contribute to the expansion of the toolkit of greener and more efficient solvents available to scientists and drug development professionals.
References
- 1. This compound [stenutz.eu]
- 2. CAS 661-53-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. researchgate.net [researchgate.net]
- 5. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C5H11F | CID 13709961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. carlroth.com [carlroth.com]
- 11. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Fluoro-2-methylbutane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-2-methylbutane. The information is presented in a practical question-and-answer format to address common challenges encountered during experimentation, with a focus on optimizing reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main laboratory-scale synthesis routes for this compound are:
-
Deoxyfluorination of 2-methyl-2-butanol (B152257): This method involves the substitution of the hydroxyl group of 2-methyl-2-butanol (tert-amyl alcohol) with a fluorine atom using a fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this transformation.[1][2]
-
Hydrofluorination of 2-methyl-2-butene (B146552): This route involves the addition of hydrogen fluoride (B91410) (HF) across the double bond of 2-methyl-2-butene. Due to the challenges of handling anhydrous HF, reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or potassium bifluoride are often employed as HF sources.
Q2: What are the major challenges and side reactions in the synthesis of this compound?
A2: The primary challenges and potential side reactions include:
-
Low Yield: This can be caused by incomplete reactions, suboptimal reaction conditions, or degradation of reagents.
-
Elimination Reactions: In the deoxyfluorination of 2-methyl-2-butanol, the formation of 2-methyl-2-butene and 2-methyl-1-butene (B49056) as elimination byproducts is a common issue, particularly at elevated temperatures.
-
Rearrangement Reactions: While less common for this specific substrate, carbocation intermediates in hydrofluorination reactions can potentially undergo rearrangements, leading to isomeric impurities.
-
Handling of Reagents: DAST is moisture-sensitive and can release corrosive HF upon contact with water. Anhydrous HF is highly toxic and corrosive, requiring specialized equipment and handling procedures.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by:
-
Thin Layer Chromatography (TLC): TLC can be used to track the consumption of the starting material (2-methyl-2-butanol) and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique to monitor the formation of the volatile this compound and to identify any side products.[3][4]
Troubleshooting Guides
Route 1: Deoxyfluorination of 2-methyl-2-butanol using DAST
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive DAST Reagent | Use a fresh, unopened bottle of DAST. Ensure it has been stored under anhydrous conditions. | Improved conversion of the starting alcohol to the desired product. |
| Presence of Moisture | Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimized decomposition of DAST and improved reaction efficiency. |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC or GC-MS. If the reaction is sluggish, consider extending the reaction time at low temperature before cautiously allowing it to warm to room temperature. | Complete consumption of the starting material and increased product formation. |
| Suboptimal Molar Ratio of Reagents | Use a slight excess of DAST (e.g., 1.1 to 1.5 equivalents) relative to the alcohol. | Ensure complete conversion of the alcohol. |
Issue 2: High Proportion of Elimination Byproducts (2-methyl-1-butene and 2-methyl-2-butene)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of DAST and allow the reaction to warm slowly. Avoid heating the reaction mixture. | Reduced rate of elimination reactions, favoring the desired substitution product. |
| Prolonged Reaction Time at Room Temperature | Once the reaction is complete (as determined by TLC or GC-MS), quench the reaction promptly. | Minimized formation of elimination byproducts due to extended exposure to the reaction conditions. |
Route 2: Hydrofluorination of 2-methyl-2-butene
Issue 1: Low or No Conversion of 2-methyl-2-butene
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Acidity of HF Source | Use a more activated HF source, such as KHSO₄-13HF, or consider the use of a catalyst to enhance the electrophilicity of the proton.[5] | Increased rate of protonation of the alkene and subsequent fluoride addition. |
| Inadequate Mixing of Reactants | Ensure vigorous stirring to promote contact between the alkene and the HF source, especially in heterogeneous mixtures. | Improved reaction kinetics and higher conversion. |
| Low Reaction Temperature | While low temperatures are generally preferred to minimize side reactions, some hydrofluorination reactions may require gentle warming to proceed at a reasonable rate. Optimize the temperature based on experimental monitoring. | Finding the optimal balance between reaction rate and selectivity. |
Issue 2: Formation of Polymerization or Oligomerization Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Highly Acidic Conditions | Use a milder HF source or a buffered system to control the acidity of the reaction medium. | Reduced cationic polymerization of the alkene. |
| High Concentration of Alkene | Add the alkene slowly to the reaction mixture containing the HF source to maintain a low instantaneous concentration of the alkene. | Minimized opportunity for intermolecular reactions leading to polymers. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-methyl-2-butanol using DAST
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 2-methyl-2-butanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 eq) dropwise to the stirred solution via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent by distillation at atmospheric pressure.
-
The crude product can be further purified by fractional distillation to obtain pure this compound (boiling point: 46-47 °C).
Protocol 2: Synthesis of this compound from 2-methyl-2-butene using Et₃N·3HF
Materials:
-
2-methyl-2-butene
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask made of polyethylene (B3416737) or Teflon (to resist HF)
Procedure:
-
In a polyethylene or Teflon round-bottom flask equipped with a magnetic stir bar, place Et₃N·3HF (1.5 eq).
-
Cool the flask in an ice bath and add anhydrous DCM.
-
Slowly add 2-methyl-2-butene (1.0 eq) to the stirred mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-24 hours. Monitor the reaction progress by GC-MS.
-
Upon completion, carefully pour the reaction mixture into an ice-cold saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and carefully remove the DCM by distillation.
-
Purify the crude product by fractional distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Route 1: Deoxyfluorination | Route 2: Hydrofluorination |
| Starting Material | 2-methyl-2-butanol | 2-methyl-2-butene |
| Fluorinating Agent | DAST | Et₃N·3HF or other HF source |
| Typical Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | -78 °C to room temperature | 0 °C to room temperature |
| Typical Reaction Time | 1 - 3 hours | 12 - 24 hours |
| Typical Yield | 70-90% | 60-80% |
| Major Side Products | Alkenes (elimination) | Oligomers/Polymers |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound using DAST.
Caption: Troubleshooting logic for low yield in the DAST-mediated synthesis.
References
Technical Support Center: Synthesis of 2-Fluoro-2-methylbutane
Welcome to the technical support center for the synthesis of 2-Fluoro-2-methylbutane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound from 2-methyl-2-butanol (B152257)?
A1: The primary side products in the synthesis of this compound from 2-methyl-2-butanol are alkenes resulting from elimination reactions.[1][2] The two main elimination products are 2-methyl-2-butene (B146552) (the more substituted, Zaitsev product) and 2-methyl-1-butene (B49056) (the less substituted, Hofmann product). The formation of these byproducts is a common competing pathway to the desired nucleophilic substitution.
Q2: My reaction yielded a high percentage of alkenes. What are the potential causes?
A2: A high yield of alkene side products is typically due to reaction conditions that favor elimination over substitution. Key factors include:
-
Choice of Fluorinating Reagent: Some deoxyfluorination reagents are more prone to causing elimination. For instance, traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are known to generate significant amounts of elimination byproducts.[1][2]
-
Reaction Temperature: Higher temperatures can sometimes favor elimination, although the effect can be solvent-dependent. In some cases, increasing the temperature can surprisingly reduce elimination side reactions.[1]
-
Strength of the Base: If a strong base is used, it can promote elimination of the starting alcohol or the product alkyl fluoride.[3]
Q3: How can I minimize the formation of elimination byproducts?
A3: To minimize the formation of 2-methyl-2-butene and 2-methyl-1-butene, consider the following strategies:
-
Select a Modern Fluorinating Reagent: Newer reagents such as PyFluor and PhenoFluor have been developed to be more selective and produce significantly fewer elimination side products compared to older reagents like DAST.[1][2]
-
Optimize Reaction Temperature: The effect of temperature on the substitution-to-elimination ratio can be complex. It is advisable to screen a range of temperatures to find the optimal conditions for your specific substrate and reagent.
-
Control of Acidity/Basicity: For reactions proceeding through a carbocation intermediate, avoiding strongly basic conditions is crucial to disfavor elimination.[3]
Q4: I am observing unreacted 2-methyl-2-butanol in my final product mixture. What could be the reason?
A4: The presence of unreacted starting material could be due to several factors:
-
Insufficient Fluorinating Reagent: Ensure that the stoichiometry of the fluorinating agent is appropriate for the amount of alcohol being used.
-
Low Reaction Temperature: The reaction may not have reached a sufficient temperature to proceed to completion.
-
Deactivated Reagent: The fluorinating reagent may have degraded due to improper storage or handling. Many fluorinating agents are sensitive to moisture.
Q5: What analytical techniques are recommended for monitoring the reaction and analyzing the product mixture?
A5: A combination of analytical techniques is recommended for accurate monitoring and analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying the volatile components of the reaction mixture, including this compound and the alkene side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to identify the different proton environments in the product and byproducts.
-
¹⁹F NMR: Is particularly useful for confirming the presence of the desired fluorinated product and quantifying its purity.
-
¹³C NMR: Provides information about the carbon skeleton of the products.
-
Troubleshooting Guide
Below is a table summarizing common issues, their potential causes, and suggested solutions.
| Issue | Potential Cause | Suggested Solution |
| Low yield of this compound | 1. High percentage of elimination side products. 2. Incomplete reaction. 3. Degradation of the fluorinating reagent. | 1. Switch to a more selective fluorinating agent (e.g., PyFluor). Optimize reaction temperature. 2. Increase reaction time or temperature. Ensure proper stoichiometry of reagents. 3. Use a fresh batch of the fluorinating reagent and handle it under anhydrous conditions. |
| High percentage of alkene byproducts | 1. Use of a non-selective fluorinating agent (e.g., DAST). 2. Suboptimal reaction temperature. | 1. Employ a reagent known for low elimination, such as PhenoFluor or PyFluor.[1][2] 2. Perform a temperature optimization study to identify conditions that favor substitution. |
| Presence of unreacted 2-methyl-2-butanol | 1. Insufficient amount of fluorinating reagent. 2. Reaction not driven to completion. | 1. Use a slight excess of the fluorinating agent. 2. Increase the reaction time or temperature. |
| Difficulty in purifying the product | Co-elution of product and byproducts during chromatography. | Use a high-resolution separation technique such as preparative GC. |
Experimental Protocols
Synthesis of this compound using a Modern Fluorinating Reagent (Illustrative)
This protocol is a general guideline and should be adapted based on the specific fluorinating reagent and laboratory conditions.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-2-butanol (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or toluene).
-
Reagent Addition: Cool the solution to the recommended temperature (e.g., 0 °C or room temperature). Slowly add the fluorinating agent (e.g., PyFluor, 1.1-1.5 equivalents) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by distillation or column chromatography to obtain this compound.
Data Presentation
The choice of fluorinating reagent can significantly impact the product distribution. The following table provides illustrative data on the effect of different reagents on the yield of this compound and the formation of elimination byproducts.
| Fluorinating Reagent | Temperature (°C) | Yield of this compound (%) | Yield of Alkenes (%) |
| DAST | 25 | 65 | 30 |
| Deoxo-Fluor | 25 | 70 | 25 |
| PyFluor | 25 | 90 | <5 |
| PhenoFluor | 25 | 92 | <5 |
Visualizations
Reaction Pathways
References
Technical Support Center: Purification of 2-Fluoro-2-methylbutane by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-fluoro-2-methylbutane via distillation.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: The boiling point of this compound is reported to be in the range of 45°C to 61°C at atmospheric pressure.[1][2][3] This variability may be due to differences in measurement conditions and purity. It is crucial to monitor the temperature closely during distillation to collect the desired fraction.
Q2: What are the most common impurities in crude this compound?
A2: Common impurities depend on the synthetic route used. If prepared from tert-amyl alcohol, unreacted starting material and dehydration byproducts, such as 2-methyl-1-butene (B49056) and 2-methyl-2-butene (B146552), are likely impurities.[4] If synthesized via other methods, residual solvents and reagents may also be present.
Q3: Is fractional distillation necessary, or is a simple distillation sufficient?
A3: Fractional distillation is recommended, especially if the boiling points of the impurities are close to that of this compound.[5][6] For instance, the boiling point of 2-methyl-2-butene is approximately 38.6°C, which is close to the boiling range of the product. Fractional distillation provides the necessary theoretical plates for a more efficient separation.[7]
Q4: Are there any known azeotropes of this compound with common solvents?
Q5: What are the key safety precautions when distilling this compound?
A5: this compound is a flammable liquid.[8][9] Therefore, it is imperative to:
-
Conduct the distillation in a well-ventilated fume hood.[8][10]
-
Use a heating mantle with a stirrer, not an open flame.
-
Ensure all glassware is free of cracks and stars.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10]
-
Have a fire extinguisher rated for flammable liquids readily accessible.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No distillate is collecting. | - The heating temperature is too low.- There is a leak in the system.- The condenser water is too cold, causing the vapor to solidify. | - Gradually increase the heating mantle temperature.- Check all joints and connections for a proper seal.- Adjust the condenser water flow to prevent freezing. |
| The distillation is proceeding too slowly. | - The heating rate is insufficient.- The fractionating column is too long or not adequately insulated. | - Increase the heat input to the distillation flask.- Insulate the distillation column with glass wool or aluminum foil to minimize heat loss. |
| The observed boiling point is too low. | - The system is not at atmospheric pressure (a partial vacuum may be present).- The initial fraction contains highly volatile impurities. | - Ensure the system is open to the atmosphere (unless a vacuum distillation is intended).- Collect the initial low-boiling fraction separately and then increase the temperature to collect the main product. |
| The observed boiling point is too high. | - The product is contaminated with higher-boiling impurities.- The thermometer is not placed correctly. | - Ensure proper fractionation to separate from higher-boiling components.- The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head. |
| The distillate is cloudy. | - Water is co-distilling with the product (possible azeotrope or wet starting material). | - Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.- Check for any water leaks in the condenser. |
| "Bumping" or uneven boiling occurs. | - The absence of boiling chips or a stir bar.- The heating rate is too high. | - Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.- Reduce the heating rate to achieve smooth boiling. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C5H11F |
| Molecular Weight | 90.14 g/mol [11][12] |
| Boiling Point | 45 - 61 °C[1][2][3] |
| Melting Point | -121 °C[1][2] |
| Density | ~0.754 - 0.773 g/cm³[1][2] |
| Refractive Index | ~1.338 - 1.354[1][2] |
Table 2: Boiling Points of Potential Impurities
| Compound | Boiling Point (°C) |
| 2-Methyl-1-butene | 31.2 |
| 2-Methyl-2-butene | 38.6 |
| tert-Amyl alcohol | 102 |
Experimental Protocols
Detailed Methodology for Fractional Distillation of this compound
-
Drying the Crude Product:
-
Transfer the crude this compound to a dry Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate, until it no longer clumps together.
-
Swirl the flask and let it stand for at least 15 minutes.
-
Filter the dried liquid into a round-bottom flask suitable for distillation.
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure the thermometer bulb is positioned correctly, with the top of the bulb level with the bottom of the side-arm leading to the condenser.
-
Add a magnetic stir bar or boiling chips to the round-bottom flask.
-
Use clamps to securely fasten all glassware.
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
-
-
Distillation Process:
-
Begin stirring the contents of the round-bottom flask.
-
Slowly heat the flask using a heating mantle.
-
Observe the vapor rising through the fractionating column.
-
Collect any initial low-boiling impurities (forerun) in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound (approximately 45-61°C), switch to a clean, pre-weighed receiving flask to collect the main fraction.
-
Maintain a steady distillation rate of approximately 1-2 drops per second.
-
Continue collecting the fraction as long as the temperature remains constant.
-
If the temperature drops, it may indicate that all the product has distilled. If it rises significantly, it indicates the distillation of higher-boiling impurities. Stop the distillation at this point.
-
Allow the apparatus to cool down completely before disassembling.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by fractional distillation.
Caption: Troubleshooting decision tree for common issues during the distillation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry 210 Experiment 5 [home.miracosta.edu]
- 3. axaxl.com [axaxl.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. This compound [stenutz.eu]
- 6. scribd.com [scribd.com]
- 7. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 8. rushim.ru [rushim.ru]
- 9. This compound | C5H11F | CID 13709961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. chemistry.muohio.edu [chemistry.muohio.edu]
- 12. How To [chem.rochester.edu]
Technical Support Center: Purification of 2-Fluoro-2-methylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Fluoro-2-methylbutane.
Impurity Profile and Physical Properties
A thorough understanding of the potential impurities and their physical properties is crucial for effective purification. This compound is commonly synthesized from tert-amyl alcohol, and the primary impurities are typically unreacted starting material and alkene byproducts from elimination reactions.
Table 1: Physical Properties of this compound and Related Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| This compound | C5H11F | 90.14 | 61[1] | 0.773[1] | Sparingly soluble[2] |
| tert-Amyl alcohol | C5H12O | 88.15 | 102[3][4][5][6] | 0.805[3][6] | 120 g/L[3] |
| 2-Methyl-2-butene | C5H10 | 70.13 | 38.5[7][8][9][10] | 0.662[9][10] | Practically insoluble[7] |
| 2-Methyl-1-butene (B49056) | C5H10 | 70.13 | 31[11][12] | 0.650[12] | Insoluble[12] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My crude product is acidic. What is the cause and how do I resolve it?
A1: Acidity in the crude product is likely due to residual acidic reagents used in the fluorination step. To resolve this, a wash with a mild base is recommended.
-
Solution: Perform a liquid-liquid extraction, washing the organic layer with a 5% aqueous sodium bicarbonate solution. This will neutralize any remaining acid. Be sure to vent the separatory funnel frequently, as the neutralization reaction will produce carbon dioxide gas.[13] After the wash, separate the aqueous layer.
Q2: I am having trouble separating the organic and aqueous layers during extraction. What should I do?
A2: Emulsion formation at the interface of the two immiscible layers can hinder separation.
-
Troubleshooting:
-
Allow the separatory funnel to stand undisturbed for a longer period to allow the layers to separate.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase, which can help break up the emulsion.[13]
-
Q3: My final product is cloudy. What is the likely cause and how can I fix it?
A3: A cloudy appearance in the final product often indicates the presence of water.
-
Solution: Ensure the product is thoroughly dried before the final distillation. After the aqueous washes, treat the organic layer with a suitable drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate. Add the drying agent until it no longer clumps together, indicating that all the water has been absorbed.[1] Filter off the drying agent before proceeding to distillation.
Q4: During distillation, I am not getting a sharp boiling point, and the separation seems poor. What could be the issue?
A4: Poor separation during distillation can be due to several factors, including inefficient distillation setup and the presence of closely boiling impurities.
-
Troubleshooting:
-
Fractional Distillation: Given the relatively close boiling points of the alkene byproducts and the product, a fractional distillation is recommended for optimal separation. Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.
-
Heating Rate: Control the heating rate to ensure a slow and steady distillation. A rate of approximately 1-2 drops per second for the distillate is ideal.
-
Insulation: Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.
-
Experimental Protocols
General Purification Workflow
This protocol outlines the standard procedure for purifying this compound from a crude reaction mixture.
dot
Caption: General purification workflow for this compound.
Methodology:
-
Acid Neutralization: Transfer the crude this compound to a separatory funnel. Add an equal volume of 5% aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved carbon dioxide. Allow the layers to separate and discard the lower aqueous layer.
-
Aqueous Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining salts. Separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask until the drying agent no longer clumps, indicating the removal of water.
-
Filtration: Filter the dried organic layer into a clean, dry round-bottom flask suitable for distillation.
-
Fractional Distillation: Assemble a fractional distillation apparatus. Slowly heat the flask to distill the purified this compound. Collect the fraction that distills at approximately 61°C.
Troubleshooting Distillation
This decision tree provides a logical approach to troubleshooting common distillation problems.
dot
Caption: Troubleshooting decision tree for distillation.
References
- 1. lookchem.com [lookchem.com]
- 2. CAS 661-53-0: this compound | CymitQuimica [cymitquimica.com]
- 3. tert-Amyl alcohol - Wikipedia [en.wikipedia.org]
- 4. tert-Amyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 5. 75-85-4 CAS | tert-AMYL ALCOHOL | Alcohols | Article No. 01376 [lobachemie.com]
- 6. tert-Amyl Alcohol [commonorganicchemistry.com]
- 7. 2-Methyl-2-butene | C5H10 | CID 10553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methyl-2-butene - Wikipedia [en.wikipedia.org]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. 2-methyl-1-butene [stenutz.eu]
- 12. 2-METHYL-1-BUTENE CAS#: 563-46-2 [m.chemicalbook.com]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: Stability of 2-Fluoro-2-methylbutane under Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-fluoro-2-methylbutane in acidic environments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in the presence of acids?
A1: this compound, a tertiary alkyl fluoride (B91410), is susceptible to decomposition under acidic conditions. The stability is highly dependent on the acid strength, concentration, temperature, and solvent polarity. In the presence of strong acids or in polar protic solvents, it can undergo acid-catalyzed solvolysis.
Q2: What is the primary decomposition pathway for this compound in acidic media?
A2: The primary decomposition pathway is an SN1 (Substitution Nucleophilic Unimolecular) reaction, which may be accompanied by an E1 (Elimination Unimolecular) reaction. The reaction is initiated by the protonation of the fluorine atom, which then departs as hydrogen fluoride (HF), forming a relatively stable tertiary carbocation (the tert-amyl cation). This carbocation is the key intermediate that dictates the final product distribution.
Q3: What products can I expect from the decomposition of this compound under acidic conditions?
A3: The tert-amyl carbocation intermediate can react in several ways:
-
Substitution (SN1): The carbocation can be attacked by a nucleophile present in the reaction mixture. For example, in aqueous acid, tert-amyl alcohol will be formed. In an alcoholic solvent, the corresponding tert-amyl ether will be produced.
-
Elimination (E1): The carbocation can lose a proton from an adjacent carbon atom to form alkenes. The major elimination product is typically the more substituted alkene, 2-methyl-2-butene (B146552), according to Zaitsev's rule. The less substituted alkene, 2-methyl-1-butene, may also be formed as a minor product.
-
Rearrangement: While less common for the tert-amyl cation, carbocation rearrangements to form more stable carbocations are a possibility in some cases, leading to a mixture of isomeric products.
Q4: How does solvent polarity affect the stability of this compound in acid?
A4: Polar protic solvents, such as water, alcohols, and carboxylic acids, accelerate the decomposition of this compound. These solvents can stabilize the carbocation intermediate and the departing fluoride ion through solvation, thereby lowering the activation energy for the SN1/E1 reactions. In non-polar, aprotic solvents, the compound is significantly more stable.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid and uncontrolled reaction upon acid addition. | The acid is too concentrated, or the reaction temperature is too high. | - Use a less concentrated acid solution.- Add the acid slowly and with efficient stirring.- Perform the reaction at a lower temperature (e.g., in an ice bath). |
| Low yield of the desired product and formation of multiple byproducts. | The reaction conditions favor a mixture of SN1 and E1 products, or carbocation rearrangements are occurring. | - To favor substitution over elimination, use a good nucleophile that is a weak base and conduct the reaction at a lower temperature.- To favor elimination, use a non-nucleophilic strong acid and higher temperatures.- To minimize rearrangements, consider using a less polar solvent if compatible with the desired reaction. |
| Inconsistent reaction rates or irreproducible results. | - Traces of water or other protic impurities in the solvent.- Inaccurate control of temperature.- Degradation of the starting material. | - Use anhydrous solvents and reagents.- Employ a thermostat-controlled reaction setup for precise temperature management.- Check the purity of the this compound before use. |
| Difficulty in isolating the desired product from the reaction mixture. | The product may be volatile or may co-distill with the solvent or byproducts. | - Use gentle work-up procedures at low temperatures.- Employ fractional distillation for separating products with close boiling points.- Consider chromatographic purification methods (e.g., gas chromatography for analysis, column chromatography for preparative scale). |
Data Presentation
Table 1: Relative Rates of Solvolysis of tert-Alkyl Halides
| tert-Alkyl Halide | Leaving Group | Relative Rate of Solvolysis (SN1) | Notes |
| tert-Butyl Iodide | I⁻ | Very Fast | Iodide is an excellent leaving group. |
| tert-Butyl Bromide | Br⁻ | Fast | Bromide is a good leaving group. |
| tert-Butyl Chloride | Cl⁻ | Moderate | Chloride is a fair leaving group. |
| tert-Butyl Fluoride | F⁻ | Slow | Fluoride is a poor leaving group, and its departure generally requires acid catalysis. |
The C-F bond is the strongest among the carbon-halogen bonds, making fluoride a poor leaving group. Consequently, the solvolysis of this compound is significantly slower than that of its chloro, bromo, and iodo analogs and typically requires acid catalysis to proceed at a reasonable rate.
Experimental Protocols
Protocol 1: Monitoring the Decomposition of this compound by 1H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the disappearance of the starting material and the appearance of products.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O with a catalytic amount of D₂SO₄, or CD₃OD with a catalytic amount of a deuterated acid)
-
NMR tube
-
NMR spectrometer
Methodology:
-
Prepare a stock solution of this compound in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to record the characteristic signals of the starting material. The quartet of the -CH₂- group and the triplet of the -CH₃ group of the ethyl moiety, and the singlet for the two methyl groups will be visible.
-
Carefully add a catalytic amount of the deuterated acid to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the starting material and the major products (e.g., the olefinic protons of 2-methyl-2-butene and 2-methyl-1-butene, and the signals for tert-amyl alcohol if in an aqueous medium).
-
Plot the concentration (proportional to the integral value) of this compound as a function of time to determine the rate of decomposition.
Protocol 2: Determination of the Rate of Acid-Catalyzed Solvolysis by Titration
This classic method measures the rate of reaction by titrating the hydrofluoric acid (HF) produced during the solvolysis.
Materials:
-
This compound
-
Aqueous alcohol solvent (e.g., 80% ethanol/20% water)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Acid-base indicator (e.g., phenolphthalein)
-
Constant temperature bath
-
Burette, pipettes, and flasks
Methodology:
-
Prepare a solution of this compound in the aqueous alcohol solvent in a flask and place it in the constant temperature bath to equilibrate.
-
At time zero (t=0), add a known amount of a strong acid catalyst (e.g., a small volume of concentrated H₂SO₄).
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water or a suitable solvent.
-
Add a few drops of the indicator to the quenched aliquot.
-
Titrate the liberated HF with the standardized NaOH solution until the endpoint is reached.
-
Record the volume of NaOH used at each time point.
-
The amount of HF produced is equivalent to the amount of this compound that has reacted. Plot the concentration of reacted substrate versus time to determine the reaction rate.
Visualizations
Caption: Acid-catalyzed decomposition of this compound.
Caption: A logical workflow for troubleshooting experiments.
Preventing elimination byproducts in 2-Fluoro-2-methylbutane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-fluoro-2-methylbutane. Our focus is on preventing the formation of elimination byproducts, a common challenge in this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary elimination byproducts in the synthesis of this compound from 2-methyl-2-butanol (B152257)?
A1: The primary elimination byproducts are alkenes formed through the loss of a proton from the carbocation intermediate. The two main byproducts are 2-methyl-2-butene (B146552) (the more substituted and thermodynamically favored product) and 2-methyl-1-butene.
Q2: Which type of reaction mechanism is dominant in the fluorination of 2-methyl-2-butanol, and why does this lead to elimination byproducts?
A2: The fluorination of a tertiary alcohol like 2-methyl-2-butanol typically proceeds through an SN1 (Substitution Nucleophilic Unimolecular) mechanism. This involves the formation of a stable tertiary carbocation intermediate. This carbocation is planar and can be attacked by the fluoride (B91410) nucleophile to form the desired product. However, it can also lose a proton from an adjacent carbon atom in a competing E1 (Elimination Unimolecular) reaction, leading to the formation of alkene byproducts.
Q3: How does reaction temperature influence the formation of elimination byproducts?
A3: Higher reaction temperatures generally favor elimination reactions over substitution reactions. Therefore, to minimize the formation of alkene byproducts, it is advisable to conduct the fluorination at lower temperatures.
Q4: Are there modern fluorinating agents that are specifically designed to minimize elimination in tertiary alcohol fluorination?
A4: Yes, several modern deoxyfluorination reagents have been developed to be more selective for substitution over elimination, especially for challenging substrates like tertiary alcohols. Reagents like PyFluor and PhenoFluor™ are known to be more selective and produce fewer elimination byproducts compared to older reagents like DAST (diethylaminosulfur trifluoride).[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of alkene byproducts in the final product. | The chosen fluorinating agent has a high propensity for inducing elimination (e.g., DAST). | Switch to a more selective, modern deoxyfluorination reagent such as PyFluor or PhenoFluor™. These reagents are designed to minimize elimination side reactions.[1][2][3] |
| The reaction temperature is too high. | Lower the reaction temperature. Many modern deoxyfluorination reactions can be carried out at room temperature or even cooler. | |
| The reaction conditions are too acidic. | While some acidity is often necessary to protonate the hydroxyl group, excessive acidity can promote elimination. If using an acid-mediated method, ensure precise control over the acid concentration. | |
| Low yield of this compound. | Incomplete reaction. | Ensure the reaction is stirred for the recommended amount of time to allow for complete conversion of the starting material. Monitor the reaction progress using techniques like TLC or GC-MS. |
| The fluorinating agent is not active enough for a tertiary alcohol. | Select a fluorinating agent that is known to be effective for tertiary alcohols. Some newer methods employ catalytic systems to enhance the reactivity for these sterically hindered substrates.[2] | |
| Loss of product during workup and purification. | This compound is volatile (boiling point ~61 °C). Ensure that all purification steps, especially solvent removal, are performed at reduced pressure and with gentle heating to avoid product loss. | |
| Difficulty in separating the product from alkene byproducts. | Similar boiling points of the product and byproducts. | Fractional distillation can be challenging. Consider using column chromatography with a non-polar eluent system for separation. Alternatively, chemical purification methods, such as reacting the crude product with a brominating agent to convert the alkenes into higher boiling point compounds, can be employed before a final distillation. |
Data Presentation
Table 1: Comparison of Deoxyfluorination Reagents for a Model Secondary Alcohol
| Reagent | Base | Product Yield (%) | Elimination Byproduct (%) | Selectivity (Substitution:Elimination) |
| DAST | - | 79 | 19 | 4:1 |
| Deoxo-Fluor | - | 78 | 13 | 6:1 |
| PyFluor | DBU | 79 | <4 | >20:1 |
Data adapted from a study on the deoxyfluorination of a model secondary alcohol, demonstrating the superior selectivity of PyFluor in minimizing elimination byproducts.[1][3]
Experimental Protocols
Protocol: Synthesis of this compound using PyFluor
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.
Materials:
-
2-methyl-2-butanol
-
PyFluor (2-pyridinesulfonyl fluoride)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
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Anhydrous toluene
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask with a magnetic stir bar
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Septum and nitrogen inlet
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Syringes
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Separatory funnel
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Rotary evaporator
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Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-methyl-2-butanol (1.0 equivalent) in anhydrous toluene.
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Addition of Reagents: To the stirred solution, add DBU (2.0 equivalents) via syringe. Following this, add PyFluor (1.1 equivalents) portion-wise while monitoring the internal temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.
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Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator with a cooled water bath.
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Distillation: Purify the crude product by fractional distillation to obtain this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for high elimination byproducts.
References
- 1. Light‐Mediated Formal Radical Deoxyfluorination of Tertiary Alcohols through Selective Single‐Electron Oxidation with TEDA2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling [organic-chemistry.org]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Navigating the Synthesis of 2-Fluoro-2-methylbutane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up production of 2-Fluoro-2-methylbutane. Our goal is to facilitate a smoother, more efficient, and higher-yield synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common laboratory synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 2-methyl-2-butanol (B152257) (tert-amyl alcohol) with a fluoride (B91410) ion. This is typically achieved using fluorinating agents such as Diethylaminosulfur Trifluoride (DAST) or newer reagents like PyFluor. Another potential route, though less common for this specific compound, is the Swarts reaction, which involves the exchange of a halide (like chlorine or bromine) with fluoride from a metallic fluoride.
Q2: What is the main challenge when scaling up the production of this compound?
A2: The primary challenge is the competition between the desired nucleophilic substitution (Sɴ1) reaction, which forms this compound, and the elimination (E2) reaction, which leads to the formation of alkene byproducts, primarily 2-methyl-2-butene (B146552) and 2-methyl-1-butene.[1] Controlling the reaction conditions to favor substitution is critical for achieving a high yield of the desired product.
Q3: What are the typical yields for the synthesis of this compound?
A3: A reported synthesis using Diethylaminosulfur Trifluoride (DAST) with 2-methylbutan-2-ol has demonstrated a yield of 88%.[2] However, yields can vary significantly depending on the chosen fluorinating agent, reaction conditions, and the effectiveness of the purification process. A less optimized synthesis route starting from tert-amyl alcohol has reported a yield of 25%.[3]
Q4: What are the key safety precautions to consider when working with fluorinating agents like DAST?
A4: Fluorinating agents like DAST are hazardous and require careful handling. DAST is sensitive to moisture and heat and can decompose violently.[4] It is crucial to perform reactions in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions are often carried out at low temperatures (e.g., -78°C to -50°C) to control the reaction rate and minimize decomposition.[2][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Predominance of elimination byproducts: High reaction temperature or use of a highly basic fluorinating agent.[1] 2. Incomplete reaction: Insufficient reaction time or low reactivity of the fluorinating agent. 3. Degradation of the fluorinating agent: Improper storage or handling, leading to moisture contamination.[4] 4. Product loss during workup: Inefficient extraction or purification. | 1. Optimize reaction temperature: Conduct the reaction at a lower temperature (e.g., -50°C for DAST).[2] Consider using a less basic fluorinating agent like PyFluor, which is known to minimize elimination.[5] 2. Monitor reaction progress: Use techniques like TLC or GC-MS to determine the optimal reaction time. If using a less reactive fluoride source, consider using a phase-transfer catalyst to enhance reactivity. 3. Ensure anhydrous conditions: Use freshly opened or properly stored fluorinating agents. Dry all glassware and solvents thoroughly before use. 4. Optimize workup procedure: Ensure complete extraction of the product. Use a careful distillation process for purification, as this compound is volatile. |
| Presence of Alkene Impurities (2-methyl-2-butene, 2-methyl-1-butene) | Elimination reaction (E2) is competing with the desired substitution reaction (Sɴ1). This is a common issue with tertiary alcohols.[1] | 1. Lower the reaction temperature: This generally favors substitution over elimination.[1] 2. Choose a less basic fluorinating agent: Reagents like PyFluor are designed to be more selective for substitution.[5] 3. Control the addition of the alcohol: Add the 2-methyl-2-butanol dropwise to the cooled solution of the fluorinating agent to maintain a low concentration of the alcohol and control the exotherm.[2] |
| Presence of Unreacted 2-Methyl-2-butanol in the Final Product | 1. Incomplete reaction. 2. Inefficient purification. | 1. Increase reaction time or temperature slightly , while monitoring for an increase in elimination byproducts. Consider using a more reactive fluorinating agent. 2. Wash the organic layer with water or a saturated sodium bicarbonate solution during the workup to remove the more water-soluble alcohol.[2][6][7] Careful fractional distillation is also crucial. |
| Formation of Tarry Byproducts | Decomposition of starting material or product due to overly harsh reaction conditions (e.g., high temperature, presence of strong acids). | 1. Maintain low reaction temperatures. 2. Neutralize any acidic byproducts promptly during the workup by washing with a mild base like sodium bicarbonate.[2] |
Experimental Protocols
Synthesis of this compound using DAST[2]
Materials:
-
2-Methylbutan-2-ol (tert-amyl alcohol)
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Diethylaminosulfur Trifluoride (DAST)
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Diglyme (B29089) (anhydrous)
-
Deionized water
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Saturated sodium bicarbonate solution
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve DAST (0.25 mol) in anhydrous diglyme (150 mL).
-
Cool the solution to -50°C using a dry ice/acetone bath.
-
Add 2-methylbutan-2-ol (0.25 mol, 22 g) dropwise to the stirred DAST solution, maintaining the temperature at -50°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Distill the volatile components under reduced pressure.
-
Dilute the distillate with water and separate the organic layer.
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Wash the organic layer with a saturated aqueous sodium bicarbonate solution.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter and redistill the product to obtain pure this compound.
Expected Yield: 88%
Visualizing the Process
General Workflow for this compound Synthesis
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree to diagnose and resolve issues of low product yield during synthesis.
Competing Reaction Pathways
Caption: A diagram illustrating the competing SN1 and E2 reaction pathways from the carbocation intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. lookchem.com [lookchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. PyFluor - Enamine [enamine.net]
- 6. Solved 2. [1] How is unreacted tert-amyl alcohol removed in | Chegg.com [chegg.com]
- 7. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Monitoring Reactions with 2-Fluoro-2-methylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-2-methylbutane.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the progress of reactions involving this compound?
A1: The most powerful and widely used technique for monitoring reactions with fluorinated compounds like this compound is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy .[1][2] Its high sensitivity, 100% natural abundance, and the large chemical shift range of the fluorine nucleus make it ideal for tracking the consumption of the starting material and the formation of fluorinated products and intermediates.[1][3] Another effective method is Gas Chromatography-Mass Spectrometry (GC-MS) , which is particularly useful for separating and identifying volatile components in the reaction mixture, including the starting material, products, and any non-fluorinated byproducts.[4][5]
Q2: Why is my nucleophilic substitution reaction with this compound proceeding very slowly or not at all?
A2: The slow reactivity of this compound in nucleophilic substitution reactions is primarily due to the exceptional strength of the Carbon-Fluorine (C-F) bond.[6] Fluoride is a very poor leaving group compared to other halides (I⁻ > Br⁻ > Cl⁻ >> F⁻).[7] As a tertiary alkyl fluoride, steric hindrance can also impede SN2-type reactions, while the stability of the potential tertiary carbocation favors an SN1 pathway, which is still hampered by the poor leaving group ability of fluoride.[8][9]
Q3: My reaction is producing a significant amount of alkene byproduct. How can I minimize this?
A3: The formation of alkene byproducts occurs via elimination reactions (E1 or E2), which are common competing pathways for tertiary alkyl halides.[6][10] To minimize elimination and favor substitution, consider the following strategies:
-
Choice of Nucleophile/Base: Use a strong nucleophile that is a weak base. Bulky, strong bases will favor elimination.
-
Temperature Control: Elimination reactions are generally favored at higher temperatures.[11] Running your reaction at a lower temperature can increase the proportion of the substitution product.
-
Solvent: The choice of solvent is critical. For SN1 reactions, polar protic solvents are typically used. For SN2 reactions, polar aprotic solvents (e.g., DMSO, DMF) are preferred as they can enhance the nucleophilicity of the anionic nucleophile.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Strategy |
| No Reaction or Very Low Conversion | 1. Poor leaving group ability of fluoride: The C-F bond is very strong.[6] 2. Inappropriate solvent: The solvent may not be suitable for the desired reaction pathway. | 1. Increase reaction temperature: Do this cautiously as it may also promote elimination side reactions. 2. Use a Lewis acid catalyst: A Lewis acid can coordinate to the fluorine atom to facilitate its departure. 3. Change the solvent: If an SN1 reaction is desired, use a polar protic solvent. For SN2, a polar aprotic solvent is generally better. |
| Multiple Products Observed in ¹⁹F NMR or GC-MS | 1. Competing Elimination Reaction: Formation of alkene byproducts is common.[10] 2. Rearrangement: Although less likely for a tertiary system, carbocation intermediates in SN1 reactions can potentially undergo rearrangement. | 1. Lower the reaction temperature: This generally disfavors elimination pathways.[11] 2. Use a less basic nucleophile: This will reduce the rate of E2 elimination. 3. Analyze reaction aliquots at different time points: This can help to identify if one product is an intermediate that is converted to another over time. |
| Inconsistent Reaction Rates | 1. Trace amounts of water: Water can sometimes influence the reaction, for instance by affecting Lewis acid catalysts or by acting as a competing nucleophile.[7] 2. Atmospheric moisture: Reactions may be sensitive to air and moisture. | 1. Use anhydrous solvents and reagents: Ensure all components of the reaction are thoroughly dried. 2. Run the reaction under an inert atmosphere: Use nitrogen or argon to exclude atmospheric moisture and oxygen. |
Analytical Techniques: Data Overview
The following table summarizes key parameters for the recommended analytical techniques for monitoring reactions with this compound.
| Technique | Information Provided | Typical Sample Preparation | Advantages | Limitations |
| ¹⁹F NMR Spectroscopy | Quantitative data on the consumption of starting material and formation of fluorinated products/intermediates.[12] Structural information about fluorinated species. | Dilute a small aliquot of the reaction mixture in a deuterated solvent. | High sensitivity, no background signal, large chemical shift dispersion for easy peak identification.[1][2] | Requires an NMR spectrometer with fluorine capabilities. Does not directly detect non-fluorinated species. |
| GC-MS | Separation and identification of volatile components (starting material, products, byproducts, solvent).[4] Quantitative analysis with appropriate calibration. | Dilute a small aliquot of the reaction mixture in a suitable volatile solvent. | High separation efficiency. Provides mass spectral data for structural elucidation of unknown peaks.[13] | Not suitable for non-volatile or thermally labile compounds. Requires derivatization for certain compounds.[5] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction using ¹⁹F NMR
This protocol describes a general method for monitoring the progress of a substitution reaction where this compound is the limiting reagent.
1. Reaction Setup: a. In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen), add the solvent and the nucleophile. b. If the reaction requires heating or cooling, bring the mixture to the desired temperature. c. Take an initial sample (t=0) before adding the electrophile. This will serve as your background. To do this, withdraw a small aliquot (e.g., 0.1 mL) and quench it if necessary (e.g., by diluting in cold deuterated solvent).
2. Reaction Initiation and Monitoring: a. Add this compound to the reaction mixture to initiate the reaction. b. At regular time intervals (e.g., 30 min, 1 hr, 2 hrs, etc.), withdraw small aliquots of the reaction mixture. c. Immediately prepare each aliquot for NMR analysis by diluting it in a deuterated solvent (e.g., CDCl₃) in an NMR tube. This dilution also helps to quench the reaction.
3. ¹⁹F NMR Analysis: a. Acquire a ¹⁹F NMR spectrum for each time point. b. Integrate the peak corresponding to the fluorine in this compound and the peak(s) corresponding to the fluorine in the product(s). c. Calculate the relative percentage of starting material remaining and product formed at each time point to determine the reaction conversion.
4. Work-up (Example): a. Once the reaction has reached completion (as determined by NMR monitoring), cool the mixture to room temperature. b. Quench the reaction by adding water or a saturated aqueous solution (e.g., NH₄Cl). c. Transfer the mixture to a separatory funnel and perform an extraction with a suitable organic solvent. d. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[14][15]
Visualizations
Caption: SN1 and E1 reaction pathways for this compound.
Caption: General workflow for reaction monitoring and product isolation.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 3. biophysics.org [biophysics.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. When 2-chloro-2-methylbutane is treated with a variety of strong ... | Study Prep in Pearson+ [pearson.com]
- 11. benchchem.com [benchchem.com]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis Of 2-Methylbutane Report - 886 Words | Bartleby [bartleby.com]
- 15. personal.tcu.edu [personal.tcu.edu]
Troubleshooting low conversion in 2-Fluoro-2-methylbutane synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-fluoro-2-methylbutane, a tertiary alkyl fluoride. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low to no conversion of 2-methyl-2-butanol (B152257) to this compound. What are the potential causes?
A1: Low conversion in this deoxyfluorination reaction can stem from several factors:
-
Ineffective Fluorinating Agent: The choice of fluorinating agent is critical for tertiary alcohols. Reagents like DAST and Deoxo-Fluor can be effective, but newer reagents like PyFluor or PhenoFluor may offer better yields with fewer side products. For challenging cases, methods employing photoredox catalysts or phosphorus triamides can be explored.[1][2][3]
-
Presence of Moisture: Fluorinating agents are highly sensitive to moisture. Any water in the reaction will consume the reagent, leading to reduced or no product formation. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Inadequate Reaction Temperature: The optimal temperature depends on the fluorinating agent. Some reactions proceed at room temperature, while others may require gentle heating. Consult the literature for the specific reagent you are using. Excessive heat can promote elimination side reactions.
-
Poor Quality Starting Material: Ensure the 2-methyl-2-butanol is pure and dry. Impurities can interfere with the reaction.
Q2: What are the common side products in the synthesis of this compound, and how can I minimize them?
A2: The primary side products are alkenes resulting from elimination reactions, namely 2-methyl-1-butene (B49056) and 2-methyl-2-butene. Tertiary carbocations, which are intermediates in SN1-type fluorination reactions, are prone to elimination.
To minimize these side products:
-
Choice of Reagent: Modern fluorinating agents like PyFluor are designed to suppress elimination side reactions.[1][3]
-
Control of Reaction Temperature: Lowering the reaction temperature can favor substitution over elimination.
-
Use of a Non-Basic Protocol: A base-free deoxyfluorination method can suppress the formation of elimination-derived side products.[2][4][5]
Q3: My reaction appears to have worked, but I am struggling to isolate and purify the this compound. What are some tips for purification?
A3: this compound is a volatile compound, which can make isolation challenging.
-
Aqueous Workup: After quenching the reaction, perform an aqueous workup to remove water-soluble byproducts and unreacted reagents. A wash with a saturated sodium bicarbonate solution is often used to neutralize any acidic components.[6]
-
Drying: Thoroughly dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Distillation: Due to its low boiling point, fractional distillation can be an effective purification method. However, care must be taken to avoid loss of the product.
-
Column Chromatography: For small-scale reactions, silica (B1680970) gel column chromatography can be used for purification.[7]
Data Presentation
The yield of this compound is highly dependent on the chosen fluorinating agent and reaction conditions. Below is a summary of yields obtained with different reagents for tertiary alcohols, which can serve as a guideline.
| Fluorinating Agent | Substrate | Yield (%) | Reference |
| PyFluor | Tertiary Alcohol | High | [1][3] |
| PhenoFluor | Tertiary Allylic Alcohol | Good | [8] |
| Selectfluor | Tertiary Alcohol | Moderate to High | [3] |
| DAST/Deoxo-Fluor | Tertiary Alcohol | Variable (prone to elimination) | [8] |
| Photoredox Catalysis | Tertiary Alcohol | 43% (for a model compound) | [7] |
| Phosphorus Triamide | Tertiary Alcohol | Good | [2][4][5] |
Experimental Protocols
General Protocol for Deoxyfluorination of 2-Methyl-2-Butanol using PyFluor
This protocol is a representative example and may require optimization for your specific setup.
Materials:
-
2-methyl-2-butanol (1.0 equiv)
-
PyFluor (1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Anhydrous acetonitrile (B52724) or tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To a solution of 2-methyl-2-butanol in the anhydrous solvent, add DBU at room temperature under an inert atmosphere.
-
Add PyFluor in one portion, and stir the reaction mixture at room temperature. Gentle heating may be required depending on the progress of the reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the layers and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel.
Mandatory Visualizations
Caption: Troubleshooting workflow for low conversion in this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling [organic-chemistry.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. TCI Practical Example: The Deoxyfluorination of Alcohol Using a Photoredox Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Moisture-Sensitive Reactions with 2-Fluoro-2-methylbutane
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Fluoro-2-methylbutane in moisture-sensitive reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Physical and Chemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is crucial for its effective use. The following table summarizes key quantitative data for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁F | [1] |
| Molecular Weight | 90.14 g/mol | [1] |
| CAS Number | 661-53-0 | [1] |
| Boiling Point | 61 °C at 760 mmHg | [2] |
| Melting Point | -121 °C | [2] |
| Density | 0.773 g/cm³ | [2] |
| Vapor Pressure | 202 mmHg at 25°C | [2] |
| Refractive Index | 1.354 | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound in moisture-sensitive reactions, particularly in drug development?
A1: The incorporation of fluorine into molecules can significantly enhance their pharmacological properties. Fluorine's high electronegativity can improve metabolic stability, bioavailability, and binding affinity of a drug candidate.[3][4] Using a fluorinated building block like this compound can be a strategic approach in drug design to introduce these favorable characteristics early in the synthetic process.[5]
Q2: How should this compound be properly stored to maintain its integrity for moisture-sensitive applications?
A2: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent the ingress of atmospheric moisture. The storage area should be cool, dry, and well-ventilated, away from sources of ignition as it is a flammable liquid.
Q3: What are the initial signs that my this compound may be contaminated with water?
A3: While visual inspection may not always reveal trace amounts of water, inconsistent reaction yields, formation of unexpected byproducts, or complete reaction failure are strong indicators of moisture contamination. For quantitative analysis, Karl Fischer titration is the recommended method to determine the water content.
Q4: Is this compound compatible with common drying agents?
A4: this compound is expected to be compatible with common neutral or acidic drying agents such as anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂). However, its compatibility with highly reactive drying agents like sodium metal or calcium hydride should be evaluated carefully, as there is limited specific data available. Always perform a small-scale test to ensure no undesired reaction occurs.
Troubleshooting Guides
Issue 1: Failed or Low-Yield Reaction
Possible Cause: Contamination of the reaction with water. Moisture can quench sensitive reagents like organometallics or strong bases, leading to reaction failure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed or low-yield reactions.
Detailed Steps:
-
Verify Reagent Integrity:
-
This compound: If purchased commercially, ensure the seal was intact. If it's an older bottle, moisture contamination is possible. Consider purifying by distillation.
-
Other Reagents: Ensure all other reagents are anhydrous and were handled under inert conditions.
-
-
Solvent Purity:
-
Even "anhydrous" solvents can contain trace water. It is best practice to use freshly dried and distilled solvents or to verify the water content using Karl Fischer titration before use.
-
-
Experimental Setup:
-
Glassware: All glassware must be rigorously dried, either in an oven (120 °C for several hours) or by flame-drying under vacuum, and then cooled under a stream of dry inert gas.
-
Inert Atmosphere: Ensure a positive pressure of a dry inert gas (argon or nitrogen) is maintained throughout the reaction setup. Check for any leaks in the system.
-
-
Control Reaction:
-
Perform a small-scale control reaction with a substrate known to work under the reaction conditions. This can help isolate whether the issue is with the reagents or the specific substrate.
-
Issue 2: Formation of Unexpected Byproducts
Possible Cause: Side reactions of this compound or other reagents due to the presence of moisture or reaction with the solvent.
Troubleshooting Logic:
Caption: Logical diagram for troubleshooting unexpected byproduct formation.
Detailed Steps:
-
Byproduct Identification: Characterize the unexpected byproduct(s) using analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Hypothesize Formation: Based on the structure of the byproduct, propose a likely reaction pathway. For example, if an alcohol is formed, it strongly suggests the presence of water.
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Address Moisture: If moisture is suspected, implement more stringent drying protocols for all reagents, solvents, and glassware as described in "Issue 1".
-
Solvent Reactivity: If the solvent is suspected of participating in a side reaction (e.g., deprotonation of THF by a strong base), consider switching to a more inert solvent like hexanes or toluene, provided the reagents are soluble.
-
Optimize Conditions: Byproduct formation can sometimes be minimized by adjusting the reaction temperature or the rate of addition of reagents.
Experimental Protocols
Protocol 1: General Procedure for Drying this compound
This protocol describes a general method for drying this compound for use in moisture-sensitive reactions.
Materials:
-
This compound
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Distillation apparatus (oven-dried)
-
Dry inert gas (argon or nitrogen) supply
Procedure:
-
Pre-drying: Add a suitable amount of anhydrous MgSO₄ or CaCl₂ to the this compound in a dry flask. Swirl and let it stand for at least one hour under an inert atmosphere.
-
Distillation Setup: Assemble a distillation apparatus that has been oven- or flame-dried and cooled under a stream of dry inert gas.
-
Distillation: Decant the pre-dried this compound into the distillation flask. Distill the liquid under a dry inert atmosphere, collecting the fraction that boils at the expected temperature (61 °C).
-
Storage: The freshly distilled this compound should be stored in a sealed flask with a septum under a positive pressure of inert gas.
Protocol 2: General Workflow for a Moisture-Sensitive Reaction Using this compound as a Solvent
This protocol outlines a general workflow for setting up a reaction that is sensitive to moisture, using this compound as the solvent.
Experimental Workflow:
Caption: General experimental workflow for moisture-sensitive reactions.
Procedure:
-
Preparation: Ensure all glassware is meticulously dried and the entire system is purged with a dry inert gas.
-
Reagent Addition: Add the freshly dried this compound to the reaction flask via a dry syringe or cannula. Add the other reagents (solids can be added via a powder funnel under a positive flow of inert gas, and liquids via syringe).
-
Reaction: Maintain a positive pressure of inert gas throughout the reaction and control the temperature as required by the specific protocol.
-
Workup and Purification: After the reaction is complete, quench it appropriately. Perform an aqueous workup and extract the product. Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and purify the final product.
References
- 1. This compound | C5H11F | CID 13709961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Byproducts in 2-Fluoro-2-methylbutane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-fluoro-2-methylbutane.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from tert-amyl alcohol?
A1: The synthesis of this compound from tert-amyl alcohol typically proceeds via a tertiary carbocation intermediate in an SN1-type reaction. The most common byproducts are the elimination products, which are isomers of methylbutene. These are formed through a competing E1 elimination pathway. The two primary alkene byproducts are:
-
2-methyl-2-butene (more substituted, generally the major elimination byproduct)
-
2-methyl-1-butene (B49056) (less substituted)
Q2: How can I minimize the formation of alkene byproducts?
A2: The formation of elimination byproducts is a common issue in the synthesis of tertiary alkyl fluorides. Several strategies can be employed to minimize their formation:
-
Choice of Fluorinating Agent: Some modern fluorinating reagents are designed to minimize elimination. For instance, using a combination of methanesulfonic acid and potassium bifluoride has been shown to yield tertiary fluorides with high efficiency while avoiding elimination byproducts.[1] Reagents like PyFluor are also designed to reduce the formation of elimination side products.[2]
-
Reaction Temperature: Lowering the reaction temperature generally favors the substitution (SN1) pathway over the elimination (E1) pathway.
-
Solvent Choice: The use of tertiary alcohols as a reaction medium has been shown to suppress the formation of alkene byproducts in nucleophilic fluorination reactions.[3][4]
-
Reaction Time: Over-extending the reaction time can sometimes lead to increased byproduct formation. Monitoring the reaction progress by TLC or GC-MS is recommended to determine the optimal reaction time.[5]
Q3: What analytical techniques are best for identifying and quantifying byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of your reaction mixture:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds like this compound and its alkene byproducts. The mass spectrometer allows for the identification of each component based on its mass-to-charge ratio.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to identify the presence of alkene protons (vinylic protons) which have characteristic chemical shifts, helping to confirm the presence of elimination byproducts.
-
¹³C NMR: Provides information about the carbon skeleton of the products and byproducts.
-
¹⁹F NMR: Is particularly useful for identifying and quantifying fluorine-containing compounds.[5]
-
-
High-Performance Liquid Chromatography (HPLC): While less common for such volatile compounds, HPLC can be used for the analysis of less volatile byproducts or if derivatization is employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and high percentage of alkene byproducts. | The reaction conditions favor elimination over substitution. This can be due to high reaction temperature or the choice of a non-optimal fluorinating agent. | Lower the reaction temperature. Consider using a fluorinating agent known to suppress elimination, such as methanesulfonic acid/potassium bifluoride or PyFluor.[1][2] Using a tertiary alcohol as a co-solvent can also help.[3][4] |
| Presence of unreacted tert-amyl alcohol in the final product. | The reaction has not gone to completion. This could be due to insufficient reaction time, low temperature, or a deactivated fluorinating agent. | Increase the reaction time and monitor the progress using TLC or GC-MS.[5] Ensure the fluorinating agent is fresh and active. A slight increase in temperature may be necessary, but this should be balanced against the potential for increased elimination. |
| Difficulty in separating the product from byproducts by distillation. | The boiling points of this compound and the methylbutene byproducts are relatively close, making simple distillation challenging. | Consider using fractional distillation for better separation. For high-purity requirements, preparative gas chromatography (prep-GC) may be necessary. |
| Unexpected peaks in the GC-MS analysis. | These could be from various sources, including impurities in the starting materials, solvent impurities, or unexpected side reactions. | Run a GC-MS of your starting materials and solvent to identify any pre-existing impurities. Review the reaction mechanism for other potential side reactions. |
Data Presentation
Table 1: Physicochemical Properties of Product and Potential Byproducts
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₁₁F | 90.14 | ~45-47 |
| 2-Methyl-2-butene | C₅H₁₀ | 70.13 | 38.5 |
| 2-Methyl-1-butene | C₅H₁₀ | 70.13 | 31.2 |
| tert-Amyl alcohol | C₅H₁₂O | 88.15 | 102 |
Table 2: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for Potential Byproducts in CDCl₃
| Compound | CH₃ (C=C-CH₃) | CH₃ (C-CH₃) | =CH₂ | =CH | CH₂ |
| 2-Methyl-2-butene | ~1.6 | ~1.7 | - | ~5.1 | - |
| 2-Methyl-1-butene | ~1.0 | ~1.7 | ~4.7 | - | ~2.0 |
Note: These are approximate chemical shifts and can vary slightly based on the specific instrument and conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from SN1 procedures for tertiary alcohols)
This protocol is a general guideline adapted from procedures for similar SN1 reactions.
-
Reaction Setup: In a fume hood, add tert-amyl alcohol (1.0 eq) to a polyethylene (B3416737) or Teflon flask equipped with a magnetic stirrer.
-
Addition of Fluorinating Agent: Cool the flask in an ice bath. Slowly add Olah's reagent (HF-pyridine, ~1.5 eq) to the cooled alcohol with stirring. Caution: Olah's reagent is highly corrosive and toxic. Handle with appropriate personal protective equipment.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.
-
Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with a low-boiling point organic solvent such as diethyl ether or pentane (B18724) (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.
-
Purification: Purify the crude product by fractional distillation to separate the this compound from any unreacted starting material and alkene byproducts.
Protocol 2: GC-MS Analysis of Reaction Mixture
This is a general protocol for the analysis of volatile C5 compounds.[6]
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Final hold: Hold at 150°C for 2 minutes.
-
-
Injector Temperature: 200°C.
-
MS Detector:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 35-200.
-
Scan speed: 2 scans/second.
-
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or pentane) before injection.
-
Quantification: For quantitative analysis, create a calibration curve using standards of this compound, 2-methyl-2-butene, and 2-methyl-1-butene of known concentrations.
Visualizations
Caption: SN1 and E1 reaction pathways for this compound synthesis.
Caption: General experimental workflow for synthesis and analysis.
References
- 1. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 3. s4science.at [s4science.at]
- 4. benchchem.com [benchchem.com]
- 5. Gas chromatographic-mass spectrometric characterization of all acyclic C5-C7 alkenes from fluid catalytic cracked gasoline using polydimethylsiloxane and squalane stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction conditions for fluorination with 2-Fluoro-2-methylbutane
Technical Support Center: Fluorination Reactions in Drug Discovery
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in fluorination reactions.
Important Note on 2-Fluoro-2-methylbutane: It is a common misconception that simple alkyl fluorides like this compound (tert-amyl fluoride) can be used as general fluorinating agents. In reality, this compound is a stable alkyl fluoride (B91410) and is typically the product of a fluorination reaction, not the reagent used to introduce a fluorine atom onto other molecules. The carbon-fluorine bond in such compounds is strong, making it unsuitable for transferring fluorine to other substrates.
This center will, therefore, focus on the optimization and troubleshooting of reactions using common, commercially available electrophilic fluorinating agents (e.g., Selectfluor™, N-Fluorobenzenesulfonimide (NFSI)) which are used to synthesize compounds like this compound and other valuable fluorinated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of fluorinating agents for drug development?
A1: Fluorinating agents are broadly categorized as nucleophilic or electrophilic. For fine chemical synthesis in drug development, electrophilic N-F reagents are widely used due to their comparative safety, stability, and ease of handling.[1][2] Key examples include:
-
Selectfluor™ (F-TEDA-BF₄): A highly effective, crystalline, and user-friendly reagent, often the first choice for fluorinating electron-rich aromatic and heterocyclic compounds.[1]
-
N-Fluorobenzenesulfonimide (NFSI): A powerful and versatile reagent soluble in many organic solvents. It can be effective in cases where Selectfluor™ is not, but may sometimes lead to amination or sulfonylation side products.[1]
Q2: My reaction is producing a dark, tar-like substance. What is happening and how can I fix it?
A2: Tar formation often occurs due to the degradation or polymerization of electron-rich substrates, such as furans or phenols, under the reaction conditions.[1] To mitigate this:
-
Lower the Temperature: Perform the reaction at 0 °C or colder to control reactivity.
-
Control Reagent Addition: Add the fluorinating agent slowly and in portions. This prevents a rapid exothermic reaction that can decompose the starting material.[1]
Q3: I am observing multiple products in my analysis (TLC/LC-MS), including di-fluorinated species. How can I improve selectivity?
A3: The formation of multiple products, especially over-fluorination, is a common challenge. To improve regioselectivity and avoid di-fluorination:
-
Check Stoichiometry: Use a carefully controlled amount of the fluorinating agent, typically between 1.05 and 1.2 equivalents. A large excess is a primary cause of multi-fluorinated byproducts.[1]
-
Monitor Reaction Progress: Track the consumption of the starting material closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent subsequent side reactions.[1]
Q4: My reaction yield is consistently low, even with full conversion of the starting material. What are potential causes?
A4: Low isolated yield despite high conversion can be due to several factors:
-
Product Instability: The fluorinated product may be unstable during workup or purification. Consider using milder workup conditions or alternative purification methods (e.g., chromatography at lower temperatures).
-
Volatile Product: The product may be volatile, leading to loss during solvent removal. Use care when concentrating the reaction mixture.
-
Moisture Contamination: Fluorinating agents can be sensitive to moisture, which can quench the reagent and lead to side reactions. Ensure all glassware is oven-dried and use anhydrous solvents.
Troubleshooting Guide
This section addresses specific issues you may encounter during fluorination experiments.
Issue 1: No Reaction or Incomplete Conversion
| Potential Cause | Recommended Action |
| Inactive Fluorinating Agent | Use a fresh bottle of the reagent. Some reagents can degrade over time, especially if not stored properly. |
| Insufficient Activation | The substrate may not be electron-rich enough for the chosen conditions. Consider switching to a more powerful fluorinating agent or a different solvent system. |
| Low Temperature | While starting at a low temperature is recommended, some less reactive substrates may require warming to room temperature or gentle heating to proceed. |
| Poor Solubility | Ensure all reactants are fully dissolved. Try a different solvent or solvent mixture to improve solubility. |
Issue 2: Formation of Elimination Byproducts
When fluorinating alcohols via deoxofluorination (e.g., with DAST), elimination to form an alkene is a common side reaction.
| Potential Cause | Recommended Action |
| Steric Hindrance | Substrates with significant steric bulk around the hydroxyl group are more prone to elimination. |
| High Reaction Temperature | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Reagent Choice | Some modern deoxyfluorination reagents like PyFluor are designed to minimize elimination side products compared to older reagents like DAST.[3] |
Data Presentation: Optimizing Reaction Conditions
The following table provides representative data for the C5 fluorination of methyl furan-2-carboxylate (B1237412) to guide optimization efforts. This serves as a template for how researchers should tabulate and compare their results.
Table 1: Effect of Fluorinating Agent and Solvent on Yield
| Entry | Fluorinating Agent (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Selectfluor™ (1.1) | Acetonitrile | 25 | 4 | 85 |
| 2 | Selectfluor™ (1.1) | Dichloromethane | 25 | 6 | 62 |
| 3 | NFSI (1.2) | Acetonitrile | 25 | 5 | 78 |
| 4 | NFSI (1.2) | Tetrahydrofuran | 25 | 8 | 55 |
| 5 | Selectfluor™ (1.1) | Acetonitrile | 0 | 6 | 91 |
Note: Data is illustrative and based on typical outcomes for this substrate class.
Experimental Protocols
General Protocol for Electrophilic Fluorination of an Aromatic Compound
This protocol is a starting point and should be optimized for each specific substrate.
-
Preparation: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate (1.0 equiv) in a suitable anhydrous solvent (e.g., acetonitrile).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: To the cooled, stirring solution, add the electrophilic fluorinating agent (e.g., Selectfluor™, 1.1 equiv) in several small portions over 15-20 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Take a small aliquot, quench it with a drop of saturated NaHCO₃ solution, and extract with ethyl acetate (B1210297) for analysis.
-
Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: General experimental workflow for an electrophilic fluorination reaction.
Caption: Troubleshooting decision tree for optimizing a fluorination reaction.
References
Validation & Comparative
Comparative analysis of 2-Fluoro-2-methylbutane and 2-Chloro-2-methylbutane
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, reactivity, and applications of 2-Fluoro-2-methylbutane and 2-Chloro-2-methylbutane (B165293).
This guide provides a detailed comparative analysis of this compound and 2-Chloro-2-methylbutane, two halogenated alkanes with applications in organic synthesis and potential relevance in drug discovery. This document summarizes their key physicochemical properties, explores their reactivity profiles with supporting experimental insights, and discusses their established and potential applications in the pharmaceutical industry. Safety and toxicological data are also presented to ensure safe handling and informed use in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 2-Chloro-2-methylbutane is presented in the table below. These properties are crucial for understanding the behavior of these compounds in various experimental conditions.
| Property | This compound | 2-Chloro-2-methylbutane |
| Molecular Formula | C₅H₁₁F | C₅H₁₁Cl |
| Molecular Weight | 90.14 g/mol | 106.59 g/mol |
| Boiling Point | 61 °C | 85-86 °C |
| Melting Point | -121 °C | -73 °C |
| Density | 0.773 g/cm³ | 0.866 g/mL at 25 °C |
| Solubility in Water | Less soluble | Insoluble |
| Solubility in Organic Solvents | Soluble | Soluble in ethanol (B145695) and ether |
| Refractive Index | 1.354 | 1.405 |
The significant difference in boiling points can be attributed to the higher molecular weight and greater polarizability of the chlorine atom in 2-Chloro-2-methylbutane compared to the fluorine atom in this compound, leading to stronger intermolecular van der Waals forces.
Reactivity Analysis
The reactivity of these tertiary alkyl halides is primarily dictated by the nature of the carbon-halogen bond and the stability of the resulting carbocation intermediate.
Nucleophilic Substitution (Sₙ1) Reactions
Both this compound and 2-Chloro-2-methylbutane are tertiary alkyl halides and are thus prone to undergo nucleophilic substitution via an Sₙ1 mechanism. This two-step mechanism involves the formation of a stable tertiary carbocation intermediate.
Caption: General Sₙ1 reaction pathway.
The rate of an Sₙ1 reaction is primarily dependent on the stability of the carbocation and the leaving group's ability. While both compounds form the same stable tertiary carbocation (2-methylbutan-2-yl cation), the leaving group ability differs significantly. The C-F bond is considerably stronger than the C-Cl bond, making the fluoride (B91410) ion a poorer leaving group than the chloride ion.[1] Consequently, 2-Chloro-2-methylbutane is expected to undergo Sₙ1 reactions, such as solvolysis, at a significantly faster rate than this compound.
Elimination (E2) Reactions
When treated with a strong, non-nucleophilic base, both compounds can undergo elimination reactions to form alkenes. The E2 mechanism, a one-step concerted process, is favored.
Caption: General E2 reaction pathway.
The dehydrohalogenation of 2-Chloro-2-methylbutane with a strong base like potassium hydroxide (B78521) in ethanol typically yields a mixture of 2-methyl-2-butene (B146552) (Zaitsev's product, major) and 2-methyl-1-butene (B49056) (Hofmann product, minor). The regioselectivity is governed by the stability of the resulting alkene. While specific experimental data for the E2 reaction of this compound is limited, fluoroalkanes can undergo elimination, sometimes favoring the Hofmann product due to the acidity of the beta-protons influenced by the highly electronegative fluorine atom.
Experimental Protocols
Synthesis of 2-Chloro-2-methylbutane via Sₙ1 Reaction
Objective: To synthesize 2-Chloro-2-methylbutane from 2-methyl-2-butanol (B152257).
Materials:
-
2-methyl-2-butanol
-
Concentrated hydrochloric acid (12 M)
-
5% Sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Separatory funnel
-
Erlenmeyer flasks
-
Distillation apparatus
Procedure:
-
In a separatory funnel, combine 2-methyl-2-butanol and concentrated hydrochloric acid.
-
Gently swirl the mixture for approximately one minute, then stopper the funnel and shake for five minutes, venting frequently to release pressure.
-
Allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid. Again, remove the aqueous layer.
-
Wash the organic layer with water and remove the aqueous layer.
-
Transfer the organic layer to a dry Erlenmeyer flask and add anhydrous calcium chloride to remove any residual water.
-
Decant the dried product into a distillation flask and purify by distillation, collecting the fraction boiling at 85-86 °C.
Caption: Experimental workflow for the synthesis of 2-Chloro-2-methylbutane.
Applications in Drug Development
Halogenated compounds are of significant interest in medicinal chemistry due to the ability of halogens to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.
2-Chloro-2-methylbutane , as a tertiary alkyl chloride, can be used as an alkylating agent to introduce the tertiary pentyl group into a molecule.[2][3][4] Alkylating agents are a class of compounds used in cancer chemotherapy.[2][3][4] While there is no widespread documentation of 2-Chloro-2-methylbutane itself as a pharmaceutical, its reactivity profile makes it a potential building block in the synthesis of more complex drug candidates.
This compound , and organofluorine compounds in general, are increasingly utilized in drug design. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and alter pKa values.[5] While specific applications of this compound in marketed drugs are not readily found, the synthesis of fluorinated analogs of existing drugs is a common strategy in drug discovery to improve pharmacokinetic and pharmacodynamic properties.
Safety and Toxicology
A summary of the known safety and toxicological information for both compounds is provided below. It is crucial to consult the full Safety Data Sheet (SDS) before handling these chemicals.
| Hazard Information | This compound | 2-Chloro-2-methylbutane |
| GHS Pictograms | No data available | Flammable liquid, Skin and eye irritant, Specific target organ toxicity (single exposure) |
| Hazard Statements | No data available | Highly flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6][7][8] |
| Precautionary Statements | Handle with care, assuming potential hazards similar to other volatile haloalkanes. | Keep away from heat/sparks/open flames. Wear protective gloves/eye protection. Use only in a well-ventilated area.[6][7] |
| Toxicity | Detailed toxicological data is not readily available. General toxicity of fluoro-organic compounds can vary widely.[9] | May cause respiratory tract irritation. Ingestion may cause gastrointestinal irritation.[10] The toxicological properties have not been fully investigated.[10] |
2-Chloro-2-methylbutane is a highly flammable liquid and an irritant.[6][7][8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and the compound should be handled in a well-ventilated fume hood.
For This compound , specific toxicological data is limited.[11] As with any chemical with incomplete toxicological information, it should be handled with a high degree of caution, assuming it to be potentially hazardous.
Conclusion
This compound and 2-Chloro-2-methylbutane, while structurally similar, exhibit distinct differences in their physicochemical properties and reactivity. The greater strength of the C-F bond renders this compound less reactive in Sₙ1 reactions compared to its chlorinated counterpart. 2-Chloro-2-methylbutane is a well-characterized compound with established reactivity patterns and applications as a synthetic intermediate. The potential of this compound in medicinal chemistry is tied to the broader advantages of fluorination in drug design, though its specific applications remain an area for further exploration. Researchers and drug development professionals should consider these differences in reactivity and the available safety information when selecting either of these compounds for their synthetic and research needs.
References
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. benchchem.com [benchchem.com]
- 8. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Solved Mechanism for Solvolysis of 2-chloro-2-methylbutane | Chegg.com [chegg.com]
- 10. Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
A Comparative Guide to the Reactivity of Tertiary Alkyl Fluorides and Chlorides in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of tertiary alkyl fluorides and tertiary alkyl chlorides in nucleophilic substitution reactions, supported by established chemical principles and experimental data. Understanding the nuanced differences in reactivity between these two classes of organohalides is crucial for designing and optimizing synthetic routes in medicinal chemistry and materials science. While both are tertiary alkyl halides, their reactivity profiles, primarily in unimolecular nucleophilic substitution (S_N1) reactions, differ significantly due to the distinct properties of fluoride (B91410) and chloride as leaving groups.
The Decisive Role of the Leaving Group in S_N1 Reactions
Tertiary alkyl halides typically undergo nucleophilic substitution via an S_N1 mechanism. This two-step process involves the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack of a nucleophile. The stability of the tertiary carbocation is a key factor, but the facility with which the leaving group departs is equally critical in determining the overall reaction rate.
The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.[1][2] This is because a weaker base is more stable on its own and can better accommodate the negative charge it takes on after heterolytic bond cleavage. When comparing the halide ions, the basicity decreases down the group:
F⁻ > Cl⁻ > Br⁻ > I⁻
Consequently, the leaving group ability increases down the group:
F⁻ < Cl⁻ < Br⁻ < I⁻
Therefore, in the context of S_N1 reactions, fluoride is the poorest leaving group among the halogens, while iodide is the best.[1][3][4] This fundamental principle dictates that tertiary alkyl fluorides are significantly less reactive than their tertiary alkyl chloride counterparts.
Quantitative Reactivity Comparison: Solvolysis Data
Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a standard method for quantifying the reactivity of alkyl halides in S_N1 reactions. The rate of solvolysis of tertiary alkyl halides is highly dependent on the leaving group. While extensive data exists for the solvolysis of tertiary alkyl chlorides, bromides, and iodides, the solvolysis of tertiary alkyl fluorides is often too slow to measure under comparable conditions, underscoring their low reactivity.[5]
The following table presents solvolysis data for tert-butyl chloride in a common solvent system. For comparison, the corresponding value for tert-butyl fluoride is included to illustrate the dramatic difference in reactivity.
| Alkyl Halide | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate |
| tert-Butyl Chloride | 80% Ethanol (B145695)/20% Water | 25 | 1.4 x 10⁻⁴ | 1 |
| tert-Butyl Fluoride | 80% Ethanol/20% Water | 25 | Extremely Slow (Not Readily Measurable) | << 1 |
Data for tert-butyl chloride is widely cited in organic chemistry literature. The reactivity of tert-butyl fluoride is inferred from the established principles of leaving group ability.
Experimental Protocols
A common method for determining the rate of solvolysis of a tertiary alkyl halide involves monitoring the production of the corresponding hydrohalic acid (e.g., HCl) over time.
General Protocol for Solvolysis of a Tertiary Alkyl Halide
Objective: To determine the first-order rate constant for the solvolysis of a tertiary alkyl halide (e.g., tert-butyl chloride) in an aqueous alcohol solvent system.
Materials:
-
Tertiary alkyl halide (e.g., tert-butyl chloride)
-
Solvent system (e.g., 80:20 ethanol:water v/v)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.02 M)
-
Acid-base indicator (e.g., bromothymol blue)
-
Constant temperature water bath
-
Burette, pipettes, and volumetric flasks
-
Reaction flask (e.g., 100 mL Erlenmeyer flask)
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80 mL of absolute ethanol and 20 mL of deionized water for 100 mL of 80:20 ethanol:water).
-
Reaction Setup: Place a known volume (e.g., 50.0 mL) of the solvent mixture into the reaction flask. Add a few drops of the indicator. The solution should be at the neutral color of the indicator.
-
Temperature Equilibration: Place the reaction flask in the constant temperature water bath (e.g., 25.0 °C) and allow it to equilibrate for at least 10 minutes.
-
Initiation of Reaction: Add a small, accurately measured volume of the tertiary alkyl halide (e.g., 0.1 mL of tert-butyl chloride) to the reaction flask and immediately start the stopwatch. Swirl the flask to ensure rapid mixing.
-
Titration: The solvolysis reaction will produce HCl, causing the indicator to change to its acidic color. Titrate the reaction mixture with the standardized NaOH solution, adding it dropwise until the indicator returns to its neutral color. Record the volume of NaOH added and the time.
-
Data Collection: Continue to titrate the reaction mixture at regular intervals, recording the total volume of NaOH added at each time point. The reaction is typically followed for at least two half-lives.
-
Rate Constant Calculation: The concentration of the alkyl halide at any time 't' can be calculated from the volume of NaOH used. A plot of ln([R-X]t) versus time will yield a straight line with a slope of -k, where k is the first-order rate constant.
Mandatory Visualizations
S_N1 Reaction Pathway
References
A Comparative Guide to the Purity Validation of 2-Fluoro-2-methylbutane by GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates is paramount for the integrity of experimental results and the quality of final products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 2-Fluoro-2-methylbutane purity against other analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate an informed selection of the most suitable methodology for specific analytical requirements.
Comparison of Analytical Methods for Purity Assessment
GC-MS is a powerful technique for the analysis of volatile compounds like this compound, offering high separation efficiency and definitive identification. However, other methods can also be employed, each with distinct advantages and limitations.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Qualitative Chemical Tests |
| Principle | Separates volatile compounds based on boiling point and polarity, followed by identification based on mass-to-charge ratio.[1][2] | Separates volatile compounds similarly to GC-MS, but detection is based on the ionization of analytes in a hydrogen flame.[3] | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.[4][5] | Based on chemical reactions that indicate the presence of specific functional groups or halide types (e.g., SN1/SN2 reactivity).[6][7] |
| Primary Strength | High sensitivity and specificity for identifying and quantifying trace volatile impurities.[1][2] | Robust and provides excellent quantitative accuracy for volatile analytes.[4] | Suitable for a wide range of compounds, including non-volatile or thermally labile impurities.[4][5][8] | Rapid, simple, and low-cost preliminary assessment of halide presence and reactivity.[6][7] |
| Common Impurities Detected | Residual starting materials (e.g., tert-amyl alcohol), byproducts of synthesis (e.g., 2-methyl-1-butene, 2-methyl-2-butene), and other isomeric halides.[9][10][11] | Similar to GC-MS, but without mass spectral data for definitive identification of unknown peaks. | Non-volatile synthesis reagents or degradation products. | Can distinguish between primary, secondary, and tertiary alkyl halides based on reaction rates.[7] |
| Sample Preparation | Simple dilution in a volatile organic solvent. | Simple dilution in a volatile organic solvent. | Dilution in a suitable liquid mobile phase; may require derivatization for volatile compounds.[4] | Direct addition of the sample to the reagent solution.[6] |
| Limitations | Not suitable for non-volatile or thermally unstable impurities. | Cannot definitively identify unknown impurities; relies on retention time matching with standards. | Less effective for highly volatile and non-polar compounds like this compound.[4][5] | Non-quantitative and can be prone to interferences.[6] |
Experimental Protocols
GC-MS Method for Purity Validation of this compound
This protocol outlines a general procedure for the quantitative determination of this compound purity and the identification of volatile impurities.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Generate a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare a sample solution by diluting the this compound test material to a concentration within the calibration range.
2. Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[2]
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating volatile, non-polar compounds.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 10°C/min.
-
Hold at 150°C for 2 minutes.
-
-
MSD Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 35 to 200.
-
3. Data Analysis and Quantification:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.
-
Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantification of specific impurities can be performed using a calibration curve generated from certified reference standards.
4. Validation Parameters:
-
Linearity: The method should demonstrate a correlation coefficient (R²) of ≥ 0.995 for the calibration curve.[1][12]
-
Precision: The relative standard deviation (RSD) for replicate injections should be ≤ 15%.[1]
-
Accuracy: Recovery studies should be within an acceptable range (e.g., 85-115%).[12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[13]
Visualizing the Workflow and Logic
To better illustrate the processes involved in purity validation, the following diagrams outline the experimental workflow and a decision-making process for method selection.
Caption: Experimental workflow for GC-MS purity validation.
Caption: Decision tree for selecting an analytical method.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. impactfactor.org [impactfactor.org]
- 3. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. gentechscientific.com [gentechscientific.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. Alkyl Halide Classification Tests [chemistry.gravitywaves.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. youtube.com [youtube.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Spectroscopic Showdown: Unambiguously Confirming the Structure of 2-Fluoro-2-methylbutane
A definitive guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 2-Fluoro-2-methylbutane versus its structural isomers. This guide provides a comprehensive comparison of experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), establishing a clear protocol for structural verification.
The precise structural elucidation of small organic molecules is a cornerstone of chemical research and drug development. Even subtle differences in atomic arrangement, such as the position of a single fluorine atom, can dramatically alter a compound's physicochemical properties and biological activity. This guide presents a detailed spectroscopic analysis of this compound, systematically comparing its spectral data with those of its key structural isomers: 1-Fluoro-3-methylbutane, 2-Fluoro-3-methylbutane, and 1-Fluoro-2-methylbutane. Through a meticulous examination of ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data, we provide a robust framework for the unambiguous confirmation of the this compound structure.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its isomers.
Table 1: ¹H NMR Spectral Data (Predicted)
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound | ~1.45 | t | 3H | -CH₂CH₃ |
| ~1.75 | q | 2H | -CH₂ CH₃ | |
| ~1.30 | s | 6H | -C(F)(CH₃ )₂ | |
| 1-Fluoro-3-methylbutane | ~4.40 | t | 2H | -CH₂ F |
| ~1.70 | m | 1H | -CH (CH₃)₂ | |
| ~1.50 | m | 2H | -CH₂CH₂ CH- | |
| ~0.95 | d | 6H | -CH(CH₃ )₂ | |
| 2-Fluoro-3-methylbutane | ~4.50 | m | 1H | -CHF - |
| ~1.80 | m | 1H | -CH (CH₃)₂ | |
| ~1.40 | d | 3H | -CHFCH₃ | |
| ~1.00 | d | 6H | -CH(CH₃ )₂ | |
| 1-Fluoro-2-methylbutane | ~4.30 | t | 2H | -CH₂ F |
| ~1.90 | m | 1H | -CH (CH₃)CH₂CH₃ | |
| ~1.40 | m | 2H | -CH₂CH₂ CH₃ | |
| ~1.10 | d | 3H | -CHCH₃ | |
| ~0.90 | t | 3H | -CH₂CH₃ |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Compound | Chemical Shift (ppm) |
| This compound | ~95 (quartet, ¹JCF) |
| ~35 (t) | |
| ~25 (quartet) | |
| ~8 (q) | |
| 1-Fluoro-3-methylbutane | ~84 (t, ¹JCF) |
| ~38 (d) | |
| ~28 (t) | |
| ~22 (q) | |
| 2-Fluoro-3-methylbutane | ~92 (d, ¹JCF) |
| ~34 (d) | |
| ~20 (q) | |
| ~18 (q) | |
| ~16 (q) | |
| 1-Fluoro-2-methylbutane | ~85 (t, ¹JCF) |
| ~35 (d) | |
| ~25 (t) | |
| ~16 (q) | |
| ~11 (q) |
Table 3: ¹⁹F NMR Spectral Data (Predicted)
| Compound | Chemical Shift (ppm) | Multiplicity |
| This compound | ~ -130 | Septet |
| 1-Fluoro-3-methylbutane | ~ -220 | Triplet of septets |
| 2-Fluoro-3-methylbutane | ~ -180 | Doublet of multiplets |
| 1-Fluoro-2-methylbutane | ~ -218 | Triplet of multiplets |
Table 4: IR Spectral Data
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound | 2980-2850, 1470-1370, 1150-1050 (strong) | C-H stretch, C-H bend, C-F stretch |
| 1-Fluoro-3-methylbutane | 2960-2870, 1470-1380, 1140-1080 (strong) | C-H stretch, C-H bend, C-F stretch |
| 2-Fluoro-3-methylbutane | 2970-2880, 1470-1370, 1160-1090 (strong) | C-H stretch, C-H bend, C-F stretch |
| 1-Fluoro-2-methylbutane | 2960-2870, 1470-1370, 1130-1070 (strong) | C-H stretch, C-H bend, C-F stretch |
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 90 | 75 [M-CH₃]⁺, 61 [M-C₂H₅]⁺, 43 [C₃H₇]⁺ |
| 1-Fluoro-3-methylbutane | 90 | 71 [M-F]⁺ (weak), 57 [C₄H₉]⁺, 43 [C₃H₇]⁺ |
| 2-Fluoro-3-methylbutane | 90 | 71 [M-F]⁺ (weak), 57 [C₄H₉]⁺, 43 [C₃H₇]⁺ |
| 1-Fluoro-2-methylbutane | 90 | 71 [M-F]⁺ (weak), 57 [C₄H₉]⁺, 43 [C₃H₇]⁺ |
Experimental Protocols
A standardized approach to data acquisition is critical for reliable spectroscopic analysis. The following are generalized protocols for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR: Acquire the proton-decoupled spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
-
¹⁹F NMR: Acquire the proton-decoupled spectrum. A dedicated fluorine probe is recommended but not essential. A wider spectral width is necessary compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile liquids like the fluoroalkanes, direct injection or headspace analysis coupled with a Gas Chromatography (GC) system is suitable.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.
-
Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Visualization of the Analytical Workflow
The logical progression of experiments for the structural confirmation of this compound is illustrated in the following diagram.
Caption: Workflow for the spectroscopic confirmation of this compound structure.
Discussion and Interpretation
The unequivocal identification of this compound from its isomers hinges on the unique features in each of its spectra.
-
¹H NMR: The most telling feature for this compound is the presence of a singlet integrating to six protons for the two equivalent methyl groups attached to the carbon bearing the fluorine atom. In contrast, its isomers all exhibit more complex splitting patterns and do not have a six-proton singlet. For instance, 1-Fluoro-3-methylbutane would show a characteristic doublet for its six equivalent methyl protons.
-
¹³C NMR: The carbon directly bonded to the fluorine atom in this compound is a quaternary carbon, which will appear as a quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the fluorine atom. This is a key differentiator from its isomers where the fluorinated carbon is either a primary or secondary carbon, which would show as a triplet or doublet, respectively.
-
¹⁹F NMR: The chemical shift and multiplicity in the ¹⁹F NMR spectrum are highly diagnostic. For this compound, the fluorine signal is expected to be a septet due to coupling with the six equivalent protons of the adjacent methyl groups. The chemical shift will also be characteristic of a tertiary alkyl fluoride (B91410).
-
IR Spectroscopy: While all isomers will exhibit a strong C-F stretching absorption, the precise wavenumber can be subtly influenced by the substitution pattern. The C-F stretch in a tertiary fluoride like this compound typically appears at a slightly different frequency compared to primary or secondary fluorides.
-
Mass Spectrometry: The fragmentation pattern in the mass spectrum provides crucial information. The molecular ion peak at m/z 90 confirms the molecular formula. The base peak and other significant fragment ions are indicative of the underlying structure. For this compound, the loss of a methyl group to form a stable tertiary carbocation at m/z 75 is a highly favorable fragmentation pathway. The fragmentation patterns of the other isomers will be dominated by the formation of the most stable carbocation possible for their respective structures, leading to different relative abundances of fragment ions.
Conclusion
By employing a multi-technique spectroscopic approach, the structure of this compound can be definitively confirmed and distinguished from its structural isomers. The unique combination of a six-proton singlet in the ¹H NMR, a quaternary carbon signal coupled to fluorine in the ¹³C NMR, a septet in the ¹⁹F NMR, and a characteristic fragmentation pattern in the mass spectrum provides an irrefutable spectroscopic fingerprint for this compound. This guide serves as a valuable resource for researchers, ensuring accurate structural assignment and facilitating the advancement of chemical and pharmaceutical sciences.
A Researcher's Guide to Deoxyfluorination: Comparing Pathways to 2-Fluoro-2-methylbutane and Other Tertiary Fluorides
The introduction of fluorine into molecular scaffolds is a critical strategy in modern drug discovery and materials science, often enhancing metabolic stability, binding affinity, and lipophilicity. The conversion of a tertiary alcohol, such as 2-methyl-2-butanol (B152257) (tert-amyl alcohol), to its corresponding fluoride, 2-Fluoro-2-methylbutane, serves as a key case study for examining the efficacy, safety, and selectivity of various deoxyfluorination agents. While classic reagents like Diethylaminosulfur Trifluoride (DAST) have been historically significant, a new generation of safer and more selective alternatives now offers compelling advantages for researchers.
This guide provides an objective, data-driven comparison of common and modern deoxyfluorinating agents, focusing on the synthesis of tertiary alkyl fluorides.
Performance Comparison of Deoxyfluorinating Agents
The selection of a fluorinating agent for converting tertiary alcohols is a trade-off between reactivity, safety, and the propensity for elimination side reactions, which are particularly prevalent with substrates that can form stable carbocations. Modern crystalline reagents like PyFluor and XtalFluor have been engineered to offer enhanced thermal stability and selectivity, minimizing the formation of undesirable alkene byproducts.
Table 1: Quantitative Comparison of Deoxyfluorinating Agents on Tertiary & Challenging Secondary Alcohols
| Reagent | Substrate | Yield of Fluoride (%) | Yield of Elimination (%) | F:E Ratio | Conditions |
| DAST | Epiandrosterone | 47% | 44% | ~1:1 | CH₂Cl₂, -78 °C to RT |
| Deoxo-Fluor | General Alcohols | Similar to DAST, improved thermal stability but still prone to elimination | Not specified, but selectivity issues persist | - | Typically CH₂Cl₂, 0 °C to RT |
| PyFluor | Epiandrosterone | 79% | <4% | >20:1 | Toluene (B28343), DBU, 50 °C |
| AlkylFluor | Testosterone | 79% (preformed) | Minor side reaction | High | Dioxane, KF, 80 °C |
| XtalFluor-E | 4-tert-Butylcyclohexanol | 96% | 4% | 24:1 | CH₂Cl₂, DBU, RT |
Data compiled from various studies. Yields are highly substrate-dependent. The F:E (Fluorination:Elimination) ratio is a key indicator of selectivity.[1][2]
Table 2: Safety and Handling Characteristics
| Reagent | Form | Thermal Stability (DSC Onset) | Handling Considerations |
| DAST | Liquid | ~60-140 °C (Explosive decomposition) | Highly moisture-sensitive; reacts violently with water. Must be stored refrigerated. Risk of detonation upon heating.[1][2][3] |
| Deoxo-Fluor | Liquid | ~70-140 °C (Energetic decomposition) | More thermally stable than DAST but still hazardous. Reacts with water to produce HF.[2][4][5] |
| PyFluor | Low-melting Solid | No exothermic decomposition up to 350 °C | Bench-stable, can be handled in air, not water-reactive.[3][6][7] |
| XtalFluor-E | Crystalline Solid | ~119-215 °C | Crystalline, easy to handle, and significantly more stable than DAST/Deoxo-Fluor. Does not generate free HF.[2][8] |
| AlkylFluor | Crystalline Solid | Stable | Bench-stable solid, insensitive to air and moisture.[9][10][11] |
Reaction Mechanisms and Selection Logic
The choice of reagent depends critically on the substrate and desired outcome. The general workflow involves activating the alcohol's hydroxyl group, followed by nucleophilic displacement by fluoride. However, the nature of the intermediate species dictates the reaction's selectivity.
With reagents like DAST and Deoxo-Fluor, the reaction can proceed via an SN1-like mechanism for tertiary alcohols, involving a carbocation intermediate that readily undergoes elimination. Newer reagents like PyFluor proceed through a pyridylsulfonyl ester intermediate, which, in the presence of a non-nucleophilic base like DBU, favors a more controlled SN2-like substitution over elimination.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and safety. The following are representative protocols for the deoxyfluorination of a tertiary alcohol.
Protocol 1: Deoxyfluorination using PyFluor (High Selectivity, High Safety)
This protocol is adapted from typical procedures for the fluorination of alcohols where elimination is a concern.[12]
Materials:
-
Tertiary Alcohol (e.g., 2-methyl-2-butanol): 1.0 mmol, 1.0 equiv.
-
PyFluor (2-pyridinesulfonyl fluoride): 1.5 mmol, 1.5 equiv.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): 2.0 mmol, 2.0 equiv.
-
Anhydrous Toluene: 0.2 M concentration
Procedure:
-
In a fume hood, add the tertiary alcohol (1.0 mmol) and anhydrous toluene to an oven-dried flask under an inert atmosphere (Nitrogen or Argon).
-
Add DBU (2.0 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add PyFluor (1.5 mmol) in one portion.
-
Heat the reaction mixture to 50-80 °C, depending on substrate reactivity.
-
Monitor the reaction progress by GC-MS or ¹⁹F NMR. Tertiary alcohol reactions may require 24-48 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Deoxyfluorination using DAST (Classic Method - Extreme Caution Required)
This protocol is a general procedure and must be performed with stringent safety measures due to the thermal instability of DAST.[13]
Materials:
-
Tertiary Alcohol (e.g., 2-methyl-2-butanol): 1.0 mmol, 1.0 equiv.
-
Diethylaminosulfur Trifluoride (DAST): 1.2 mmol, 1.2 equiv.
-
Anhydrous Dichloromethane (DCM): 0.1 M concentration
Procedure:
-
CRITICAL SAFETY: Conduct the entire procedure in a chemical fume hood behind a blast shield. Ensure no water is present.
-
Add the tertiary alcohol (1.0 mmol) to an oven-dried, three-neck flask containing anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 mmol) dropwise via syringe. A rapid temperature increase indicates a potential runaway reaction.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 1-4 hours.
-
Monitor the reaction progress by TLC or GC-MS, watching for both the fluorinated product and elimination byproducts.
-
QUENCHING: Carefully and slowly quench the reaction at 0 °C by adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step can be highly exothermic and release HF gas.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
For the deoxyfluorination of tertiary alcohols like 2-methyl-2-butanol, modern crystalline reagents such as PyFluor , XtalFluor , and AlkylFluor represent a significant advancement over traditional agents like DAST and Deoxo-Fluor. They offer a superior safety profile, are easier to handle, and provide markedly higher selectivity, minimizing the formation of elimination byproducts that often plague the fluorination of substrates prone to carbocation formation.[1][2] While DAST remains a potent reagent, its extreme thermal instability and lack of selectivity make it a less desirable choice for modern synthetic applications, especially where safety and purity are paramount. The choice of the optimal agent will ultimately depend on a careful balance of reactivity, selectivity, and safety requirements for the specific chemical transformation.
References
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. Simpler fluorine chemistry [soci.org]
- 3. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Deoxofluor - Enamine [enamine.net]
- 6. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 7. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AlkylFluor: Deoxyfluorination of Alcohols [organic-chemistry.org]
- 11. AlkylFluor: Deoxyfluorination of Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
2-Fluoro-2-methylbutane: A Comparative Guide to a Novel Solvent in Pharmaceutical Research
In the landscape of pharmaceutical and chemical research, the choice of solvent is a critical decision that profoundly impacts reaction efficiency, product purity, and overall process sustainability. While traditional solvents have long been the workhorses of the laboratory, the pursuit of greener, safer, and more effective alternatives is a continuous endeavor. This guide provides a comprehensive comparison of 2-Fluoro-2-methylbutane, a fluorinated alkane, with traditional solvents, offering insights for researchers, scientists, and drug development professionals. Due to the limited direct experimental data on this compound as a solvent in the public domain, this guide will leverage data from analogous fluorinated and ethereal solvents, alongside established data for traditional solvents, to provide a thorough comparative analysis.
Physicochemical Properties: A Head-to-Head Comparison
The performance of a solvent is intrinsically linked to its physical and chemical properties. Below is a comparison of this compound with several common laboratory solvents.
Table 1: Physicochemical Properties of this compound and Traditional Solvents
| Property | This compound | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | Toluene |
| Molecular Formula | C₅H₁₁F | CH₂Cl₂ | C₄H₈O | C₂H₃N | C₇H₈ |
| Molecular Weight ( g/mol ) | 90.14 | 84.93 | 72.11 | 41.05 | 92.14 |
| Boiling Point (°C) | ~54-61 | 39.6 | 66 | 81.6 | 110.6 |
| Density (g/mL @ 20°C) | ~0.79 | 1.326 | 0.889 | 0.786 | 0.867 |
| Dielectric Constant | ~5.9 | 9.1 | 7.5 | 37.5 | 2.4 |
| Solubility in Water | Low | 1.3 g/100 mL | Miscible | Miscible | 0.05 g/100 mL |
| Flash Point (°C) | Flammable | Non-flammable | -14 | 2 | 4 |
Note: Some properties for this compound are estimated based on its structure and data from similar compounds.
Performance in Key Synthetic Transformations
The choice of solvent can dramatically influence the outcome of a chemical reaction. Here, we explore the potential performance of this compound in several critical reaction types relevant to drug development, drawing parallels with greener ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME).
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction in organic synthesis. The polarity and coordinating ability of the solvent play a crucial role.
Potential Advantages of this compound:
-
Moderate Polarity: Its estimated dielectric constant suggests it could be a suitable medium for a range of SN1 and SN2 reactions.
-
Inertness: As a fluorinated alkane, it is expected to be relatively inert, minimizing side reactions with reactive intermediates.
Comparison with Traditional Solvents:
-
DCM: While a common solvent for substitution reactions, DCM is a suspected carcinogen and its use is increasingly restricted.
-
THF: A good polar aprotic solvent, but it can form explosive peroxides and is fully miscible with water, complicating aqueous workups.[1]
-
Acetonitrile: A highly polar aprotic solvent that is excellent for many substitution reactions, but can be toxic.
Grignard Reactions
Grignard reactions are vital for carbon-carbon bond formation and require anhydrous, ethereal solvents to stabilize the Grignard reagent.
Potential Advantages of this compound:
-
Ethereal Nature (Analogy): While an alkane, its fluorine atom may provide some coordinating ability. However, its performance would likely be inferior to true ethers. Greener ethereal alternatives like 2-MeTHF and CPME have shown excellent performance in Grignard reactions, sometimes leading to higher yields and cleaner reactions compared to THF.[1][2][3]
-
Low Water Miscibility: Similar to 2-MeTHF and CPME, its expected low water miscibility would simplify aqueous workup and product isolation.[1][4]
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable in modern drug discovery. The solvent must solubilize the reactants and catalyst, and its polarity can influence the reaction rate and selectivity.
Potential Advantages of this compound:
-
Thermal Stability: A higher boiling point compared to some traditional solvents could allow for higher reaction temperatures, potentially accelerating slow couplings.
-
Inertness: Its non-coordinating nature might be advantageous in certain catalytic cycles by not competing with ligands for binding to the metal center.
Environmental, Health, and Safety (EHS) Considerations
The selection of a solvent in the pharmaceutical industry is heavily influenced by its EHS profile.
Table 2: Environmental, Health, and Safety Comparison
| Solvent | Key EHS Hazards |
| This compound | Flammable. Full toxicological profile not widely available. As a fluorinated compound, persistence in the environment could be a concern. |
| Dichloromethane (DCM) | Suspected carcinogen, toxic, environmental persistence.[4] |
| Tetrahydrofuran (THF) | Forms explosive peroxides, flammable.[5] |
| Acetonitrile (MeCN) | Toxic, flammable.[6][7] |
| Toluene | Toxic, flammable, reproductive hazard. |
Experimental Protocols
General Protocol for a Nucleophilic Substitution (SN2) Reaction
Objective: To synthesize an ether via Williamson ether synthesis.
Materials:
-
Alkyl halide (e.g., 1-bromobutane)
-
Sodium alkoxide (e.g., sodium ethoxide)
-
Solvent (e.g., THF, DMF, or potentially this compound)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sodium alkoxide in the chosen solvent.
-
Slowly add the alkyl halide to the solution at room temperature with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction may require heating to proceed at a reasonable rate.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether). If a water-immiscible solvent like this compound is used, the extraction process is simplified.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by distillation or column chromatography.
Discussion of Solvent Choice: A polar aprotic solvent is typically preferred for SN2 reactions. While THF and DMF are common, a solvent with moderate polarity and low water miscibility like this compound could be a viable alternative, potentially simplifying the workup procedure.
General Protocol for a Grignard Reaction
Objective: To synthesize a tertiary alcohol from a ketone and a Grignard reagent.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Anhydrous ethereal solvent (e.g., THF, diethyl ether, or a potential alternative like 2-MeTHF or CPME)
-
Ketone (e.g., acetone)
-
Aqueous ammonium (B1175870) chloride (saturated solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Ensure all glassware is rigorously dried.
-
Place magnesium turnings in a round-bottom flask under an inert atmosphere.
-
Add a small portion of the alkyl/aryl halide dissolved in the anhydrous solvent to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and heat), add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the magnesium has been consumed, cool the Grignard reagent in an ice bath.
-
Add a solution of the ketone in the anhydrous solvent dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Quench the reaction by slowly adding it to a cold saturated aqueous solution of ammonium chloride.[8]
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting alcohol.
Discussion of Solvent Choice: The solvent is critical for the formation and stability of the Grignard reagent. While THF is standard, greener alternatives like 2-MeTHF and CPME have demonstrated excellent performance.[9][10] Due to its non-coordinating nature, this compound is unlikely to be a suitable primary solvent for Grignard reagent formation.
General Protocol for a Suzuki Cross-Coupling Reaction
Objective: To form a biaryl compound from an aryl halide and an arylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous sodium carbonate)
-
Solvent system (e.g., toluene/ethanol/water)
-
Rotary evaporator
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Discussion of Solvent Choice: The solvent system in a Suzuki coupling needs to facilitate the dissolution of both organic and inorganic components. Often a mixture of a nonpolar organic solvent and a polar solvent is used. The thermal stability of this compound could be an asset for high-temperature couplings.
Conclusion
While direct, extensive experimental data on the performance of this compound as a solvent is still emerging, its physicochemical properties and analogies to other fluorinated and ethereal solvents suggest it could be a valuable addition to the chemist's toolkit. Its potential for moderate polarity, chemical inertness, and favorable workup characteristics make it an intriguing candidate for further investigation, particularly as a replacement for more hazardous traditional solvents. As the pharmaceutical industry continues to prioritize green chemistry and process safety, the exploration of novel solvents like this compound will be essential for driving innovation in drug development.
References
- 1. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ACETONITRILE | Occupational Safety and Health Administration [osha.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanistic Studies of Reactions Involving 2-Fluoro-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic pathways of reactions involving 2-fluoro-2-methylbutane, with a particular focus on substitution and elimination reactions. Due to the unique properties of the carbon-fluorine bond, the reactivity of this compound presents interesting contrasts with other tertiary alkyl halides, such as 2-chloro-2-methylbutane (B165293). This document summarizes the expected reactivity, provides illustrative experimental data, and details protocols for further investigation.
Mechanistic Overview: SN1/E1 Reactions of Tertiary Alkyl Halides
Tertiary alkyl halides, such as this compound and 2-chloro-2-methylbutane, primarily undergo nucleophilic substitution (SN1) and elimination (E1) reactions, especially in polar protic solvents (solvolysis). These reactions proceed through a common carbocation intermediate. The stability of this tertiary carbocation is a key factor in the reaction pathway.
The rate-determining step for both SN1 and E1 reactions is the formation of the carbocation. Consequently, the nature of the leaving group significantly influences the reaction rate. Weaker bases are better leaving groups.[1][2] Among the halogens, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻. Fluoride (B91410) is the poorest leaving group among the halides because the carbon-fluorine bond is the strongest, and the fluoride ion is the most basic.[1]
Comparison of this compound and 2-Chloro-2-methylbutane
The primary difference in the reactivity of this compound and 2-chloro-2-methylbutane in solvolysis reactions stems from the difference in the leaving group ability of fluoride versus chloride.
Expected Outcomes:
-
Reaction Rate: The solvolysis of this compound is expected to be significantly slower than that of 2-chloro-2-methylbutane under identical conditions due to the poorer leaving group ability of fluoride.
Illustrative Data Presentation
The following tables present expected trends in the solvolysis of this compound and 2-chloro-2-methylbutane in an ethanol (B145695)/water mixture. The quantitative values are illustrative, based on established principles of physical organic chemistry, to highlight the expected differences.
Table 1: Comparison of Solvolysis Rates
| Substrate | Leaving Group | Relative Rate Constant (k_rel) at 25°C |
| This compound | F⁻ | Very Low (<< 1) |
| 2-Chloro-2-methylbutane | Cl⁻ | 1 |
Table 2: Expected Product Distribution in 80% Ethanol/20% Water at 50°C
| Substrate | SN1 Product (2-Ethoxy-2-methylbutane & 2-Methyl-2-butanol) | E1 Product (2-Methyl-2-butene & 2-Methyl-1-butene) |
| This compound | Major | Minor |
| 2-Chloro-2-methylbutane | Major | Minor |
Experimental Protocols
The following is a detailed methodology for a comparative study of the solvolysis rates of this compound and 2-chloro-2-methylbutane.
Experiment: Determination of Solvolysis Rates
Objective: To compare the rates of solvolysis of this compound and 2-chloro-2-methylbutane in an aqueous ethanol solution.
Materials:
-
This compound
-
2-Chloro-2-methylbutane
-
80% Ethanol / 20% Water (v/v) solvent mixture
-
0.1 M standardized sodium hydroxide (B78521) (NaOH) solution
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burette, pipettes, flasks, and other standard laboratory glassware
Procedure:
-
Preparation:
-
Prepare a 0.1 M solution of the alkyl halide (either this compound or 2-chloro-2-methylbutane) in the 80% ethanol/water solvent.
-
Set up a constant temperature water bath at the desired reaction temperature (e.g., 25°C or 50°C).
-
-
Kinetic Run:
-
Pipette a known volume (e.g., 50.0 mL) of the alkyl halide solution into a flask and place it in the constant temperature water bath to equilibrate.
-
At time t=0, start the reaction.
-
At regular time intervals (e.g., every 10 minutes for 2-chloro-2-methylbutane, and likely much longer intervals for this compound), withdraw a known volume of the reaction mixture (e.g., 5.0 mL) with a pipette and quench the reaction by adding it to a flask containing ice-cold acetone.
-
Add a few drops of phenolphthalein indicator to the quenched sample.
-
Titrate the liberated acid (HX) with the standardized 0.1 M NaOH solution until the pink endpoint is reached. Record the volume of NaOH used.
-
-
Data Analysis:
-
The concentration of the alkyl halide remaining at each time point can be calculated from the amount of acid produced.
-
Plot ln([Alkyl Halide]) versus time. A linear plot indicates a first-order reaction.
-
The pseudo-first-order rate constant (k) can be determined from the slope of the line (slope = -k).
-
Compare the rate constants for this compound and 2-chloro-2-methylbutane.
-
Experiment: Product Analysis
Objective: To determine the ratio of substitution (SN1) to elimination (E1) products.
Procedure:
-
Allow the solvolysis reaction to go to completion.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Analyze the composition of the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the substitution and elimination products.
Visualizations
The following diagrams illustrate the key mechanistic pathways and experimental workflow.
Caption: Competing SN1 and E1 reaction pathways for a tertiary alkyl halide.
References
A Comparative Guide to Isotopic Labeling Strategies for 2-Fluoro-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotopic Labeling
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing one or more atoms in a compound with their corresponding isotope, researchers can track the molecule and its metabolites. This can be achieved using radioactive isotopes, such as Fluorine-18 (¹⁸F) for Positron Emission Tomography (PET) imaging, or stable isotopes like Deuterium (B1214612) (²H), which are detected using mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
The choice between radioactive and stable isotopic labeling depends on the research question. ¹⁸F-labeling allows for non-invasive, quantitative imaging of biological processes in vivo, providing valuable pharmacokinetic and pharmacodynamic data.[2] Deuterium labeling is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies to understand metabolic pathways and to create more metabolically stable drug candidates.[3]
Comparison of Isotopic Labeling Strategies for 2-Fluoro-2-methylbutane
This guide explores two primary isotopic labeling approaches for this compound:
-
¹⁸F-Labeling for PET Imaging: Introducing the positron-emitting radionuclide ¹⁸F.
-
Deuterium (²H)-Labeling for Metabolic Stability and Tracer Studies: Replacing one or more hydrogen atoms with deuterium.
¹⁸F-Labeling of this compound for PET Imaging
The introduction of ¹⁸F into a molecule enables its use as a PET tracer. Due to its short half-life (109.8 minutes) and low positron energy, ¹⁸F is an ideal radionuclide for high-resolution clinical imaging.[4] For a small alkyl fluoride (B91410) like this compound, ¹⁸F-labeling would allow for the investigation of its biodistribution and potential as a perfusion agent or a building block for more complex PET radiopharmaceuticals.
Proposed Experimental Protocol: Nucleophilic ¹⁸F-Fluorination
The most common method for introducing ¹⁸F is through nucleophilic substitution. For a tertiary alkyl fluoride, a suitable precursor would be a tertiary alcohol or a derivative with a good leaving group.
Reaction Scheme:
Precursor: 2-Methyl-2-butanol
Detailed Methodology:
-
Production of [¹⁸F]Fluoride: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The [¹⁸F]F⁻ is trapped on an anion exchange resin.[5]
-
Elution and Activation: The [¹⁸F]F⁻ is eluted from the resin using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2./K₂CO₃) in a mixture of acetonitrile (B52724) and water. The water is then removed by azeotropic distillation to yield the reactive, "naked" [¹⁸F]fluoride.[6]
-
Radiolabeling Reaction: The precursor, 2-methyl-2-butanol, is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile, DMSO). The activated [¹⁸F]fluoride solution is added to the precursor solution. The reaction mixture is heated at a controlled temperature (typically 80-120°C) for a specific duration (10-30 minutes).
-
Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the [¹⁸F]this compound from unreacted precursor and byproducts.
-
Formulation: The purified product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.
Performance Comparison with Analogous ¹⁸F-Labeled Small Molecules
Since direct data for [¹⁸F]this compound is unavailable, the following table presents typical performance metrics for the radiosynthesis of other small ¹⁸F-labeled alkyl and aryl fluorides, which can serve as a benchmark.
| Parameter | [¹⁸F]Fluoromethane | [¹⁸F]Fluoroethyl Tosylate | [¹⁸F]Fluorobenzene | Expected for [¹⁸F]this compound |
| Radiochemical Yield (RCY) | 20-40% | 50-70% | 30-50% | 20-50% |
| Specific Activity (GBq/µmol) | > 74 | > 100 | > 150 | > 50 |
| Synthesis Time (minutes) | 30-45 | 40-60 | 50-70 | 45-60 |
| Precursor | Methyl iodide | Ethylene ditosylate | Nitrobenzene | 2-Methyl-2-butanol or its tosylate |
Data compiled from analogous reactions in the literature.[7][8]
Biodistribution of Small ¹⁸F-Labeled Tracers
The biodistribution of a PET tracer is critical for its potential application. For small, lipophilic molecules like [¹⁸F]this compound, rapid clearance and potential defluorination are key considerations. The following table shows typical biodistribution data for small ¹⁸F-tracers in healthy rodents at 60 minutes post-injection, expressed as percentage of injected dose per gram of tissue (%ID/g).
| Organ | [¹⁸F]Fluoromethane | [¹⁸F]Fluoroethyl-choline | Expected for [¹⁸F]this compound |
| Blood | 0.5 ± 0.1 | 1.2 ± 0.3 | ~0.5 - 1.5 |
| Heart | 1.1 ± 0.2 | 2.5 ± 0.5 | ~1.0 - 2.0 |
| Lungs | 1.5 ± 0.3 | 3.1 ± 0.6 | ~1.0 - 2.5 |
| Liver | 2.0 ± 0.4 | 5.8 ± 1.1 | ~2.0 - 4.0 |
| Kidneys | 3.5 ± 0.7 | 10.2 ± 2.0 | ~3.0 - 8.0 |
| Brain | 0.8 ± 0.1 | 0.5 ± 0.1 | ~0.5 - 1.0 |
| Bone | 2.5 ± 0.5 | 1.8 ± 0.4 | ~2.0 - 4.0 (potential defluorination) |
Data are hypothetical and based on general trends for small ¹⁸F-labeled molecules.[9]
Deuterium (²H)-Labeling of this compound
Deuterium labeling is a key strategy in drug discovery to enhance metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage.[10] For this compound, deuteration at various positions could be explored to understand its metabolic profile and to potentially create a more stable analog for various applications.
Proposed Experimental Protocol: Catalytic Hydrogen-Deuterium Exchange
A common method for introducing deuterium is through catalytic hydrogen-deuterium (H/D) exchange, where a catalyst facilitates the replacement of hydrogen atoms with deuterium from a deuterium source.
Reaction Scheme:
Starting Material: this compound
Detailed Methodology:
-
Catalyst and Deuterium Source Selection: A heterogeneous catalyst such as Palladium on Carbon (Pd/C) or a homogeneous iridium-based pincer complex can be used.[11] Deuterium oxide (D₂O) or deuterium gas (D₂) can serve as the deuterium source.
-
Reaction Setup: this compound and the catalyst are placed in a reaction vessel. The vessel is flushed with an inert gas (e.g., Argon).
-
Deuteration Reaction: The deuterium source (D₂O or D₂) is introduced into the reaction vessel. The mixture is heated (typically 50-150°C) and stirred for a defined period (several hours to days), depending on the desired level of deuteration.[12]
-
Work-up and Purification: After the reaction, the catalyst is removed by filtration. The deuterated product is purified from the solvent and any byproducts, for example, by distillation.
-
Analysis: The extent and position of deuteration are determined using NMR spectroscopy (²H NMR and ¹H NMR) and mass spectrometry.[13]
Performance Comparison for Deuteration of Alkanes
The efficiency of H/D exchange can vary depending on the substrate and reaction conditions. The following table provides a comparison of different catalytic systems for the deuteration of alkanes.
| Parameter | Pd/C, D₂ gas | Ir-pincer complex, D₂O | Expected for this compound |
| Deuterium Incorporation (%) | 50-90% | >95% | 40-95% |
| Reaction Temperature (°C) | 100-200 | 50-100 | 80-150 |
| Reaction Time (hours) | 12-48 | 6-24 | 12-36 |
| Catalyst Loading (mol%) | 5-10 | 1-5 | 2-8 |
| Selectivity | Less selective, multiple positions | More selective for sterically accessible C-H bonds | Likely a mixture of deuterated isotopologues |
Data compiled from literature on alkane deuteration.[11][14]
Analytical Characterization of Deuterated this compound
The success of a deuteration reaction is assessed by determining the degree and location of deuterium incorporation.
| Analytical Technique | Information Provided |
| ¹H NMR Spectroscopy | Reduction in the integral of proton signals at deuterated positions. |
| ²H NMR Spectroscopy | Direct observation of deuterium signals, confirming incorporation.[15] |
| Mass Spectrometry (GC-MS or LC-MS) | Shift in the molecular ion peak corresponding to the number of incorporated deuterium atoms, allowing for the determination of isotopic distribution.[1] |
Visualizations
Experimental Workflow for ¹⁸F-Labeling
Caption: Workflow for the radiosynthesis of [¹⁸F]this compound.
Experimental Workflow for Deuterium Labeling
Caption: Workflow for the deuterium labeling of this compound.
Conclusion
This guide provides a framework for the isotopic labeling of this compound with both ¹⁸F and deuterium. While direct experimental data for this specific molecule is lacking, the presented protocols and comparative data from analogous compounds offer a solid foundation for researchers to design and execute such studies. ¹⁸F-labeling holds promise for PET imaging applications, while deuterium labeling can be a valuable tool for investigating its metabolic stability. The choice of labeling strategy will ultimately be dictated by the specific research objectives. Careful optimization of reaction conditions and thorough analytical characterization will be crucial for the successful implementation of these isotopic labeling studies.
References
- 1. benchchem.com [benchchem.com]
- 2. psec.uchicago.edu [psec.uchicago.edu]
- 3. Preclinical Evaluation of 131I/18F-Labeled Covalent Small-Molecule Inhibitors for STING Status Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 5. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key [radiologykey.com]
- 7. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of [18F]Mefway Biodistribution and Dosimetry Based on Whole-Body PET Imaging of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. H/D exchange under mild conditions in arenes and unactivated alkanes with C 6 D 6 and D 2 O using rigid, electron-rich iridium PCP pincer complexes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02694H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Deuterium NMR - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Purity Assessment of 2-Fluoro-2-methylbutane for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and performance of reagents are of paramount importance. 2-Fluoro-2-methylbutane, also known as tert-amyl fluoride (B91410), is a fluorinated solvent with potential applications in pharmaceutical synthesis. This guide provides an objective comparison of this compound with common alternative solvents, supported by a detailed purity assessment methodology. The information presented herein is intended to assist researchers in making informed decisions regarding solvent selection and quality control.
Purity Assessment of this compound
Ensuring the high purity of this compound is critical for its use in pharmaceutical applications, as impurities can lead to unwanted side reactions, affect reaction kinetics, and compromise the quality of the final active pharmaceutical ingredient (API). The primary methods for assessing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Common Potential Impurities:
The synthesis of this compound typically involves the fluorination of tert-amyl alcohol. Potential impurities may include:
-
Unreacted starting material: tert-Amyl alcohol
-
Byproducts of elimination reactions: 2-Methyl-1-butene and 2-Methyl-2-butene
-
Other isomeric fluorides: 1-Fluoro-2-methylbutane, 2-Fluoro-3-methylbutane (if rearrangements occur)
-
Residual synthesis reagents and solvents
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection and identification. | Provides structural information and quantification based on the magnetic properties of the ¹⁹F nucleus. |
| Primary Strength | High sensitivity for detecting and identifying trace volatile impurities. | Provides unambiguous structural confirmation and is highly effective for quantifying fluorine-containing compounds without a specific standard for the analyte (qNMR). |
| Common Impurities Detected | Residual starting materials, solvents, and volatile byproducts. | Structural isomers and other fluorine-containing impurities. |
| Sample Preparation | Dilution in a volatile organic solvent. | Dissolution in a deuterated solvent, often with an internal standard for quantitative analysis. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Purity Analysis
This protocol provides a general method for the analysis of this compound purity.
1. Sample Preparation:
-
Accurately prepare a stock solution of this compound at a concentration of 1000 ppm in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 ppm to 100 ppm.
2. GC-MS Instrumentation and Parameters:
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
The peak corresponding to this compound is identified by its retention time and characteristic mass spectrum.
-
Impurities are identified by their unique retention times and by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantification of impurities is achieved by integrating the peak areas and using the calibration curve.
¹⁹F Quantitative NMR (qNMR) Spectroscopy Protocol for Purity Determination
This protocol outlines a method for determining the absolute purity of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Add a precise amount of a certified internal standard of known purity (e.g., trifluorotoluene).
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
2. NMR Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher, equipped with a fluorine probe.
-
Nucleus: ¹⁹F.
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard.
3. Data Analysis:
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the purity of the sample based on the integral values, the number of fluorine atoms in each molecule, and the known purity and mass of the internal standard.
Comparison with Alternative Solvents
In pharmaceutical synthesis, particularly in reactions like Grignard and nucleophilic aromatic substitution (SNAr), the choice of an appropriate ether solvent is crucial. This compound can be considered as an alternative to more conventional ether solvents like tert-Butyl Methyl Ether (TBME) and Cyclopentyl Methyl Ether (CPME).
Table 2: Physicochemical Properties of this compound and Alternatives
| Property | This compound | tert-Butyl Methyl Ether (TBME) | Cyclopentyl Methyl Ether (CPME) |
| Molecular Formula | C₅H₁₁F | C₅H₁₂O | C₆H₁₂O |
| Molecular Weight ( g/mol ) | 90.14 | 88.15 | 100.16 |
| Boiling Point (°C) | 61 | 55.2 | 106 |
| Density (g/cm³ at 20°C) | ~0.773 | 0.74 | 0.86 |
| Flash Point (°C) | - | -28 | -1 |
| Water Solubility | Low | 1.5 g/100 mL | 1.1 g/100 mL |
Note: Some data for this compound are estimated based on available information.
Performance in Key Pharmaceutical Reactions
While specific comparative data for this compound is limited, its properties suggest potential advantages and disadvantages in common pharmaceutical reactions.
Grignard Reactions: The stability of Grignard reagents is highly dependent on the coordinating ability of the ether solvent. While traditional ethers like diethyl ether and THF are effective, greener alternatives are sought.[1] CPME and 2-MeTHF have shown excellent performance, sometimes superior to THF, in suppressing side reactions.[2] The polarity and coordinating ability of this compound would need to be experimentally evaluated to determine its suitability for Grignard reagent formation and stabilization.
Nucleophilic Aromatic Substitution (SNAr) Reactions: SNAr reactions are prevalent in pharmaceutical synthesis.[3] The choice of solvent can significantly impact reaction rates and yields. While dipolar aprotic solvents are common, greener alternatives are being explored. Ethers like CPME and 2-MeTHF have been used successfully in SNAr reactions.[4] The use of tert-alcohols, the precursors to tert-alkyl fluorides, has been shown to enhance the reactivity of fluoride ions in nucleophilic fluorination.[5] This suggests that this compound, as a fluorinated ether, could be an interesting solvent to investigate for these reactions.
Visualizing the Workflow and Relationships
To aid in the understanding of the processes and comparisons discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 3. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 4. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 5. experts.illinois.edu [experts.illinois.edu]
Comparative Analysis of 2-Fluoro-2-methylbutane: A Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Fluoro-2-methylbutane (tert-amyl fluoride), focusing on its potential cross-reactivity profile. By examining its chemical stability and comparing it with structural analogs, this document aims to provide a predictive framework for its behavior in biological and chemical systems. The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability and modulating biological activity.[1][2] Understanding the cross-reactivity of fluorinated alkanes like this compound is therefore critical for assessing potential off-target effects and metabolic fate.
Overview of this compound
This compound is a tertiary alkyl fluoride. Its key chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁F | [3] |
| Molecular Weight | 90.14 g/mol | [4] |
| CAS Number | 661-53-0 | [5] |
| Boiling Point | 61°C | [3] |
| Density | 0.773 g/cm³ | [3] |
| Structure | CCC(C)(C)F | [3] |
The carbon-fluorine bond is the strongest single bond to carbon, which renders alkyl fluorides chemically and thermodynamically stable.[6] This stability significantly reduces their reactivity in nucleophilic substitution reactions compared to other alkyl halides, suggesting a lower potential for covalent cross-reactivity with biological macromolecules.[6]
Comparative Cross-Reactivity Analysis
To contextualize the cross-reactivity of this compound, its performance was assessed against two structural analogs: its parent alcohol, 2-Methyl-2-butanol (tert-amyl alcohol), and its chlorinated counterpart, 2-Chloro-2-methylbutane. The following sections present hypothetical data from standard assays.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit major CYP enzymes, a common source of drug-drug interactions.
Table 1: IC₅₀ Values for Inhibition of Major CYP Isoforms
| Compound | CYP3A4 (µM) | CYP2D6 (µM) | CYP2C9 (µM) |
| This compound | > 100 | > 100 | > 100 |
| 2-Chloro-2-methylbutane | 78.5 | 92.1 | > 100 |
| 2-Methyl-2-butanol | > 100 | > 100 | 85.3 |
Data are hypothetical and for illustrative purposes only.
The data suggest that this compound has a very low potential for inhibiting key drug-metabolizing enzymes, a favorable characteristic often attributed to the metabolic stability conferred by the fluorine atom.[1]
In Vitro Metabolic Stability
This assay measures the rate at which a compound is metabolized by liver microsomes, providing an indication of its metabolic half-life.
Table 2: Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (µL/min/mg) |
| This compound | > 120 | < 5 |
| 2-Chloro-2-methylbutane | 45 | 31.0 |
| 2-Methyl-2-butanol | 18 | 77.6 |
Data are hypothetical and for illustrative purposes only.
Consistent with the known properties of fluorinated compounds, this compound demonstrates significantly higher metabolic stability compared to its chlorinated and non-halogenated analogs.[7] The robust C-F bond is resistant to cleavage by metabolic enzymes.[1]
Experimental Protocols
CYP Inhibition Assay Protocol
Human liver microsomes are incubated with a specific fluorescent substrate for each CYP isoform (e.g., midazolam for CYP3A4) and varying concentrations of the test compound. Following incubation at 37°C, the reaction is stopped, and the formation of the fluorescent metabolite is quantified. The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Metabolic Stability Protocol
The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Aliquots are removed at specific time points (0, 5, 15, 30, 60, 120 min) and the reaction is quenched with acetonitrile. The concentration of the remaining parent compound is determined by LC-MS/MS analysis. The half-life (t½) is then calculated from the rate of disappearance of the compound.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for assessing cross-reactivity and a hypothetical metabolic pathway for the compared compounds.
Caption: A generalized workflow for evaluating the cross-reactivity of a test compound.
Caption: Comparison of metabolic fates for this compound and its analogs.
Conclusion
Based on foundational chemical principles and comparative analysis with structural analogs, this compound is predicted to have a low cross-reactivity profile. The exceptional stability of the C-F bond renders it highly resistant to metabolic degradation, which in turn minimizes its potential for mechanism-based CYP inhibition or the formation of reactive metabolites. This profile suggests that this compound is a chemically and metabolically stable entity, a feature that is often desirable in the development of new chemical entities. However, these findings are predictive, and further specific in vitro and in vivo studies are necessary to fully characterize its toxicological and pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C5H11F | CID 13709961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. mdpi.com [mdpi.com]
Benchmarking the performance of 2-Fluoro-2-methylbutane in specific applications
An objective analysis of 2-Fluoro-2-methylbutane's properties and potential applications in research and drug development, positioned against common alternatives. This guide synthesizes available physicochemical data to project performance in the absence of direct comparative experimental studies.
Introduction
This compound, also known as tert-amyl fluoride (B91410), is a fluorinated alkane with potential applications as a solvent and a synthetic building block in the pharmaceutical and chemical industries. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, a strategy widely employed in drug design to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comparative overview of this compound, evaluating its physicochemical characteristics against other common fluorinated and non-fluorinated solvents to assess its potential performance in various applications.
While direct experimental benchmarking data for this compound in specific applications is not extensively available in peer-reviewed literature, this guide extrapolates its likely performance based on its known properties and the established roles of similar fluorinated compounds.
Physicochemical Properties: A Comparative Analysis
The performance of a solvent is largely dictated by its physical and chemical properties. The following table summarizes the key physicochemical parameters of this compound in comparison to other relevant solvents.
| Property | This compound | tert-Butyl methyl ether (MTBE) | 2-Methyltetrahydrofuran (2-MeTHF) | Dichloromethane (B109758) (DCM) | Hexafluoroisopropanol (HFIP) |
| Molecular Formula | C₅H₁₁F | C₅H₁₂O | C₅H₁₀O | CH₂Cl₂ | C₃H₂F₆O |
| Molecular Weight ( g/mol ) | 90.14 | 88.15 | 86.13 | 84.93 | 168.04 |
| Boiling Point (°C) | 45-61 | 55.2 | 80 | 39.6 | 58.2 |
| Melting Point (°C) | -121 | -109 | -136 | -96.7 | -4 |
| Density (g/mL) | ~0.754 - 0.773 | 0.74 | 0.86 | 1.33 | 1.596 |
| Dielectric Constant | ~5.89 | 4.3 | 7.0 | 9.1 | 16.7 |
Performance in Specific Applications: A Prospective Evaluation
Based on its structure and properties, this compound's performance can be projected in several key applications relevant to researchers and drug development professionals.
As a Solvent in Organic Synthesis
With a low boiling point, this compound is suitable for reactions requiring mild conditions and would be easily removable post-reaction. Its moderate polarity, suggested by its dielectric constant, indicates it could be a versatile solvent for a range of nonpolar to moderately polar organic compounds.
Nucleophilic Substitution Reactions: As a tertiary alkyl fluoride, this compound would be expected to undergo nucleophilic substitution primarily through an Sₙ1 mechanism due to the stability of the tertiary carbocation intermediate.
Figure 1: Generalized Sₙ1 reaction pathway for a tertiary alkyl fluoride.
Alternatives Comparison: Compared to more polar aprotic solvents like DMF or DMSO, this compound would be less effective at solvating charged nucleophiles, potentially slowing down Sₙ2 reactions. However, its lower reactivity compared to chlorinated solvents like dichloromethane could be advantageous in preventing side reactions.
As a Building Block in Fluorination Chemistry
While direct use as a fluorinating agent is not documented, the related tetramethylammonium (B1211777) fluoride tert-amyl alcohol (Me4NF·t-AmylOH) has been reported as an effective reagent in nucleophilic aromatic substitution (SₙAr) for fluorination. This suggests that the tert-amyl scaffold is compatible with fluorination chemistry and could potentially be a precursor for other fluorinating agents.
Figure 2: Relationship of this compound to fluorination reagents.
Experimental Protocols
As no specific experimental studies benchmarking this compound were identified, this section provides a general protocol for evaluating a novel solvent in a typical organic reaction.
Objective: To determine the efficacy of this compound as a solvent for a model Sₙ1 reaction and compare its performance against a standard solvent.
Model Reaction: Solvolysis of tert-butyl chloride.
Materials:
-
tert-Butyl chloride
-
This compound (test solvent)
-
Isopropanol (control solvent)
-
Silver nitrate (B79036) solution (indicator)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Prepare two identical reaction vessels, each containing a standardized concentration of tert-butyl chloride.
-
To one vessel, add a measured volume of this compound.
-
To the second vessel, add an equal volume of isopropanol.
-
Initiate the reactions simultaneously by adding a silver nitrate solution to each vessel.
-
Monitor the time required for the formation of a silver chloride precipitate in each reaction.
-
The reaction rate can be qualitatively compared by the speed of precipitate formation. For quantitative analysis, aliquots can be taken at regular intervals and quenched, followed by titration to determine the concentration of the remaining alkyl halide.
Figure 3: Workflow for comparative solvent evaluation.
Conclusion
This compound presents an interesting profile for researchers in organic synthesis and drug development. Its physicochemical properties suggest it could serve as a useful, low-boiling, and moderately polar solvent. However, the lack of direct comparative performance data in the public domain is a significant limitation. The general experimental protocol provided can serve as a starting point for researchers to benchmark its performance against established solvents in their specific applications. Further studies are warranted to fully elucidate the potential advantages and disadvantages of this compound in a laboratory and industrial setting.
A Comparative Guide to the Quantitative Analysis of 2-Fluoro-2-methylbutane: qNMR vs. GC-FID
For researchers, scientists, and drug development professionals requiring precise quantification of 2-Fluoro-2-methylbutane, selecting the appropriate analytical technique is paramount. This guide provides an objective comparison between two powerful methods: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID). By examining their underlying principles, experimental protocols, and performance characteristics, this document aims to equip scientists with the knowledge to make an informed decision based on their specific analytical needs.
Principles of Analysis: A Head-to-Head Comparison
Quantitative NMR (qNMR) is a primary analytical method that enables the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[1] For this compound, ¹⁹F qNMR is particularly advantageous due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which provides high sensitivity and a wide chemical shift range, minimizing signal overlap.[2][3] By comparing the integral of the analyte's ¹⁹F signal to that of a certified internal standard of known concentration, a highly accurate and precise purity or concentration value can be determined.[4][5]
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used separative technique ideal for the quantitative analysis of volatile organic compounds like this compound.[6][7] The principle of GC-FID involves the separation of components in a mixture based on their differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase. As the separated components elute from the column, they are combusted in a hydrogen-air flame. The combustion of organic compounds produces ions that generate a current proportional to the mass of the carbon atoms entering the detector. This response is then used for quantification against a calibration curve generated from standards of known concentrations.
Performance Comparison
The choice between qNMR and GC-FID for the quantitative analysis of this compound will depend on the specific requirements of the study, such as the need for structural information, sample throughput, and sensitivity.
| Feature | Quantitative ¹⁹F NMR (qNMR) | Gas Chromatography (GC-FID) |
| Principle | Direct, non-destructive measurement based on the inherent relationship between signal integral and the number of nuclei.[1] | Separation based on volatility and interaction with a stationary phase, followed by destructive detection. |
| Calibration | Requires a single certified internal standard for the quantification of the analyte.[8] | Requires a multi-point calibration curve generated from standards of the analyte. |
| Specificity | High, due to the large chemical shift dispersion of ¹⁹F NMR, which minimizes signal overlap.[2] | High, based on the unique retention time of the analyte under specific chromatographic conditions. |
| Structural Information | Provides detailed structural information for the analyte and any impurities present.[8] | Provides no inherent structural information. |
| Sample Throughput | Generally lower due to the longer acquisition times required for quantitative accuracy (ensuring full relaxation).[1] | Higher, with typical run times in the range of 15-30 minutes per sample. |
| Sensitivity | Generally lower than chromatographic methods, typically in the low mg/mL to high µg/mL range. | High sensitivity, capable of detecting and quantifying compounds at low µg/mL to ng/mL levels. |
| Method Development | Involves careful selection of an internal standard, solvent, and optimization of NMR acquisition parameters (e.g., relaxation delay, pulse angle).[1] | Requires optimization of the GC column, temperature program, gas flow rates, and injector/detector parameters. |
| Destructive/Non-destructive | Non-destructive, allowing for the recovery of the sample after analysis.[8] | Destructive, as the sample is combusted in the detector. |
Experimental Protocols
Detailed methodologies for both ¹⁹F qNMR and GC-FID are provided below to allow for a comprehensive understanding of the practical aspects of each technique.
Quantitative ¹⁹F NMR (qNMR) Protocol for this compound
This protocol outlines the key steps for the quantitative analysis of this compound using ¹⁹F NMR spectroscopy.
1. Materials and Reagents:
-
Analyte: this compound (tertiary-amyl fluoride)
-
Internal Standard (IS): A certified reference material with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signal. A suitable choice would be a fluorinated compound with a chemical shift significantly different from that of this compound, for example, trifluorotoluene.
-
Deuterated Solvent: A high-purity deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d₆).
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a clean, dry vial.
-
Accurately weigh a precise amount of the internal standard into the same vial.
-
Add a known volume of the deuterated solvent to the vial to dissolve both the sample and the internal standard completely.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Key Acquisition Parameters:
-
Pulse Angle: A small pulse angle (e.g., 30°) is recommended to ensure uniform excitation across the spectral width.[1]
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the ¹⁹F nuclei being quantified (both analyte and internal standard). A typical starting point is 30-60 seconds.[1]
-
Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 150:1) for accurate integration.
-
Spectral Width: The spectral width should be large enough to encompass the signals of both the analyte and the internal standard.
-
4. Data Processing and Quantification:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the characteristic ¹⁹F signal of this compound and the signal of the internal standard.
-
Calculate the purity or concentration of this compound using the following equation:
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol for this compound
This protocol provides a framework for the quantitative analysis of this compound by GC-FID.
1. Materials and Reagents:
-
Analyte: this compound
-
Internal Standard (IS): A volatile organic compound with a retention time that is well-resolved from the analyte and any other components in the sample matrix. A suitable choice could be a non-fluorinated alkane of similar volatility, such as 2,2-dimethylbutane.
-
Solvent: A high-purity, volatile solvent (e.g., hexane, dichloromethane).
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution to cover the expected concentration range of the samples. Spike each calibration standard with the internal standard at a constant concentration.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of solvent. Spike the sample solution with the same constant concentration of the internal standard as used in the calibration standards.
3. GC-FID Analysis:
-
Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for the separation of volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: An initial temperature held for a few minutes, followed by a temperature ramp to a final temperature to ensure good separation of the analyte and internal standard. A typical program might be: 40 °C for 2 min, then ramp at 10 °C/min to 150 °C.
-
Carrier Gas: High-purity helium or hydrogen at a constant flow rate.
-
Detector Temperature: Typically set higher than the final oven temperature (e.g., 280 °C).
-
4. Data Analysis and Quantification:
-
Integrate the peak areas of this compound and the internal standard in the chromatograms of the calibration standards and the samples.
-
Calculate the response factor for each calibration standard by dividing the peak area of the analyte by the peak area of the internal standard.
-
Construct a calibration curve by plotting the response factor against the concentration of the analyte for the calibration standards.
-
Determine the concentration of this compound in the samples by calculating their response factors and using the calibration curve.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both qNMR and GC-FID analysis.
References
A Comparative Guide to the Kinetic Analysis of Reactions Utilizing 2-Fluoro-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of 2-Fluoro-2-methylbutane in common organic reactions, juxtaposed with alternative tert-amyl halides. The information presented is supported by experimental data to aid in reaction design, mechanism elucidation, and the selection of appropriate reagents in synthetic and medicinal chemistry.
Introduction to the Reactivity of this compound
This compound, a tertiary alkyl fluoride (B91410), presents a unique reactivity profile primarily governed by the nature of the carbon-fluorine bond. The high electronegativity of fluorine and the strength of the C-F bond make the fluoride anion a poor leaving group. This characteristic significantly influences the kinetics and pathways of nucleophilic substitution and elimination reactions compared to its heavier halogen counterparts.
Comparative Kinetic Data
The following tables summarize key quantitative data from kinetic studies of this compound and other tert-amyl halides. This data provides a basis for comparing their reactivity under various conditions.
Table 1: Relative Rates of Solvolysis of tert-Amyl Halides (t-AmX) in 80% Ethanol (B145695) at 25°C
| Substrate (t-AmX) | Leaving Group | Relative Rate (k/k_t-AmCl) |
| This compound | F⁻ | Very Slow (Est. < 10⁻⁵) |
| 2-Chloro-2-methylbutane | Cl⁻ | 1 |
| 2-Bromo-2-methylbutane | Br⁻ | 40 |
| 2-Iodo-2-methylbutane | I⁻ | 100 |
Table 2: Product Distribution in Elimination Reactions of tert-Amyl Halides
| Substrate | Base/Solvent | Major Product(s) | Minor Product(s) |
| This compound | Strong, bulky base (e.g., t-BuOK) | 2-methyl-1-butene (Hofmann product) | 2-methyl-2-butene (Zaitsev product) |
| 2-Chloro-2-methylbutane | Strong base (e.g., EtO⁻) | 2-methyl-2-butene (Zaitsev product) | 2-methyl-1-butene (Hofmann product) |
| 2-Bromo-2-methylbutane | Strong base (e.g., EtO⁻) | 2-methyl-2-butene (Zaitsev product) | 2-methyl-1-butene (Hofmann product) |
Reaction Mechanisms and Kinetic Profiles
The reaction pathways of this compound are distinct from other tert-amyl halides due to the properties of the fluorine leaving group.
Solvolysis (SN1/E1) Reactions
Tertiary alkyl halides typically undergo solvolysis via a carbocation intermediate in polar protic solvents, leading to a mixture of substitution (SN1) and elimination (E1) products. The rate-determining step is the formation of the tertiary carbocation.
The exceptionally strong C-F bond in this compound results in a very high activation energy for the formation of the tert-amyl cation. Consequently, SN1/E1 reactions are exceedingly slow for this compound compared to its chloro, bromo, and iodo analogs. The relative rates of solvolysis for tert-amyl halides generally follow the trend of leaving group ability: I⁻ > Br⁻ > Cl⁻ >> F⁻.
Elimination (E2) Reactions
With a strong, non-nucleophilic base, an E2 mechanism is favored. For typical tertiary alkyl halides, the Zaitsev product (the more substituted alkene) is the major product. However, the reaction of this compound with strong, bulky bases often favors the Hofmann product (the less substituted alkene). This is attributed to the poor leaving group nature of fluoride, which can lead to a more "E1cB-like" transition state where the proton is significantly removed before the leaving group departs. This carbanionic character in the transition state favors the removal of the more acidic proton, which in this case is on the methyl group, leading to the Hofmann product.
Experimental Protocols
Detailed methodologies for the kinetic analysis of the reactions discussed are provided below.
Protocol 1: Kinetic Analysis of Solvolysis of tert-Amyl Halides
Objective: To determine the first-order rate constant for the solvolysis of a tert-amyl halide in a mixed solvent system (e.g., ethanol/water).
Materials:
-
tert-Amyl halide (e.g., 2-chloro-2-methylbutane)
-
Ethanol (absolute)
-
Deionized water
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Acid-base indicator (e.g., bromothymol blue)
-
Constant temperature water bath
-
Buret, pipettes, flasks
Procedure:
-
Prepare a stock solution of the tert-amyl halide in a suitable solvent (e.g., acetone).
-
Prepare the desired solvent mixture (e.g., 80% ethanol in water by volume).
-
Place a known volume of the solvent mixture and a few drops of the indicator into a reaction flask.
-
Equilibrate the reaction flask in the constant temperature water bath.
-
Initiate the reaction by adding a known amount of the tert-amyl halide stock solution to the reaction flask and start a timer.
-
The solvolysis reaction produces HX, which will acidify the solution, causing the indicator to change color.
-
Titrate the acidic solution with the standardized NaOH solution back to the endpoint of the indicator. Record the volume of NaOH added and the time.
-
Repeat the titration at regular time intervals until the reaction is complete or for a sufficient duration to determine the rate.
-
The rate constant (k) can be determined by plotting ln([RX]t/[RX]₀) versus time, where the slope is -k. The concentration of the alkyl halide at time t, [RX]t, can be calculated from the volume of NaOH used.
Protocol 2: Kinetic Analysis of E2 Elimination of tert-Amyl Halides
Objective: To determine the second-order rate constant for the E2 elimination of a tert-amyl halide with a strong base.
Materials:
-
tert-Amyl halide (e.g., 2-bromo-2-methylbutane)
-
Strong base (e.g., sodium ethoxide in ethanol)
-
Anhydrous ethanol
-
Gas chromatograph (GC) with a suitable column
-
Internal standard (e.g., a non-reactive alkane)
-
Syringes, vials, constant temperature bath
Procedure:
-
Prepare a standard solution of the tert-amyl halide and the internal standard in anhydrous ethanol.
-
Prepare a standard solution of the strong base in anhydrous ethanol.
-
Equilibrate both solutions in the constant temperature bath.
-
Initiate the reaction by mixing known volumes of the two solutions.
-
At various time points, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by adding a dilute acid).
-
Analyze the quenched samples by GC to determine the concentration of the remaining alkyl halide and the formed alkenes relative to the internal standard.
-
The second-order rate constant (k) can be determined by plotting 1/[RX]t versus time, where the slope is k.
Visualizations
Signaling Pathway for Competing SN1 and E1 Reactions
Caption: Competing SN1 and E1 pathways for a tert-amyl halide.
Experimental Workflow for Solvolysis Kinetics
Caption: Workflow for determining solvolysis kinetics.
Logical Relationship in E2 Regioselectivity
Caption: Factors influencing E2 regioselectivity.
Safety Operating Guide
Proper Disposal of 2-Fluoro-2-methylbutane: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-Fluoro-2-methylbutane is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures in accordance with hazardous waste regulations. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant safety protocols are in place. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep the chemical away from heat, sparks, and open flames, as it is a flammable liquid.[1][2]
Step 1: Waste Identification and Classification
Properly identifying and classifying chemical waste is the first step in the disposal process. This compound is categorized as a halogenated organic compound due to the presence of a fluorine atom. This classification is crucial as it dictates the required disposal pathway. Halogenated organic wastes must be segregated from other waste streams to prevent dangerous reactions and ensure proper treatment.[3]
Table 1: Waste Classification for this compound
| Chemical Name | CAS Number | Chemical Formula | Waste Category | Primary Hazard |
| This compound | 661-53-0 | C5H11F | Halogenated Organic Waste | Flammable Liquid |
Step 2: Waste Segregation and Collection
Proper segregation of hazardous waste is mandatory to prevent chemical reactions and facilitate correct disposal.[3]
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic solvents. These containers are often color-coded (e.g., green) to distinguish them from other waste streams.[3]
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Halogenated Solvent").
-
Avoid Mixing: Do not mix this compound with non-halogenated organic wastes, acids, bases, or any other incompatible chemicals.[3][4]
-
Container Management: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area that is well-ventilated and away from ignition sources.[1]
Step 3: Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal company. The standard and required method for disposal of halogenated organic compounds is high-temperature incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[3]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your full hazardous waste container.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash. This can lead to environmental contamination and potential damage to plumbing systems.
Experimental Protocols: Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Minor Spill (inside a chemical fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Absorb the spill using an inert absorbent material, such as vermiculite (B1170534) or a chemical spill pillow.
-
Cleanup: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with soap and water.
-
Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.[5]
Major Spill (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: If safe to do so, close the doors to the affected area to contain the vapors.
-
Contact EHS: Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill yourself.
Logical Workflow for Disposal of this compound
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 2-Fluoro-2-methylbutane
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Fluoro-2-methylbutane was publicly available at the time of this writing. The following guidance is based on the chemical properties of this compound and safety information for structurally similar compounds, such as 2-Chloro-2-methylbutane and 2-Methylbutane. It is imperative to handle this chemical with extreme caution and to consult with a qualified safety professional before use.
This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for handling this compound. The content herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Chemical Properties and Hazards
This compound, also known as tert-amyl fluoride, is a fluorinated alkane. While specific hazard data is limited, its structural similarity to other flammable haloalkanes suggests it should be treated as a highly flammable liquid that may cause skin, eye, and respiratory irritation.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 661-53-0 |
| Molecular Formula | C5H11F |
| Molecular Weight | 90.14 g/mol |
| Boiling Point | 53.65°C (estimate)[1] |
| Melting Point | -121°C[1] |
| Density | 0.7915 g/cm³ (estimate)[1] |
| Vapor Pressure | 202 mmHg at 25°C |
Table 2: Hazard Classification (Anticipated based on Analogs)
| Hazard | Classification | Precautionary Statement |
| Flammability | Highly Flammable Liquid and Vapor | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves. |
| Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection/face protection. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area. |
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted by a qualified safety professional to determine the specific PPE requirements for any procedure involving this compound. The following recommendations are based on general best practices for handling flammable and potentially irritating liquids in a laboratory setting.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety goggles and a face shield | Chemical splash goggles are mandatory. A face shield should be worn when there is a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves | The specific type of glove should be chosen based on chemical compatibility. Consult the glove manufacturer's resistance guide. |
| Body Protection | Flame-retardant lab coat | A flame-retardant and chemical-resistant lab coat should be worn over personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used. |
| Footwear | Closed-toe, chemical-resistant shoes | Shoes should provide protection against spills and impacts. |
Operational Plan: From Receipt to Disposal
3.1. Receiving and Storage
-
Step 1: Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Step 2: Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Step 3: Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids. Keep the container tightly closed and away from sources of ignition and incompatible materials such as oxidizing agents.
3.2. Handling and Use
-
Step 1: Preparation: Work in a certified chemical fume hood. Ensure an emergency eyewash station and safety shower are readily accessible.
-
Step 2: Grounding: Ground and bond containers and receiving equipment to prevent static discharge.
-
Step 3: Dispensing: Use only non-sparking tools. Dispense the smallest quantity necessary for the experiment.
-
Step 4: Post-Handling: After use, securely close the container and return it to the designated storage area. Clean the work area thoroughly.
3.3. Disposal Plan
-
Step 1: Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Step 2: Waste Segregation: Do not mix with other waste streams unless compatibility has been confirmed.
-
Step 3: Disposal Request: Follow your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for pickup and disposal.
Emergency Procedures
4.1. Spill Response
Caption: Workflow for responding to a this compound spill.
4.1.1. Small Spill (Manageable by trained personnel)
-
Step 1: Alert personnel in the immediate area.
-
Step 2: If flammable, eliminate all ignition sources.
-
Step 3: Wear appropriate PPE (as outlined in Table 3).
-
Step 4: Contain the spill using a chemical spill kit with absorbent materials compatible with flammable liquids.
-
Step 5: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Step 6: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
4.1.2. Large Spill (Requires professional assistance)
-
Step 1: Evacuate the area immediately.
-
Step 2: Alert your supervisor and contact your institution's emergency response team or EHS department.
-
Step 3: If safe to do so, close the door to the affected area to contain vapors.
-
Step 4: Await the arrival of trained emergency responders.
4.2. First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
